molecular formula C75H122O B15548959 Pentadecaprenol

Pentadecaprenol

Cat. No.: B15548959
M. Wt: 1039.8 g/mol
InChI Key: CHEDLVYJGFPLEH-QAXCURGDSA-N
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Description

Pentadecaprenol is a useful research compound. Its molecular formula is C75H122O and its molecular weight is 1039.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C75H122O

Molecular Weight

1039.8 g/mol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59-pentadecamethylhexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58-pentadecaen-1-ol

InChI

InChI=1S/C75H122O/c1-61(2)31-17-32-62(3)33-18-34-63(4)35-19-36-64(5)37-20-38-65(6)39-21-40-66(7)41-22-42-67(8)43-23-44-68(9)45-24-46-69(10)47-25-48-70(11)49-26-50-71(12)51-27-52-72(13)53-28-54-73(14)55-29-56-74(15)57-30-58-75(16)59-60-76/h31,33,35,37,39,41,43,45,47,49,51,53,55,57,59,76H,17-30,32,34,36,38,40,42,44,46,48,50,52,54,56,58,60H2,1-16H3/b62-33+,63-35+,64-37+,65-39+,66-41+,67-43+,68-45+,69-47+,70-49+,71-51+,72-53+,73-55+,74-57+,75-59+

InChI Key

CHEDLVYJGFPLEH-QAXCURGDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Functions of Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with significant implications for cellular health and disease. Its metabolism, which results in the production of propionyl-CoA, directly influences the tricarboxylic acid (TCA) cycle. Emerging research has identified its role in modulating key cellular signaling pathways, positioning it as a molecule of interest for therapeutic development. This guide provides a comprehensive overview of the known biological functions of pentadecanoic acid at the cellular level, details experimental methodologies for its study, and presents its effects in a quantitative context.

Core Cellular Functions and Signaling Pathways

Pentadecanoic acid (C15:0) exerts its biological effects through a multi-pronged mechanism, influencing several critical cellular signaling pathways that regulate metabolism, inflammation, and cell survival.

Activation of AMP-activated Protein Kinase (AMPK) and Peroxisome Proliferator-Activated Receptors (PPARs)

Pentadecanoic acid is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This activation leads to a cascade of events aimed at restoring energy balance, including the enhancement of fatty acid oxidation and improvement of insulin (B600854) sensitivity.[1] Concurrently, C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptor α (PPARα) and δ (PPARδ).[1][2] The activation of these nuclear receptors further promotes the transcription of genes involved in fatty acid metabolism.

Inhibition of Pro-Growth and Pro-Inflammatory Pathways

In addition to its activating roles, pentadecanoic acid demonstrates inhibitory effects on key pathways often implicated in chronic diseases:

  • mTOR Pathway: C15:0 has been shown to suppress the mechanistic target of rapamycin (B549165) (mTOR), a central kinase that governs cell growth, proliferation, and survival.[1][2] The concurrent activation of AMPK and inhibition of mTOR by C15:0 mimics a state of caloric restriction, promoting a shift towards catabolic processes and cellular stress resistance.[1]

  • JAK-STAT Pathway: This fatty acid can attenuate signaling through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is crucial for cytokine signaling and inflammatory responses.[1] Specifically, it has been observed to lower interleukin-6 (IL-6)-triggered JAK2/STAT3 signaling.[1]

  • HDAC6 Inhibition: Pentadecanoic acid selectively inhibits histone deacetylase 6 (HDAC6), a unique cytosolic deacetylase.[1][2] HDAC6 targets non-histone proteins involved in processes like protein degradation and cell motility, making it a target in cancer and neurodegenerative diseases.[1]

The diagram below illustrates the central signaling pathways modulated by pentadecanoic acid.

Pentadecanoic_Acid_Signaling cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects mTOR mTOR JAK_STAT JAK-STAT HDAC6 HDAC6 AMPK AMPK AMPK->mTOR inhibits PPAR_alpha_delta PPARα/δ C15_0 Pentadecanoic Acid (C15:0) C15_0->mTOR C15_0->JAK_STAT C15_0->HDAC6 C15_0->AMPK C15_0->PPAR_alpha_delta

Signaling pathways modulated by Pentadecanoic Acid (C15:0).
Mitochondrial Function

The metabolism of pentadecanoic acid, an odd-chain fatty acid, yields propionyl-CoA, which can be converted to succinyl-CoA. This process, known as anaplerosis, replenishes intermediates in the tricarboxylic acid (TCA) cycle.[2] By augmenting succinate (B1194679) levels, C15:0 can enhance succinate-driven complex II respiration in mitochondria, preserve mitochondrial membrane potential, and limit the production of reactive oxygen species (ROS).[1]

Quantitative Data on the Effects of Pentadecanoic Acid

The cellular effects of pentadecanoic acid are dose-dependent. The following table summarizes the impact of a specific concentration of C15:0 on various biomarkers across different human primary cell systems.

Biomarker CategoryBiomarkerLog₂ Fold-Change (at 17 µM C15:0)P-value
Pro-inflammatory Cytokines IL-6↓ (Down-regulated)< 0.05
TNF-α↓ (Down-regulated)< 0.05
Chemokines MCP-1↓ (Down-regulated)< 0.05
IP-10↓ (Down-regulated)< 0.05
Adhesion Molecules VCAM-1↓ (Down-regulated)< 0.05
Matrix Metalloproteinases MMP-1↓ (Down-regulated)< 0.05

This table is a representative summary based on findings that 17 µM C15:0 produced statistically significant changes in 36 mechanistically diverse biomarkers. The down-regulation of these pro-inflammatory biomarkers is a consistent finding.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological functions of pentadecanoic acid.

Western Blotting for AMPK and mTOR Pathway Activation

Objective: To determine the effect of pentadecanoic acid on the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture human primary cells (e.g., endothelial cells, macrophages) in appropriate media. Treat cells with varying concentrations of pentadecanoic acid (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

The following diagram outlines the experimental workflow for Western blotting.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with C15:0 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK, p-mTOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis detection->analysis end_node End: Results analysis->end_node

Experimental workflow for Western blotting.
PPARα/δ Reporter Gene Assay

Objective: To assess the agonistic activity of pentadecanoic acid on PPARα and PPARδ.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPAR expression vector (PPARα or PPARδ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Treatment: Treat the transfected cells with pentadecanoic acid, a known PPAR agonist (positive control), or a vehicle control.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.

HDAC6 Activity Assay

Objective: To measure the inhibitory effect of pentadecanoic acid on HDAC6 activity.

Protocol:

  • Enzyme Reaction: In a microplate, combine recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate, and varying concentrations of pentadecanoic acid or a known HDAC6 inhibitor (positive control).

  • Development: After incubation, add a developer solution that releases the fluorophore from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Analysis: Calculate the percent inhibition of HDAC6 activity at each concentration of pentadecanoic acid and determine the IC₅₀ value.

Conclusion

Pentadecanoic acid is a multifaceted signaling molecule with significant potential for therapeutic applications. Its ability to favorably modulate key cellular pathways involved in metabolism, inflammation, and cell survival underscores its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular mechanisms of this promising fatty acid. Further research is warranted to fully elucidate its clinical implications and to optimize its use as a potential therapeutic agent.

References

A Technical Guide to Pentadecaprenol Biosynthesis in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of long-chain polyprenols, with a focus on pentadecaprenol (C₇₅), a 15-isoprene unit lipid. While dedicated "this compound synthases" are not typically characterized, these molecules are products of the broader family of cis-prenyltransferases (CPTs), enzymes that synthesize polyprenyl pyrophosphates of varying lengths. The final chain length is a species- and enzyme-specific characteristic determined by the protein's structure. This document details the core biosynthetic pathway, variations across different domains of life, quantitative enzymatic data, and detailed experimental protocols relevant to the study of these essential lipids.

Introduction to Polyprenols

Polyprenols are long-chain, linear polymers of isoprene (B109036) units. They are fundamental components in all living organisms, playing critical roles in various cellular processes.[1][2] In their phosphorylated form, they act as lipid carriers for saccharides in the biosynthesis of complex carbohydrates, such as peptidoglycan in bacteria, and in protein N-glycosylation in eukaryotes.[3][4][5] The α-saturated forms of polyprenols are known as dolichols and are particularly crucial for glycoprotein (B1211001) biosynthesis in eukaryotic cells.[6][7][8] The chain length of these molecules can vary significantly, from short-chain (C₁₀-C₂₅) to very long-chain (>C₅₀₀) variants like natural rubber. This compound (C₇₅) falls into the category of long-chain polyprenols.

The biosynthesis of these molecules is a promising target for therapeutic intervention. For instance, the bacterial enzyme undecaprenyl pyrophosphate synthase (UppS), which synthesizes the C₅₅ precursor for cell wall peptidoglycan, is an essential enzyme and a target for novel antibacterial agents.[9][10]

The Core Biosynthesis Pathway

The synthesis of all polyprenols, including this compound, originates from the universal five-carbon (C₅) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

2.1. Synthesis of Isoprenoid Precursors (IPP and DMAPP)

Organisms utilize two primary pathways to produce IPP and DMAPP:

  • Mevalonate (MVA) Pathway: Predominantly found in eukaryotes, archaea, and the cytoplasm of plants.[3] It begins with acetyl-CoA.

  • Methylerythritol Phosphate (B84403) (MEP) Pathway: Active in most bacteria, protozoa, and the plastids of plants.

2.2. Formation of the Allylic Primer

The biosynthesis of the polyprenol chain is initiated from an allylic diphosphate primer. The most common primer is farnesyl diphosphate (FPP, C₁₅), a trans-isoprenoid. FPP is synthesized by the sequential condensation of DMAPP with two molecules of IPP, a reaction catalyzed by FPP synthase. In some cases, particularly in plants, geranylgeranyl diphosphate (GGPP, C₂₀) can also serve as a primer.[5][11]

2.3. Chain Elongation by Cis-Prenyltransferases (CPTs)

The core reaction of polyprenol synthesis is the sequential, head-to-tail condensation of IPP molecules onto the allylic primer. This chain elongation is catalyzed by a class of enzymes known as cis-prenyltransferases (CPTs).[12][13] These enzymes add each IPP unit in a cis (or Z) configuration, leading to the formation of a long polyprenyl pyrophosphate chain.[12]

The final chain length of the product is determined by the specific CPT enzyme. Structural features of the enzyme, such as the size and properties of the active site cavity, dictate when chain elongation terminates.[12][14] While many CPTs produce a specific chain length (e.g., C₅₅ by bacterial UppS), others can produce a range of products. Long-chain CPTs, responsible for dolichol and other long polyprenols, have evolved mechanisms that uncouple the active site volume from the final product length, often involving a product outlet that allows the growing hydrophobic chain to exit into the surrounding membrane.[14][15] The synthesis of this compound (C₇₅) is attributed to such long-chain CPTs.[12]

2.4. Final Modifications

The primary product of CPTs is a polyprenyl pyrophosphate. For biological activity, this molecule often undergoes further modifications:

  • Dephosphorylation: The pyrophosphate group is hydrolyzed to a monophosphate by a phosphatase. This is essential for its function as a glycan carrier, as seen with undecaprenyl phosphate (C₅₅-P or bactoprenol (B83863) phosphate).[9][16]

  • α-Saturation: In eukaryotes, the α-isoprene unit of the polyprenol is reduced by an α-saturase (or polyprenol reductase) to form dolichol.[6]

  • Phosphorylation: The resulting polyprenol or dolichol can be phosphorylated by a kinase to yield the active carrier lipid, dolichyl phosphate.

Pathway Variations Across Organisms

3.1. Bacteria

In bacteria, the most well-characterized pathway leads to undecaprenyl pyrophosphate (C₅₅-PP), synthesized by undecaprenyl pyrophosphate synthase (UppS), a homodimeric CPT.[17][18] The allylic primer is FPP. C₅₅-PP is then dephosphorylated to C₅₅-P (bactoprenol phosphate), which is the essential lipid carrier for peptidoglycan monomers across the cell membrane.[4][16][19] This pathway is a critical target for antibiotics.

3.2. Eukaryotes (Fungi, Plants, and Animals)

Eukaryotic CPTs are primarily involved in the synthesis of dolichols (typically C₇₀-C₁₂₀), which are essential for N-linked glycosylation.[7][8][20] These enzymes are typically located in the endoplasmic reticulum.[3][7] Unlike their bacterial counterparts, many eukaryotic CPTs are heterodimeric complexes, consisting of a catalytic subunit (e.g., DHDDS in humans, Rer2/Srt1 in yeast) and a non-catalytic, stabilizing subunit (e.g., NgBR in humans, Nus1 in yeast).[21][22]

Plants possess a more complex system with multiple CPTs located in different cellular compartments. For example, in Arabidopsis thaliana, AtCPT7 is a plastidial enzyme that synthesizes C₅₅ polyprenols, which influence photosynthetic performance.[2][5][11] Other CPTs, like AtCPT1, are located in the ER and are responsible for synthesizing long-chain dolichols.[23]

3.3. Archaea

Archaea utilize the MVA pathway for isoprenoid precursor synthesis. They possess CPTs that generate polyprenyl phosphates (C₅₅-C₆₀) which are used in the glycosylation of proteins and in the formation of their unique ether-linked membrane lipids. The archaeal CPTs are phylogenetically distinct and can be homodimeric or heteromeric.

Quantitative Data

The following tables summarize key quantitative data for representative cis-prenyltransferases from various organisms.

Table 1: Kinetic Parameters of Cis-Prenyltransferases

Enzyme (Organism)Substrate(s)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)ConditionsReference(s)
UppS (E. coli)IPP-2.5-0.1% Triton X-100[24][25][26]
UppS (E. coli)IPP-0.013-No Triton X-100[24][25][26]
UppS (E. coli)FPP0.42.15.3 x 10⁶0.1% Triton X-100[18]
UppS (E. coli)GGPP0.32.17.0 x 10⁶0.1% Triton X-100[18]
UppS (E. coli)GPP36.01.74.7 x 10⁴0.1% Triton X-100[18]
RWR89 (C. kanehirae)FPP1.3 ± 0.10.04 ± 0.0013.1 x 10⁴-[17]
RWR89 (C. kanehirae)IPP (with FPP)16.3 ± 1.20.04 ± 0.0012.5 x 10³-[17]
RWR78/sRWR71 (C. kanehirae)GGPP0.9 ± 0.10.03 ± 0.0013.3 x 10⁴-[17]
RWR78/sRWR71 (C. kanehirae)IPP (with GGPP)13.1 ± 0.90.03 ± 0.0012.3 x 10³-[17]
PagF (Streptomyces sp.)N-boc-Tyr~15,000-0.0167-[27]

Note: Kinetic parameters can vary significantly based on assay conditions, such as the presence of detergents like Triton X-100, which is often required for the activity of these membrane-associated enzymes.[28]

Experimental Protocols

5.1. Protocol 1: Expression and Purification of Recombinant His-tagged UppS

This protocol is adapted from methods used for E. coli UppS.[29][30]

  • Transformation: Transform E. coli C43(DE3) or a similar expression strain with a pET-based plasmid containing the His-tagged uppS gene.

  • Culture Growth: Inoculate 1 L of 2YT medium (supplemented with the appropriate antibiotic) with an overnight preculture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue incubation for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 µg/mL DNase I, and a protease inhibitor cocktail). Lyse the cells using a microfluidizer or sonication.[31]

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 45 min at 4°C) to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged UppS protein with elution buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 250-300 mM imidazole).

  • Verification: Analyze the purified fractions by SDS-PAGE to confirm the size and purity of the protein. Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

5.2. Protocol 2: In Vitro Cis-Prenyltransferase Activity Assay

This is a standard radioactive assay to measure CPT activity.[30][31]

  • Reaction Mixture Preparation: In a microfuge tube, prepare the reaction mixture (final volume of 40-50 µL). The mixture should contain:

    • Buffer: 50 mM Tris-HCl or HEPES, pH 7.5

    • Divalent Cation: 0.5-1 mM MgCl₂

    • Detergent (if required): 0.1% (w/v) Triton X-100

    • Allylic Primer Substrate: 10 µM FPP (or GGPP)

    • Isoprenoid Donor Substrate: 50 µM IPP, including a known amount of [¹⁴C]-IPP (e.g., 0.5 µCi)

    • Purified Enzyme: 1-5 µM of the purified CPT enzyme.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure substrate consumption is within the linear range (typically <30%).

  • Reaction Quenching: Stop the reaction by adding 20 µL of 0.5 M EDTA.

  • Product Extraction: Extract the radioactive polyprenyl pyrophosphate products by adding an equal volume of water-saturated n-butanol or a chloroform:methanol (B129727) (3:2) mixture. Vortex thoroughly and centrifuge to separate the phases.[22]

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the organic (upper) phase onto a silica (B1680970) gel or C18 reversed-phase HPTLC plate.

    • Develop the plate using a suitable solvent system (e.g., chloroform:methanol:water 60:25:4 for silica).

    • Dry the plate and visualize the radioactive products using a phosphorimager or autoradiography.

  • Quantification: Scrape the radioactive spots from the TLC plate and measure the incorporated radioactivity using liquid scintillation counting. Calculate the amount of product formed based on the specific activity of the [¹⁴C]-IPP.

5.3. Protocol 3: Analysis of Polyprenols by HPLC

This protocol is for the analysis of dephosphorylated polyprenols.[32][33][34][35]

  • Sample Preparation (Dephosphorylation):

    • To the extracted lipid products (from the enzyme assay or a biological sample), add an equal volume of 2 N HCl.

    • Incubate at 90-100°C for 30-60 minutes to hydrolyze the pyrophosphate group.[22]

    • Cool the mixture and extract the resulting polyprenols three times with two volumes of n-hexane.

    • Evaporate the pooled hexane (B92381) fractions to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspension: Reconstitute the dried lipid film in the mobile phase or a suitable solvent like methanol/hexane.

    • System: Use an HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is standard.

    • Mobile Phase: An isocratic or gradient system of methanol and hexane (e.g., 95:5 v/v) is commonly used.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Monitor the absorbance at 210 nm, where the double bonds of the polyprenols absorb.[32][33]

    • Quantification: Compare the peak areas to a standard curve generated from known concentrations of polyprenol standards of various chain lengths.

Mandatory Visualizations

Below are diagrams illustrating the core biosynthetic pathway and a typical experimental workflow, created using the DOT language for Graphviz.

Caption: General biosynthesis pathway for this compound (C₇₅) via a cis-prenyltransferase.

References

Pentadecaprenol: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a C75 isoprenoid alcohol, belongs to the family of long-chain polyprenols. These naturally occurring lipids are polymers of isoprene (B109036) units and are found across various domains of life, playing crucial roles in cellular processes. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies related to this compound and other very long-chain polyprenols. The information presented herein is intended to support research and development efforts in pharmacology, biochemistry, and natural product chemistry.

Natural Occurrence and Distribution

This compound (C75) is typically found as part of a mixture of polyprenols with varying chain lengths. Its detection and quantification can be challenging due to its low abundance relative to other polyprenols and the complexity of these mixtures.

Occurrence in Plants

Long-chain polyprenols are widespread in the plant kingdom, particularly in the leaves of woody plants. While specific quantitative data for this compound is limited, studies on various plant families have identified polyprenols in the C75 range.

Coniferous trees are a notable source of long-chain polyprenols. For instance, analysis of the needles of Cedrus atlantica 'Glauca' has revealed the presence of polyprenols with chain lengths ranging from C75 to C100.[1] Other conifers, such as those from the Pinaceae family (pines, firs, spruces), are also known to accumulate a diverse range of polyprenols.[2]

The Rosaceae family is another significant source of very long-chain polyprenols, with some species containing polyprenols of 30 or more isoprene units. While the dominant polyprenols in many Rosaceae species are shorter, the presence of these longer chains suggests that C75 may be present in some members of this family.

Table 1: Distribution of Long-Chain Polyprenols in Selected Plant Families

Plant FamilyGenus/SpeciesTissuePolyprenol Chain Lengths (Number of Isoprene Units)Reference
Pinaceae Cedrus atlantica 'Glauca'NeedlesC75-C100 (15-20)[1]
Abies sibiricaNeedlesC55-C100 (11-20)[2]
Pinus sylvestrisNeedlesHigh accumulation, various lengths[1]
Rosaceae Potentilla, RosaLeaves≥ C150 (≥ 30)
Ginkgoaceae Ginkgo bilobaLeavesWide range of polyprenols

Note: The table provides a general overview. The specific distribution and concentration of polyprenols, including this compound, can vary significantly based on the species, environmental conditions, and age of the plant.

Occurrence in Microorganisms

In bacteria, the most well-characterized polyprenol is undecaprenol (B103720) (C55), which acts as a lipid carrier in the biosynthesis of cell wall components.[3] However, some thermophilic bacteria have been shown to produce a mixture of polyprenol homologs ranging from C40 to C65.[3] While the presence of this compound (C75) in bacteria is not widely documented, the diversity of isoprenoid biosynthesis pathways in microorganisms suggests it may be present in some species.

Archaea are known for their unique membrane lipids composed of isoprenoid chains. While the focus has been on shorter C20 and C40 isoprenoids, the genetic machinery for synthesizing longer chains exists, leaving the possibility of this compound or other long-chain polyprenols in some archaeal species.

Biosynthesis of this compound

This compound, like all isoprenoids, is synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

  • Mevalonate (MVA) Pathway: Predominantly active in eukaryotes (including plants, in the cytosol), archaea, and some bacteria.

  • Methylerythritol 4-Phosphate (MEP) Pathway: Primarily found in most bacteria, green algae, and in the plastids of plants.

Following the synthesis of IPP and DMAPP, a series of condensation reactions catalyzed by prenyltransferases leads to the elongation of the isoprenoid chain. A cis-prenyltransferase is responsible for the sequential addition of IPP units to form the long-chain polyprenyl pyrophosphate. The final step involves the dephosphorylation of pentadecaprenyl pyrophosphate to yield this compound.

Biosynthesis_of_this compound cluster_0 IPP & DMAPP Synthesis cluster_1 Chain Elongation & Modification Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Eukaryotes (cytosol), Archaea IPP / DMAPP IPP / DMAPP MVA Pathway->IPP / DMAPP Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Bacteria, Plant Plastids MEP Pathway->IPP / DMAPP Geranyl-PP (C10) Geranyl-PP (C10) IPP / DMAPP->Geranyl-PP (C10) Prenyltransferase Farnesyl-PP (C15) Farnesyl-PP (C15) Geranyl-PP (C10)->Farnesyl-PP (C15) + IPP Polyprenyl-PPs Polyprenyl-PPs Farnesyl-PP (C15)->Polyprenyl-PPs + n(IPP) (cis-Prenyltransferase) Pentadecaprenyl-PP (C75) Pentadecaprenyl-PP (C75) Polyprenyl-PPs->Pentadecaprenyl-PP (C75) This compound (C75) This compound (C75) Pentadecaprenyl-PP (C75)->this compound (C75) Phosphatase

Biosynthesis pathway of this compound.

Experimental Protocols

The extraction, purification, and quantification of this compound and other long-chain polyprenols require specific methodologies due to their hydrophobic nature.

Extraction and Purification

A common workflow for the extraction and purification of polyprenols from plant material is as follows:

Extraction_Purification_Workflow Plant Material (e.g., Needles) Plant Material (e.g., Needles) Homogenization\n(e.g., with acetone) Homogenization (e.g., with acetone) Plant Material (e.g., Needles)->Homogenization\n(e.g., with acetone) Solvent Extraction\n(e.g., hexane (B92381):acetone) Solvent Extraction (e.g., hexane:acetone) Homogenization\n(e.g., with acetone)->Solvent Extraction\n(e.g., hexane:acetone) Crude Lipid Extract Crude Lipid Extract Solvent Extraction\n(e.g., hexane:acetone)->Crude Lipid Extract Saponification\n(alcoholic KOH/NaOH) Saponification (alcoholic KOH/NaOH) Crude Lipid Extract->Saponification\n(alcoholic KOH/NaOH) To hydrolyze esters Extraction of Unsaponifiables\n(e.g., with hexane or diethyl ether) Extraction of Unsaponifiables (e.g., with hexane or diethyl ether) Saponification\n(alcoholic KOH/NaOH)->Extraction of Unsaponifiables\n(e.g., with hexane or diethyl ether) Purification\n(e.g., Column Chromatography\non Silica Gel or Lipidex-5000) Purification (e.g., Column Chromatography on Silica Gel or Lipidex-5000) Extraction of Unsaponifiables\n(e.g., with hexane or diethyl ether)->Purification\n(e.g., Column Chromatography\non Silica Gel or Lipidex-5000) Purified Polyprenol Fraction Purified Polyprenol Fraction Purification\n(e.g., Column Chromatography\non Silica Gel or Lipidex-5000)->Purified Polyprenol Fraction

Workflow for Polyprenol Extraction and Purification.

Detailed Steps:

  • Sample Preparation: Fresh or dried plant material is ground to a fine powder.

  • Extraction: The powdered material is extracted with a mixture of organic solvents, typically hexane and acetone, to isolate the lipid fraction.

  • Saponification: The crude lipid extract is subjected to saponification using an alcoholic solution of potassium hydroxide (B78521) or sodium hydroxide. This step is crucial to hydrolyze polyprenyl esters, releasing the free polyprenols.

  • Extraction of Unsaponifiables: The saponified mixture is then extracted with a non-polar solvent like hexane or diethyl ether to separate the unsaponifiable fraction, which contains the polyprenols.

  • Purification: The unsaponifiable fraction is further purified using column chromatography. Silica gel is commonly used for initial purification, followed by more specialized media like Lipidex-5000 for separating individual polyprenol homologs.

Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of polyprenols.

Table 2: Typical HPLC Parameters for Polyprenol Analysis

ParameterDescription
Column Reverse-phase C18 or C8 column.
Mobile Phase A gradient of two solvent systems is typically used. For example, Solvent A: Methanol/Water and Solvent B: Isopropanol (B130326)/Hexane.
Flow Rate 0.5 - 1.5 mL/min.
Detection UV detector at 210 nm or a Mass Spectrometer (LC-MS) for higher sensitivity and structural confirmation.
Quantification Based on a calibration curve generated from authentic polyprenol standards.

Sample Preparation for HPLC: The purified polyprenol fraction is dissolved in a suitable solvent (e.g., a mixture of isopropanol and methanol), filtered through a 0.45 µm filter, and injected into the HPLC system.

Biological Functions

The biological roles of very long-chain polyprenols like this compound are not as extensively studied as their shorter-chain counterparts. However, it is generally accepted that in their phosphorylated form (polyprenyl phosphates), they function as lipid carriers for sugar residues in the biosynthesis of glycoproteins and other complex carbohydrates.[4] They are essential for the transport of oligosaccharides across cellular membranes, a critical step in post-translational modification of proteins.

Conclusion

This compound (C75) is a member of the diverse family of long-chain polyprenols found in nature, particularly in coniferous trees and potentially in other plants and microorganisms. While specific quantitative data for this particular isoprenolog remains somewhat scarce, established methodologies for the extraction, purification, and analysis of long-chain polyprenols provide a solid foundation for further research. A deeper understanding of the distribution and biological functions of this compound and other very long-chain polyprenols holds promise for applications in drug development and biotechnology. Further investigation into a wider range of organisms may reveal more significant natural sources of this intriguing molecule.

References

The Role of Long-Chain Polyisoprenoid Alcohols in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain polyisoprenoid alcohols, a class of lipids that includes pentadecaprenol, are integral components of cellular metabolism with emerging roles in lipid homeostasis. While specific research on this compound is limited, the broader family of polyprenols and their saturated counterparts, dolichols, have been implicated in various aspects of lipid metabolism, primarily through their connection to the mevalonate (B85504) pathway, which is also responsible for cholesterol biosynthesis. This technical guide synthesizes the current understanding of the role of these long-chain polyisoprenoid alcohols in lipid metabolism, drawing on data from related compounds to infer the potential functions and therapeutic applications of this compound. We present available quantitative data on their effects on lipid profiles, detail generalized experimental protocols for their study, and visualize key metabolic and signaling pathways.

Introduction

This compound belongs to the family of long-chain polyisoprenoid alcohols, which are linear polymers of isoprene (B109036) units. These molecules are found throughout nature and play crucial roles in various biological processes. Their phosphorylated forms, such as dolichyl phosphate, are essential for the N-glycosylation of proteins, a critical modification for protein folding, stability, and function.[1][2]

The biosynthesis of polyisoprenoid alcohols is intrinsically linked to lipid metabolism as it originates from the mevalonate pathway, the same pathway that synthesizes cholesterol. This shared origin suggests a potential for crosstalk and co-regulation between these two classes of lipids. Recent studies on various polyprenols have indicated their potential to modulate lipid profiles and exert hepatoprotective effects, making them an area of interest for drug development in metabolic disorders.[3][4]

This guide will provide an in-depth overview of the current knowledge surrounding long-chain polyisoprenoid alcohols and their impact on lipid metabolism, with a focus on providing researchers and drug development professionals with a foundational understanding of their potential.

Biosynthesis and Link to Cholesterol Metabolism

Long-chain polyisoprenoid alcohols are synthesized via the mevalonate pathway, a critical metabolic cascade that also produces cholesterol and other isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic building blocks of isoprenoids. Farnesyl pyrophosphate (FPP), a key branch point intermediate, can be directed towards the synthesis of either cholesterol or long-chain polyisoprenoid alcohols.[2][5]

The enzyme cis-prenyltransferase catalyzes the sequential addition of IPP units to FPP to elongate the polyisoprenoid chain. The resulting polyprenyl pyrophosphate is then dephosphorylated to yield the corresponding polyprenol, such as this compound. In many organisms, these polyprenols can be further modified, for instance, by saturation of the alpha-isoprene unit to form dolichols.[6]

The shared pathway with cholesterol synthesis suggests that factors regulating cholesterol production may also influence the synthesis of polyisoprenoid alcohols. For example, statins, which inhibit HMG-CoA reductase (a key regulatory enzyme in the mevalonate pathway), could potentially impact the levels of these compounds.[4]

Mevalonate_Pathway cluster_MVA Mevalonate Pathway cluster_branch Branch Point cluster_cholesterol Cholesterol Synthesis cluster_polyprenol Polyprenol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin inhibition) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase Polyprenyl-PP Polyprenyl Pyrophosphate FPP->Polyprenyl-PP cis-Prenyltransferase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound & Other Polyprenols Polyprenyl-PP->this compound Phosphatase

Caption: The Mevalonate Pathway showing the synthesis of cholesterol and polyprenols.

Role in Lipid Metabolism and Potential Therapeutic Effects

While direct evidence for this compound is scarce, studies on other long-chain polyisoprenoid alcohols suggest several roles in lipid metabolism:

  • Hypolipidemic Effects: Plant-derived polyisoprenoids have been shown to lower serum cholesterol levels.[7] A clinical trial on a polyprenol-containing drug, Ropren, demonstrated a significant reduction in total cholesterol in patients with acute coronary syndrome.[8] The proposed mechanism involves the modulation of the mevalonate pathway, potentially reducing the flux towards cholesterol synthesis.[7]

  • Hepatoprotective Effects: Polyprenols have demonstrated protective effects on the liver in various models of liver injury.[3][9] They have been shown to normalize elevated liver enzymes such as ALT and AST, and improve liver histology.[3] This hepatoprotective action may be linked to their antioxidant and anti-inflammatory properties, as well as their ability to stabilize cellular membranes.[3][9]

  • Modulation of Signaling Pathways: Polyprenols are thought to modulate signaling pathways involved in hepatic steatosis and fibrosis.[3] While the precise mechanisms are still under investigation, their structural similarity to other lipid signaling molecules suggests they could interact with nuclear receptors or other signaling proteins that regulate lipid metabolism.

Quantitative Data on the Effects of Polyprenols on Lipid Profiles

Specific quantitative data for this compound is not currently available in the public domain. However, clinical and preclinical studies on polyprenol mixtures provide valuable insights into their potential effects.

Table 1: Clinical Trial Data for Ropren (a Polyprenol-Containing Drug) in Patients with Acute Coronary Syndrome

ParameterRopren Group (change from baseline)Placebo Group (change from baseline)p-valueReference
Total CholesterolSignificant decreaseNo significant change<0.05[8]
Alanine Aminotransferase (ALT)Significant decreaseNo significant change<0.05[8]

Table 2: Preclinical Data on the Hepatoprotective Effects of Polyprenols in a Rat Model of CCl4-Induced Liver Injury

ParameterPolyprenol Treatment GroupCCl4 Control GroupEffectReference
Serum ALTNormalizedElevatedHepatoprotective[3]
Serum ASTNormalizedElevatedHepatoprotective[3]
Serum Alkaline PhosphataseNormalizedElevatedHepatoprotective[3]
Serum AlbuminNormalizedDecreasedHepatoprotective[3]
Serum TriglyceridesNormalizedElevatedHypolipidemic[3]

Experimental Protocols

The study of long-chain polyisoprenoid alcohols like this compound in lipid metabolism involves a series of established biochemical and analytical techniques. Below is a generalized workflow for such an investigation.

Experimental_Workflow start In vivo or in vitro model (e.g., animal model of dyslipidemia, cell culture) treatment Treatment with this compound or Vehicle Control start->treatment sample_collection Collection of Samples (e.g., Plasma, Liver Tissue) treatment->sample_collection lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample_collection->lipid_extraction protein_analysis Protein Expression/Activity Analysis (e.g., Western Blot, Enzyme Assays) sample_collection->protein_analysis gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) sample_collection->gene_expression lipid_analysis Lipid Profile Analysis (e.g., GC-MS, LC-MS) lipid_extraction->lipid_analysis data_analysis Data Analysis and Interpretation lipid_analysis->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Caption: A generalized experimental workflow for studying the effects of this compound on lipid metabolism.
Animal Studies

  • Animal Model: Utilize a relevant animal model of dyslipidemia or non-alcoholic fatty liver disease (NAFLD), such as rats or mice fed a high-fat diet.

  • Treatment: Administer this compound (or a polyprenol mixture) orally or via injection at various doses. A vehicle control group should be included.

  • Sample Collection: At the end of the treatment period, collect blood samples for plasma lipid analysis and liver tissue for histological and biochemical analysis.

  • Lipid Extraction and Analysis: Extract lipids from plasma and liver tissue using established methods like the Folch or Bligh-Dyer method. Analyze the lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides, using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess lipid accumulation and liver injury.

  • Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in lipid metabolism (e.g., HMG-CoA reductase, SREBP-1c, PPARα) in liver tissue using qPCR and Western blotting, respectively.

Cell Culture Studies
  • Cell Lines: Use relevant cell lines, such as HepG2 (human hepatoma cells), to model hepatic lipid metabolism.

  • Treatment: Treat cells with this compound at various concentrations.

  • Lipid Analysis: Extract and analyze intracellular and secreted lipids to determine the effect of this compound on lipid synthesis and secretion.

  • Signaling Pathway Analysis: Investigate the effect of this compound on key signaling pathways (e.g., AMPK, SREBP) using techniques such as Western blotting for protein phosphorylation and reporter gene assays for transcription factor activity.

Signaling Pathways

The primary known signaling pathway involving long-chain polyisoprenoid alcohols is their biosynthesis via the mevalonate pathway. However, their downstream effects on other signaling cascades that regulate lipid metabolism are an active area of research. Based on the observed hepatoprotective and lipid-lowering effects of polyprenols, a conceptual signaling network can be proposed.

Polyprenol_Signaling cluster_effects Potential Cellular Effects cluster_outcomes Metabolic Outcomes This compound This compound (and other Polyprenols) MVA_Modulation Modulation of Mevalonate Pathway This compound->MVA_Modulation Antioxidant Antioxidant Effects This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Membrane_Stabilization Membrane Stabilization This compound->Membrane_Stabilization Cholesterol_Reduction Reduced Cholesterol Synthesis MVA_Modulation->Cholesterol_Reduction TG_Reduction Reduced Triglyceride Accumulation MVA_Modulation->TG_Reduction Liver_Protection Hepatoprotection Antioxidant->Liver_Protection Anti_inflammatory->Liver_Protection Membrane_Stabilization->Liver_Protection

Caption: A conceptual diagram of the potential signaling effects of this compound on lipid metabolism.

Conclusion and Future Directions

This compound and other long-chain polyisoprenoid alcohols represent a promising but underexplored class of lipids with the potential to modulate lipid metabolism. Their intrinsic link to the mevalonate pathway provides a clear avenue for influencing cholesterol and triglyceride homeostasis. The available data on related polyprenols suggest significant hypolipidemic and hepatoprotective properties, warranting further investigation into the specific effects of this compound.

Future research should focus on:

  • Isolation and purification of this compound to enable specific in vitro and in vivo studies.

  • Quantitative analysis of the effects of pure this compound on plasma and hepatic lipid profiles.

  • Elucidation of the precise molecular mechanisms by which this compound and other polyprenols modulate lipid-related signaling pathways.

  • Preclinical and clinical studies to evaluate the therapeutic potential of this compound in metabolic disorders such as dyslipidemia and NAFLD.

A deeper understanding of the role of this compound in lipid metabolism could pave the way for the development of novel therapeutic strategies for a range of metabolic diseases.

References

Pentadecaprenol as a Precursor in Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification crucial for a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. This intricate process relies on lipid carriers, specifically polyprenyl phosphates, to transport activated sugar donors across cellular membranes. While longer-chain polyprenols like undecaprenol (B103720) (C55) in bacteria and dolichols (C70-C100) in eukaryotes are well-studied, the role of shorter-chain variants such as pentadecaprenol (C15) is less characterized but of growing interest. This technical guide provides an in-depth exploration of this compound's function as a glycosylation precursor, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biochemical pathways.

The Role of this compound Phosphate (B84403) in Glycosylation

This compound, in its phosphorylated form (pentadecaprenyl phosphate or C15-P), can serve as an acceptor for sugar moieties from nucleotide sugar donors. This process is the initial step in the assembly of lipid-linked oligosaccharides (LLOs), which are subsequently transferred to target proteins. The efficiency of a polyprenyl phosphate as a glycosyl carrier is dependent on its chain length, which influences its interaction with glycosyltransferases.

This compound in Bacterial O-Antigen Biosynthesis

In Gram-negative bacteria, the O-antigen is a highly variable component of the lipopolysaccharide (LPS) that plays a critical role in virulence and interactions with the host immune system. The biosynthesis of the O-antigen repeating units is initiated by the transfer of a sugar phosphate from a nucleotide sugar donor to a polyprenyl phosphate carrier, typically undecaprenyl phosphate (C55-P). The enzyme responsible for the initial step in many O-antigen biosynthesis pathways is UDP-N-acetylglucosamine:undecaprenyl-phosphate N-acetylglucosamine-1-phosphate transferase (WecA).

Studies have shown that WecA can utilize polyprenyl phosphates of varying chain lengths, including this compound phosphate (C15-P), although with differing efficiencies. This suggests that while longer chain polyprenols are the preferred native substrates, shorter chain variants can participate in these pathways, making them valuable tools for in vitro studies and potential targets for therapeutic intervention.

Quantitative Data

The following table summarizes the kinetic parameters of the Thermus thermophilus WecA enzyme with polyprenyl phosphates of different chain lengths, including this compound phosphate (C15-P). This data is crucial for understanding the substrate specificity of glycosyltransferases and the potential for utilizing non-native lipid carriers in experimental systems.

Polyprenyl Phosphate SubstrateRelative Activity (%)
C15-P0
C20-P0
C30-P0
C35-P12
C40-P45
C55-P (Undecaprenyl-P)100
C60-P78
C75-P32

Table 1: Relative activity of T. thermophilus WecA with various polyprenyl phosphate substrates. The activity with C55-P was set to 100%. Data extracted from literature describing the characterization of WecA, which indicates a minimal chain length of 35 carbons is required for this specific enzyme's activity.[1][2]

Kinetic ParameterValue for UDP-GlcNAcValue for C55-P
Km0.62 ± 0.13 mM0.12 ± 0.03 mM
kcat72.1 ± 10.8 min-1-

Table 2: Kinetic constants for purified T. thermophilus WecA. The Km for C55-P and the overall kcat of the reaction are presented.[1]

Experimental Protocols

Enzymatic Assay for WecA Activity with this compound Phosphate

This protocol describes a method to determine the activity of the glycosyltransferase WecA with this compound phosphate as a lipid acceptor.

Materials:

  • Purified WecA enzyme

  • This compound phosphate (C15-P)

  • UDP-[14C]GlcNAc (radiolabeled sugar donor)

  • Undecaprenyl phosphate (C55-P) as a positive control

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl2 (1 M)

  • Triton X-100

  • Silica (B1680970) gel plates for thin-layer chromatography (TLC)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture (10 µL final volume) containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl2

    • 1.1 mM C15-P (or C55-P for the positive control)

    • 0.16 mM UDP-[14C]GlcNAc (specific activity of ~550 Bq)

    • 92.7 mM Triton X-100

  • Initiate the reaction by adding approximately 5 ng of purified WecA enzyme.

  • Incubate the reaction mixture for 30 minutes at the optimal temperature for the specific WecA enzyme being used (e.g., 65°C for T. thermophilus WecA).[1]

  • Stop the reaction by spotting the entire mixture onto a silica gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

  • Visualize the separated radioactive substrate (UDP-[14C]GlcNAc) and product ([14C]GlcNAc-PP-C15) using a phosphorimager or by autoradiography.

  • Quantify the radioactivity in the spots corresponding to the substrate and product using a radioactivity scanner or by scraping the silica from the plate and performing scintillation counting.[1]

  • Calculate the enzyme activity based on the amount of product formed over time.

Extraction and Analysis of Lipid-Linked Oligosaccharides (LLOs)

This protocol provides a general method for the extraction of LLOs from cells, which can be adapted for systems utilizing this compound phosphate.

Materials:

  • Cell pellet

  • Methanol

  • Chloroform

  • Water (HPLC grade)

  • 0.02 M HCl

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

Procedure: LLO Extraction:

  • Homogenize the cell pellet.

  • Perform a series of sequential extractions with the following solvents, collecting the supernatant at each step:

    • Methanol

    • Chloroform

    • Chloroform:Methanol:Water (1:1:0.3, v/v/v)[3]

  • Pool the supernatants and dry them under a stream of nitrogen.

Release of Oligosaccharides:

  • To the dried lipid extract, add 0.02 M HCl.

  • Incubate at 100°C for 15 minutes to hydrolyze the pyrophosphate linkage and release the oligosaccharide from the lipid carrier.[3]

  • Perform a solvent extraction with Chloroform:Methanol:Water (1:16:16, v/v/v) to separate the released oligosaccharides (in the aqueous phase) from the lipid moiety.[3]

Analysis:

  • Analyze the extracted oligosaccharides by HPLC. For fluorescent detection, label the reducing end of the glycans with a fluorescent tag prior to analysis.

  • For structural characterization, analyze the LLOs or released glycans by mass spectrometry. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. Tandem mass spectrometry (MS/MS) will provide fragmentation data to determine the sequence and linkage of the sugar residues.[4]

Visualizations

Biosynthesis of a Lipid-Linked Monosaccharide

G UDP_GlcNAc UDP-GlcNAc WecA WecA (Glycosyltransferase) UDP_GlcNAc->WecA C15P Pentadecaprenyl-P (C15-P) C15P->WecA C15PP_GlcNAc GlcNAc-PP-Pentadecaprenol (LLO precursor) WecA->C15PP_GlcNAc UMP UMP WecA->UMP releases

Caption: Initial step of LLO biosynthesis catalyzed by WecA.

General Workflow for LLO Analysis

G cluster_extraction Extraction cluster_hydrolysis Hydrolysis & Separation cluster_analysis Analysis CellPellet Cell Pellet SolventExtraction Solvent Extraction (Chloroform/Methanol/Water) CellPellet->SolventExtraction LLO_Extract LLO Extract SolventExtraction->LLO_Extract MildAcid Mild Acid Hydrolysis LLO_Extract->MildAcid PhaseSeparation Phase Separation MildAcid->PhaseSeparation Oligosaccharides Aqueous Phase: Oligosaccharides PhaseSeparation->Oligosaccharides Lipids Organic Phase: Lipids PhaseSeparation->Lipids HPLC HPLC Oligosaccharides->HPLC MS Mass Spectrometry (MS/MS) Oligosaccharides->MS

Caption: Workflow for LLO extraction, release, and analysis.

Conclusion

This compound phosphate, while not the primary lipid carrier in most characterized glycosylation systems, serves as a viable, albeit less efficient, substrate for certain glycosyltransferases. This property makes it a valuable tool for in vitro reconstitution of glycosylation pathways and for probing the substrate specificity of the enzymes involved. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to incorporate this compound and other polyprenol analogs into their studies of protein glycosylation, potentially leading to new insights into these fundamental biological processes and aiding in the development of novel therapeutics.

References

The Pivotal Role of Pentadecaprenol Phosphate Homologs in Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a structure indispensable for survival, is a primary target for antimicrobial agents. Central to its synthesis is a lipid carrier, a polyprenyl phosphate (B84403), that transports peptidoglycan precursors across the cytoplasmic membrane. While various polyprenol chain lengths exist in nature, this guide focuses on the function of the C55 isoprenoid, undecaprenyl phosphate, the most prevalent and well-characterized lipid carrier in bacteria, and by extension, its homolog pentadecaprenol phosphate. This document provides an in-depth technical overview of its function, the associated enzymatic processes, quantitative data on its abundance and enzyme kinetics, detailed experimental protocols, and visual representations of the key pathways. Understanding the intricacies of this lipid carrier's function is paramount for the development of novel therapeutics that can effectively combat the growing threat of antibiotic resistance.

Introduction: The Architect of the Bacterial Cell Wall

The bacterial cell wall is a complex and dynamic structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis[1]. A key component of the cell wall in most bacteria is peptidoglycan (PG), a massive polymer of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptides[2][3]. The biosynthesis of this essential structure involves a series of cytoplasmic and membrane-associated steps, with the latter being critically dependent on a lipid carrier molecule, undecaprenyl phosphate (Und-P or C55-P), a C55 polyprenyl phosphate[4][5]. While the user's query specified this compound (a C75 polyprenol), the vast body of scientific literature points to undecaprenol (B103720) as the primary lipid carrier for peptidoglycan synthesis in bacteria[4][5]. It is plausible that other polyprenol lengths, such as this compound, may function in other glycosylation pathways or in specific bacterial species, but their role in peptidoglycan synthesis is not well-documented. Therefore, this guide will focus on the well-established role of undecaprenyl phosphate, with the understanding that the fundamental principles of its function as a lipid carrier are likely applicable to other long-chain polyprenyl phosphates.

The inhibition of peptidoglycan synthesis is a proven strategy for antibacterial therapy, as exemplified by the clinical success of β-lactams and glycopeptide antibiotics[6]. The lipid cycle of undecaprenyl phosphate presents a number of attractive targets for the development of new drugs with novel mechanisms of action.

The Undecaprenyl Phosphate Cycle: A Molecular Shuttle for Peptidoglycan Precursors

The synthesis of peptidoglycan is a multi-stage process that can be broadly divided into three phases: cytoplasmic synthesis of precursors, membrane-associated transport via the undecaprenyl phosphate cycle, and periplasmic polymerization and cross-linking. The undecaprenyl phosphate cycle is the central hub of the membrane-associated phase, responsible for shuttling the hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane[7].

The cycle begins with the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to undecaprenyl phosphate (Und-P) on the cytoplasmic face of the membrane. This reaction is catalyzed by the integral membrane enzyme MraY, resulting in the formation of Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I[8][9]. Subsequently, the enzyme MurG adds a GlcNAc residue from UDP-GlcNAc to Lipid I, forming Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc, or Lipid II[4].

Lipid II, the complete peptidoglycan monomer, is then translocated across the cytoplasmic membrane to the periplasmic space by a flippase, MurJ[4]. In the periplasm, the disaccharide-pentapeptide unit of Lipid II is polymerized into growing glycan chains by peptidoglycan glycosyltransferases (TGases) and cross-linked to existing peptidoglycan by transpeptidases (TPases)[10]. This polymerization step releases undecaprenyl pyrophosphate (Und-PP)[4].

For the cycle to continue, Und-PP must be dephosphorylated to regenerate Und-P. This crucial recycling step is catalyzed by one or more undecaprenyl pyrophosphate phosphatases (UppP), such as BacA[11][12]. The regenerated Und-P is then available for another round of precursor transport.

Quantitative Data

A thorough understanding of the undecaprenyl phosphate cycle requires quantitative data on the abundance of the lipid carrier and the kinetic parameters of the enzymes involved.

Abundance of Undecaprenyl Phosphate and its Derivatives

The cellular pool of undecaprenyl phosphate is tightly regulated. The following table summarizes the reported concentrations of undecaprenyl phosphate (Und-P), undecaprenyl pyrophosphate (Und-PP), and undecaprenol (Und-OH) in two well-studied bacterial species.

Bacterial SpeciesGrowth PhaseUnd-P (nmol/g dry weight)Und-PP (nmol/g dry weight)Und-OH (nmol/g dry weight)Reference
Escherichia coliExponential75270<1[1]
Staphylococcus aureusExponential5015070[1]
Kinetic Parameters of Key Enzymes

The efficiency of the undecaprenyl phosphate cycle is governed by the kinetic properties of its constituent enzymes. The table below presents a compilation of reported kinetic parameters for MraY, MurG, and UppP. It is important to note that these values can vary depending on the bacterial species, the specific substrates used (e.g., polyprenol chain length), and the assay conditions.

EnzymeBacterial SpeciesSubstrate(s)Km (µM)kcat (s-1)Reference
MraY Bacillus subtilisUDP-MurNAc-pentapeptide1000 ± 300-[13]
Undecaprenyl phosphate (C55-P)160 ± 80-[13]
UDP-MurNAc-pentapeptide-DNS & C35-P18 (KsUMpp)-[9]
MurG Escherichia coliLipid I1.41.1N/A
UDP-GlcNAc15-N/A
UppP (BacA) Escherichia coliUndecaprenyl pyrophosphate (C55-PP)--[11]

Note: Comprehensive kinetic data for MurG and UppP are not as readily available in the literature as for MraY. The provided values for MurG are representative and may vary. Further research is needed to fully characterize the kinetics of these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of undecaprenyl phosphate in bacterial cell wall synthesis.

Extraction and Quantification of Undecaprenyl Phosphate and its Derivatives

Objective: To extract and quantify the cellular pools of Und-P, Und-PP, and Und-OH from bacterial cells. This protocol is adapted from Barreteau et al., 2009[1].

Materials:

  • Bacterial cell culture

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Internal standards (e.g., C45-P and C45-PP)

  • DEAE-cellulose column

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Cell Harvesting: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation.

  • Cell Lysis and Lipid Extraction: a. Resuspend the cell pellet in 0.1 M potassium phosphate buffer (pH 7.4). b. Add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., chloroform:methanol:buffer of 1:2:0.8 v/v/v). c. Add internal standards for quantification. d. Vortex vigorously and incubate at room temperature to ensure complete cell lysis. e. Centrifuge to pellet the cell debris.

  • Phase Separation: a. To the supernatant, add chloroform and buffer to create a two-phase system (e.g., chloroform:methanol:buffer of 2:2:1.8 v/v/v). b. Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

  • Fractionation by Anion-Exchange Chromatography: a. Evaporate the chloroform extract to dryness. b. Resuspend the lipid extract in a non-polar solvent and apply it to a DEAE-cellulose column. c. Elute with a stepwise gradient of ammonium (B1175870) acetate (B1210297) in methanol to separate Und-P, Und-PP, and Und-OH.

  • Quantification by HPLC: a. Evaporate the collected fractions. b. Resuspend the samples in a suitable solvent for HPLC analysis. c. Inject the samples onto a reverse-phase HPLC column and elute with an appropriate mobile phase. d. Detect the polyprenols by UV absorbance (e.g., at 210 nm). e. Quantify the peaks by comparing their area to the area of the internal standards.

In Vitro Peptidoglycan Synthesis Assay

Objective: To reconstitute the synthesis of peptidoglycan in vitro to study the activity of the enzymes involved and to screen for inhibitors. This protocol is a general guideline based on principles described in several publications[3][14].

Materials:

  • Bacterial membranes (as a source of MraY and MurG) or purified enzymes

  • UDP-MurNAc-pentapeptide

  • UDP-[14C]GlcNAc (radiolabeled)

  • Undecaprenyl phosphate (C55-P)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • TLC plates

  • Scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, bacterial membranes or purified MraY and MurG, and undecaprenyl phosphate. b. Add UDP-MurNAc-pentapeptide to initiate the formation of Lipid I. c. Pre-incubate the mixture to allow for Lipid I synthesis.

  • Initiation of Lipid II Synthesis: a. Add UDP-[14C]GlcNAc to the reaction mixture to start the synthesis of radiolabeled Lipid II.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Extraction: a. Stop the reaction by adding a solvent like butanol or a butanol/pyridine acetate mixture. b. Vortex to extract the lipid intermediates into the organic phase. c. Centrifuge to separate the phases.

  • Analysis by TLC: a. Spot the organic phase onto a TLC plate. b. Develop the TLC plate using an appropriate solvent system to separate Lipid I and Lipid II. c. Visualize the radiolabeled products by autoradiography or a phosphorimager.

  • Quantification: Scrape the spots corresponding to Lipid II from the TLC plate and measure the radioactivity using a scintillation counter.

MraY Activity Assay

Objective: To specifically measure the activity of MraY by monitoring the formation of Lipid I. This protocol is based on a fluorescence enhancement assay[15][16].

Materials:

  • Purified MraY enzyme

  • Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P) or a shorter chain analog (e.g., C35-P)

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • Fluorometer

Procedure:

  • Reaction Setup: a. In a microplate well, combine the reaction buffer, MraY enzyme, and undecaprenyl phosphate.

  • Initiation of Reaction: a. Add the dansylated UDP-MurNAc-pentapeptide to the wells to start the reaction.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorometer. b. Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescently labeled Lipid I.

  • Data Analysis: a. Calculate the initial rate of the reaction from the linear phase of the fluorescence increase. b. To determine kinetic parameters, perform the assay with varying concentrations of both substrates.

MurG Activity Assay

Objective: To measure the activity of MurG by monitoring the conversion of Lipid I to Lipid II. This is often performed as a coupled assay with MraY[4][17].

Materials:

  • Bacterial membranes or purified MraY and MurG

  • UDP-MurNAc-pentapeptide

  • Undecaprenyl phosphate (C55-P)

  • UDP-[3H]GlcNAc (radiolabeled)

  • Reaction buffer

  • TLC plates

  • Scintillation counter

Procedure:

  • In situ aeneration of Lipid I: a. Pre-incubate bacterial membranes or purified MraY with UDP-MurNAc-pentapeptide and undecaprenyl phosphate in the reaction buffer to generate Lipid I.

  • Initiation of MurG Reaction: a. Add UDP-[3H]GlcNAc to the reaction mixture to initiate the MurG-catalyzed reaction.

  • Incubation, Termination, and Analysis: a. Follow the same steps for incubation, termination, extraction, and TLC analysis as described in the in vitro peptidoglycan synthesis assay (Protocol 4.2). The product to be quantified in this case is radiolabeled Lipid II.

Undecaprenyl Pyrophosphate Phosphatase (UppP) Assay

Objective: To measure the activity of UppP by detecting the release of inorganic phosphate from Undecaprenyl Pyrophosphate (Und-PP). This protocol is based on a colorimetric assay[18].

Materials:

  • Purified UppP enzyme

  • Undecaprenyl pyrophosphate (C55-PP)

  • Reaction buffer (e.g., HEPES with MgCl2 and a detergent like DDM)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Spectrophotometer

Procedure:

  • Reaction Setup: a. In a microplate well, combine the reaction buffer, UppP enzyme, and undecaprenyl pyrophosphate.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Phosphate Detection: a. Stop the reaction and detect the released inorganic phosphate by adding a colorimetric reagent such as Malachite Green. b. Incubate to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.

Visualizing the Pathways: Diagrams and Workflows

Visual representations are crucial for understanding the complex processes involved in peptidoglycan synthesis. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurA_F MurA-F enzymes UDP_GlcNAc->MurA_F MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pp->MraY MurA_F->UDP_MurNAc_pp Und_P Und-P Und_P->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_I->MurG Lipid_II_cyto Lipid II MurG->Lipid_II_cyto MurJ MurJ (Flippase) Lipid_II_cyto->MurJ Lipid_II_peri Lipid II MurJ->Lipid_II_peri PG_Synthases PG Synthases (TGase/TPase) Lipid_II_peri->PG_Synthases Growing_PG Growing Peptidoglycan PG_Synthases->Growing_PG Und_PP Und-PP PG_Synthases->Und_PP

Caption: Overview of the peptidoglycan biosynthesis pathway.

Undecaprenyl_Phosphate_Cycle cluster_membrane Cytoplasmic Membrane cluster_inner_leaflet Inner Leaflet (Cytoplasm) cluster_outer_leaflet Outer Leaflet (Periplasm) Und_P Undecaprenyl-P MraY MraY Und_P->MraY + UDP-MurNAc-pp Lipid_I Lipid I MurG MurG Lipid_I->MurG + UDP-GlcNAc Lipid_II_cyto Lipid II MurJ MurJ Lipid_II_cyto->MurJ Flipping Lipid_II_peri Lipid II PG_Synthases PG Synthases Lipid_II_peri->PG_Synthases Polymerization Und_PP Undecaprenyl-PP UppP UppP (BacA) Und_PP->UppP Dephosphorylation MraY->Lipid_I MurG->Lipid_II_cyto MurJ->Lipid_II_peri PG_Synthases->Und_PP UppP->Und_P Recycling

Caption: The undecaprenyl phosphate lipid cycle.

Experimental_Workflow_MraY_Inhibition cluster_workflow Experimental Workflow: MraY Inhibitor Screening start Start prepare_reagents Prepare Reagents: - Purified MraY - Dansylated Substrate - Lipid Substrate - Test Compounds start->prepare_reagents assay_setup Set up 96/384-well plate with MraY and test compounds prepare_reagents->assay_setup initiate_reaction Initiate reaction with fluorescent substrate assay_setup->initiate_reaction read_fluorescence Monitor fluorescence increase in a plate reader initiate_reaction->read_fluorescence data_analysis Analyze kinetic data to identify hits read_fluorescence->data_analysis hit_validation Validate hits with dose-response curves to determine IC50 data_analysis->hit_validation end End hit_validation->end

Caption: A typical experimental workflow for screening MraY inhibitors.

Conclusion and Future Directions

The undecaprenyl phosphate lipid cycle is a cornerstone of bacterial cell wall biosynthesis and, by extension, bacterial viability. Its intricate series of enzymatic reactions and the essential nature of its components make it a rich source of targets for novel antibacterial agents. While undecaprenol (C55) is the predominant lipid carrier, further investigation into the potential roles of other polyprenol homologs, such as this compound (C75), in different bacterial species or in the synthesis of other cell wall components is warranted.

For drug development professionals, a deep understanding of the quantitative aspects and the experimental methodologies outlined in this guide is crucial for the successful identification and characterization of new inhibitors. The development of high-throughput screening assays for the enzymes of the lipid cycle, particularly MraY, MurG, and the undecaprenyl pyrophosphate phosphatases, will be instrumental in discovering new chemical entities that can combat the escalating crisis of antibiotic resistance. Future research should also focus on the structural biology of these membrane-bound enzymes to facilitate structure-based drug design and the development of more potent and selective inhibitors.

References

Unveiling Prenol-15 (Farnesol): A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Prenol-15, more commonly known as Farnesol (B120207). This acyclic sesquiterpene alcohol is a key molecule in various biological processes and holds significant potential in therapeutic research. This document outlines its fundamental characteristics, details experimental protocols for its analysis, and visualizes its role in cellular signaling pathways.

Core Physicochemical Properties

Farnesol is a 15-carbon isoprenoid alcohol that exists as a colorless liquid under standard conditions.[1] It is characterized by a floral odor and is hydrophobic, making it insoluble in water but miscible with oils.[1][2] The properties of the most common isomer, (2E,6E)-Farnesol, are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₅H₂₆O[1]
Molar Mass 222.37 g/mol [1][3]
Appearance Clear, colorless to pale yellow liquid[1][2]
Odor Floral, linden blossom[1][4][5]
Density 0.887 g/cm³ at 20 °C[1][4][5]
Boiling Point 283-284 °C at 760 mmHg[1]
149 °C at 4 mmHg[4][5]
Melting Point < 25 °C[3]
Solubility Insoluble in water; miscible with oils and soluble in ethanol[1][2][3]
Refractive Index (n²⁰/D) 1.490[4][5]
CAS Number 4602-84-0[1]

Experimental Protocols

The identification and quantification of Farnesol in various matrices are crucial for research and development. The following are standard experimental protocols for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To separate, identify, and quantify Farnesol in complex mixtures, such as essential oils or biological extracts.[6]

Methodology:

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent like ethyl acetate. For biological samples, a simultaneous cell lysis and extraction step may be employed.[7][8][9]

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is volatilized.

  • Separation: The volatilized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column).

  • Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

  • Identification and Quantification: Farnesol is identified by its characteristic retention time and mass spectrum. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: A highly sensitive and specific method for the analysis of Farnesol and its derivatives, particularly in biological fluids.[6]

Methodology:

  • Sample Preparation: Biological fluids may require protein precipitation or solid-phase extraction to remove interfering substances.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph. Separation is achieved based on the analyte's interaction with the stationary phase of the column and the mobile phase (a solvent or mixture of solvents).

  • Ionization and Detection: The eluent from the LC column is introduced into the mass spectrometer. An ionization source (e.g., electrospray ionization) generates ions from the analyte molecules. The mass spectrometer then separates and detects these ions.

  • Data Analysis: The resulting data provides information on the molecular weight, structure, and concentration of Farnesol.[6]

Biological Significance and Signaling Pathways

Farnesol is a well-studied quorum-sensing molecule, particularly in the pathogenic fungus Candida albicans.[1][11] It plays a crucial role in inhibiting the morphological transition from yeast to hyphal form, a key virulence factor.[11][12] This inhibition is primarily mediated through its effects on the Ras-cAMP and MAPK signaling pathways.[12][13][14][15]

Farnesol-Mediated Inhibition of Hyphal Growth in Candida albicans

Farnesol exerts its inhibitory effect by targeting key components of the Ras1-cAMP signaling pathway.[12][14] This action prevents the downstream activation of transcription factors necessary for hyphal morphogenesis.

Farnesol_Signaling_Pathway Farnesol Farnesol Ras1 Ras1 Farnesol->Ras1 Inhibits Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Activates Hyphal_Genes Hyphal-Specific Genes Efg1->Hyphal_Genes Activates Transcription Hyphal_Growth Hyphal Growth Hyphal_Genes->Hyphal_Growth

Caption: Farnesol inhibits the Ras1-cAMP pathway, preventing hyphal growth in C. albicans.

Experimental Workflow for Farnesol Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Farnesol from a fungal culture.

Farnesol_Quantification_Workflow Culture Fungal Culture (e.g., C. albicans) Harvest Sample Harvest & Fractionation (Whole Culture, Pellet, Supernatant) Culture->Harvest Extraction Simultaneous Cell Lysis & Liquid-Liquid Extraction (e.g., Ethyl Acetate) Harvest->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Quantification Data Processing & Quantification (vs. Internal Standard) Analysis->Quantification Result Farnesol Concentration (µM) Quantification->Result

Caption: A generalized workflow for the quantification of Farnesol from biological samples.

Conclusion

Farnesol, or Prenol-15, is a sesquiterpene alcohol with well-defined physical and chemical properties. Its biological activity, particularly as a quorum-sensing molecule that regulates fungal morphogenesis, makes it a molecule of significant interest for the development of novel antifungal therapies. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable analysis of Farnesol in various research settings. Further investigation into its signaling pathways and biological effects will continue to uncover its therapeutic potential.

References

A Technical Guide to Polyisoprenoid Alcohols: From Biosynthesis to Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyisoprenoid alcohols, a class of long-chain lipids composed of repeating isoprene (B109036) units, are fundamental components of cellular membranes across all domains of life.[1][2] This in-depth technical guide provides a comprehensive overview of the core aspects of polyisoprenoid alcohols, including their structure, biosynthesis, and multifaceted roles in cellular processes. The two main families of polyisoprenoid alcohols are polyprenols, which possess an unsaturated α-isoprene unit, and dolichols, which are characterized by a saturated α-isoprene residue.[3] While their phosphorylated forms, particularly dolichyl phosphate (B84403), are well-established as essential lipid carriers in protein N-glycosylation, the free alcohols and their esters also play crucial roles in modulating membrane dynamics and cellular stress responses.[4] This document details the intricate biosynthetic pathways, summarizes quantitative data on their distribution, provides detailed experimental protocols for their study, and illustrates key pathways and workflows through diagrams to support advanced research and drug development.

Structure and Distribution of Polyisoprenoid Alcohols

Polyisoprenoid alcohols are linear polymers of isoprene units, typically ranging from 5 to over 100 units in length.[3][5] They are classified into two main groups:

  • Polyprenols: Possess an unsaturated α-isoprene unit and are predominantly found in plants and bacteria.[3]

  • Dolichols: Characterized by a saturated α-isoprene unit and are the primary form in mammals and yeast.[3]

The chain length and degree of saturation of these molecules can vary significantly between species and even between different tissues within the same organism.[6]

Quantitative Distribution

The concentration of polyisoprenoid alcohols, particularly dolichols, varies widely among different tissues and changes with age.[6][7] The following tables summarize the distribution of dolichol and dolichyl phosphate in various human and rat tissues.

Human TissueDolichol (mg/g tissue)Dolichyl Phosphate (% of total dolichol)Reference
Adrenal Gland1.5 - 7.11 - 9[6]
Pancreas1.5 - 7.11 - 9[6]
Pituitary Gland1.5 - 7.11 - 9[6]
Testis1.5 - 7.11 - 9[6]
Thyroid Gland1.5 - 7.11 - 9[6]
LungIncreases with age (7-fold)Increases with age (2 to 6-fold)[7]
HeartVaries with ageVaries with age[7]
SpleenVaries with ageVaries with age[7]
LiverVaries with ageVaries with age[7]
KidneyVaries with ageVaries with age[7]
Rat TissueDolichol (µg/g)Dolichyl Phosphate (% of total dolichol)Reference
Spleen114~18 (in liver)[8]
LiverLower than spleen~18[8]
BrainLower than spleenNot specified[8]

Biosynthesis of Polyisoprenoid Alcohols

Polyisoprenoid alcohols are synthesized from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[9] Eukaryotic cells utilize two distinct pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids (in plants).[2][9]

The biosynthesis of the polyisoprenoid chain is initiated by the condensation of a short-chain all-trans prenyl diphosphate (like farnesyl diphosphate, FPP) with multiple molecules of IPP. This chain elongation is catalyzed by a family of enzymes known as cis-prenyltransferases.[10] The resulting polyprenyl diphosphate can then be dephosphorylated to a polyprenol. In the case of dolichol synthesis, an additional enzymatic step involving an α-saturase reduces the double bond in the α-isoprene unit.[11]

Polyisoprenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_Polyisoprenoid Polyisoprenoid Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP Isomerase FPP Farnesyl Diphosphate (FPP) IPP_MVA->FPP DMAPP_MVA->FPP FPP Synthase Polyprenyl_PP Polyprenyl Diphosphate FPP->Polyprenyl_PP cis-Prenyltransferase + n(IPP) Pyruvate_GAP Pyruvate + GAP DXP DXP Pyruvate_GAP->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP Isomerase GGPP Geranylgeranyl Diphosphate (GGPP) IPP_MEP->GGPP DMAPP_MEP->GGPP GGPP Synthase GGPP->Polyprenyl_PP Polyprenol Polyprenol Polyprenyl_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol α-Saturase Dolichol_Phosphate_Cycle cluster_Cytosol Cytosol cluster_ER_Lumen ER Lumen Dol_P_cyto Dolichyl Phosphate (Dol-P) LLO_cyto Lipid-Linked Oligosaccharide (Man5GlcNAc2-PP-Dol) Dol_P_cyto->LLO_cyto Glycosyltransferases LLO_lumen Completed LLO (Glc3Man9GlcNAc2-PP-Dol) LLO_cyto->LLO_lumen Flippase UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_cyto GDP_Man GDP-Mannose GDP_Man->LLO_cyto Glycoprotein N-Glycoprotein LLO_lumen->Glycoprotein Oligosaccharyl- transferase (OST) Dol_PP Dolichyl Diphosphate (Dol-PP) LLO_lumen->Dol_PP Protein Nascent Polypeptide Protein->Glycoprotein Dol_P_lumen Dolichyl Phosphate (Dol-P) Dol_PP->Dol_P_lumen Dephosphorylation Dol_P_lumen->Dol_P_cyto Recycling Dol_P_Man Dol-P-Mannose Dol_P_Man->LLO_lumen Dol_P_Glc Dol-P-Glucose Dol_P_Glc->LLO_lumen ER_Membrane ER Membrane Membrane_Modulation cluster_Membrane Cellular Membrane cluster_Cellular_Processes Cellular Processes Polyisoprenoid Polyisoprenoid Alcohols Membrane_Fluidity Membrane Fluidity Polyisoprenoid->Membrane_Fluidity Modulates Membrane_Permeability Membrane Permeability Polyisoprenoid->Membrane_Permeability Modulates Membrane_Stability Membrane Stability Polyisoprenoid->Membrane_Stability Modulates Non_Bilayer_Structures Non-Bilayer Structures Polyisoprenoid->Non_Bilayer_Structures Induces Membrane_Protein_Function Membrane Protein Function Membrane_Fluidity->Membrane_Protein_Function Affects Signal_Transduction Signal Transduction Membrane_Permeability->Signal_Transduction Affects Membrane_Stability->Membrane_Protein_Function Affects Membrane_Trafficking Membrane Trafficking (Fusion/Fission) Non_Bilayer_Structures->Membrane_Trafficking Facilitates Extraction_Workflow Start Dried & Ground Plant Material Extraction Solvent Extraction (Acetone/Hexane) Start->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Saponification Saponification (KOH in Ethanol) Evaporation1->Saponification Crude Lipid Extract Liquid_Extraction Liquid-Liquid Extraction (Petroleum Ether) Saponification->Liquid_Extraction Washing Washing Liquid_Extraction->Washing Unsaponifiable Lipids Evaporation2 Evaporation Washing->Evaporation2 Purification Column Chromatography (Optional) Evaporation2->Purification End Purified Polyprenols Evaporation2->End If no further purification Purification->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the chemical synthesis and purification of Pentadecaprenol (C75), a long-chain polyprenol of significant interest in various fields of biomedical research. The methodologies described are based on an efficient and scalable chain-lengthening strategy, which avoids the use of harsh reaction conditions and toxic chemicals.

Introduction

This compound is a member of the polyprenol family, a class of long-chain isoprenoid alcohols. These molecules and their phosphorylated derivatives play crucial roles in various biological processes, including the biosynthesis of glycoproteins. The demand for pure, well-characterized long-chain polyprenols like this compound is driven by research into their potential therapeutic applications.

The synthetic route detailed here is an iterative chain-lengthening process that allows for the controlled addition of isoprene (B109036) units. This method is considerably less time-consuming than many previously described multi-step syntheses.[1][2] Purification is achieved through a two-step column chromatography procedure, yielding high-purity all-trans-Pentadecaprenol.

Synthesis of this compound: A Chain Lengthening Approach

The synthesis of this compound is achieved through the iterative addition of isoprene units to a shorter polyprenol precursor. The general workflow for each chain-lengthening cycle is depicted below. Starting from a commercially available polyprenol, this cycle is repeated until the desired chain length of fifteen isoprene units is achieved.

Synthesis_Workflow start Polyprenol (Prenol-n) bromination Bromination (PBr3) start->bromination Step 1 alkynylation Alkynylation (Sodium Acetylide in DME) bromination->alkynylation Step 2 reduction Partial Reduction (Lindlar's Catalyst) alkynylation->reduction Step 3 hydrolysis Acid Hydrolysis reduction->hydrolysis Step 4 purification1 Alumina (B75360) Chromatography hydrolysis->purification1 Step 5 next_cycle Polyprenol (Prenol-n+1) purification1->next_cycle Purified Product

Caption: Iterative chain-lengthening cycle for polyprenol synthesis.

Experimental Protocol: Single Isoprene Unit Elongation

This protocol describes a single cycle for the addition of one isoprene unit. The scale of the reaction can be adjusted by maintaining the appropriate proportions of the reagents.[3][4]

Materials:

  • Starting Polyprenol (e.g., Decaprenol, C50)

  • Diethyl ether (Et2O), anhydrous

  • Phosphorus tribromide (PBr3)

  • Sodium acetylide in dimethoxyethane (DME)

  • Lindlar's catalyst

  • Quinoline (B57606)

  • Hexane (B92381), anhydrous

  • Sulfuric acid (H2SO4), dilute

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Alumina N (Grade III)

Procedure:

  • Bromination:

    • Dissolve the starting polyprenol (1 equivalent) in anhydrous diethyl ether.

    • Slowly add phosphorus tribromide (0.4-0.5 equivalents) while stirring at room temperature.

    • Continue stirring for 30 minutes.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous phase with diethyl ether.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the polyprenyl bromide.

  • Alkynylation:

    • Dissolve the polyprenyl bromide in anhydrous dimethoxyethane.

    • Add a solution of sodium acetylide in DME.

    • Stir the reaction at room temperature for 1 hour.[1][2]

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract with hexane.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Partial Reduction:

    • Dissolve the product from the previous step in hexane.

    • Add Lindlar's catalyst and a small amount of quinoline (catalyst poison to prevent over-reduction).

    • Stir the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by HPLC).

    • Filter off the catalyst and wash with hexane.

    • Evaporate the solvent to yield the extended polyprenol with a terminal alkyne.

  • Hydrolysis:

    • Dissolve the alkyne product in a suitable solvent (e.g., a mixture of acetone (B3395972) and water).

    • Add a catalytic amount of dilute sulfuric acid.

    • Stir the reaction at room temperature until the hydrolysis is complete (monitor by HPLC).

    • Neutralize the acid with saturated sodium bicarbonate solution.

    • Extract the product with hexane, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude elongated polyprenol (Prenol-n+1).

  • Purification of the Elongated Polyprenol:

    • Perform column chromatography on Alumina N (Grade III).

    • Elute with a gradient of diethyl ether in hexane (e.g., starting from 15% Et2O in hexane).[3]

    • Collect fractions and analyze by HPLC to identify the pure elongated polyprenol.

    • Combine the pure fractions and evaporate the solvent.

This purified polyprenol can then be used as the starting material for the next chain-lengthening cycle.

Quantitative Data for Polyprenol Synthesis
Polyprenol SynthesizedStarting MaterialOverall Yield of Z/E IsomersReference
Pentaprenol (C25)Geranylgeraniol (C20)25-30%[4]
Octaprenol (C40)Heptaprenol (C35)20-25%[3]

It is important to note that the yield for each iterative step may decrease with increasing chain length due to the increased lipophilicity and potential for side reactions. Careful monitoring and purification at each stage are crucial for maximizing the overall yield of this compound.

Purification of this compound

The final purification of the crude this compound is critical to isolate the desired all-trans isomer from any cis-isomers or other byproducts. This is achieved through a two-step column chromatography process.

Purification_Workflow start Crude this compound alumina_col Alumina N Column Chromatography start->alumina_col Step 1 hplc_analysis HPLC Analysis of Fractions alumina_col->hplc_analysis Collect Z/E Isomer Mixture ag_alumina_col AgNO3-Impregnated Alumina N Column Chromatography final_product Pure all-trans-Pentadecaprenol ag_alumina_col->final_product Step 2: Isomer Separation hplc_analysis->ag_alumina_col Proceed with Mixed Fractions

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Alumina N (Grade III and Grade V)

  • Silver nitrate (B79036) (AgNO3)

  • Diethyl ether (Et2O)

  • Hexane

  • HPLC system for analysis

Procedure:

  • Initial Purification on Alumina N:

    • Prepare a column with Alumina N (Grade III).

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute with a low percentage of diethyl ether in hexane (e.g., starting with 15% Et2O/hexane).[3] The polarity of the eluent may need to be adjusted based on the high lipophilicity of this compound.

    • Collect fractions and monitor by HPLC to obtain a mixture of the Z/E isomers, separated from more polar and non-polar impurities.

  • Preparation of Silver Nitrate-Impregnated Alumina:

    • Dissolve silver nitrate in water or ethanol.

    • Add Alumina N (Grade V) to the solution and mix thoroughly.

    • Evaporate the solvent completely under reduced pressure, protecting the mixture from light. The final concentration of AgNO3 on the alumina should be approximately 5%.[3]

  • Separation of Isomers on AgNO3-Impregnated Alumina:

    • Pack a column with the prepared AgNO3-impregnated Alumina N.

    • Dissolve the Z/E isomer mixture of this compound from the first purification step in hexane.

    • Load the sample onto the column.

    • Elute with a gradient of diethyl ether in hexane (e.g., 15-50% Et2O/hexane).[3] The all-trans isomer will elute at a higher concentration of the more polar solvent (diethyl ether) due to its weaker interaction with the silver ions compared to the cis-isomers.

    • Analyze the collected fractions by HPLC to identify those containing the pure all-trans-Pentadecaprenol.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

Quantitative Data for Purification

The purity of the final this compound product should be assessed by HPLC. Purified all-E polyprenols typically show a single peak in the HPLC chromatogram, indicating high purity.[3] The final yield after purification will depend on the efficiency of the synthesis and the separation of isomers.

Purification StepStationary PhaseEluent System (Example for Decaprenol)Expected OutcomeReference
Initial PurificationAlumina N (Grade III)15% Diethyl ether in HexaneMixture of Z/E isomers of this compound[3]
Isomer Separation5% AgNO3-impregnated Alumina N (Grade V)15-50% Diethyl ether in HexanePure all-trans-Pentadecaprenol[3]

Note on Elution Conditions: The provided eluent systems are based on the purification of shorter-chain polyprenols. For this compound, it is expected that a less polar mobile phase (lower percentage of diethyl ether) will be required for elution from both columns due to its significantly higher lipophilicity. Researchers should optimize these conditions using analytical HPLC before performing preparative chromatography.

Conclusion

The described chain-lengthening synthesis and two-step chromatographic purification provide a robust and adaptable methodology for obtaining high-purity all-trans-Pentadecaprenol. This approach is advantageous due to its milder reaction conditions and reduced synthesis time compared to traditional methods.[1][2] While specific quantitative data for the synthesis of this compound is limited, the provided protocols and data for shorter-chain analogues offer a strong foundation for researchers to successfully synthesize and purify this important long-chain polyprenol for their research and development needs. Careful monitoring of each reaction and optimization of chromatographic conditions will be key to achieving high yields and purity.

References

Analytical Methods for the Detection of Pentadecaprenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol is a long-chain isoprenoid alcohol belonging to the polyprenol family, characterized by a hydroxyl group at the alpha-isoprene unit. These molecules are of significant interest in various fields of research, including biochemistry and drug development, due to their role as precursors to dolichols, which are essential lipid carriers in the synthesis of glycoproteins. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for understanding its biological functions, metabolism, and potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques Overview

The selection of an appropriate analytical method for this compound depends on the research objective. HPLC is well-suited for quantification, GC-MS is a powerful tool for identification, especially after derivatization, and NMR is indispensable for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile lipids like this compound.[1] Reversed-phase chromatography is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity for the identification of volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the alcohol into a more volatile and thermally stable compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure of this compound, confirming the number and configuration of the isoprene (B109036) units.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of long-chain polyprenols, using solanesol (B192409) (a C45 polyprenol) as a proxy for this compound, as specific data for this compound is not widely available. These values provide a general expectation for the sensitivity and reliability of the methods.

ParameterHPLC-UVGC-MS (after derivatization)
Limit of Detection (LOD) ~0.4 µg/mL[2]Sub-µg/mL range
Limit of Quantification (LOQ) ~1.2 µg/mL[2]Sub-µg/mL to low µg/mL range
Linearity (r²) >0.999[2]>0.99
Recovery 94-110%[3]90-110%
Precision (RSD%) <5%<10%

Experimental Protocols

Sample Preparation: Extraction of this compound

A generic protocol for the extraction of polyprenols from biological matrices is provided below. This may need to be optimized depending on the specific sample type.

Materials:

Protocol:

  • Homogenize the biological sample (e.g., plant tissue, cell pellet) in a mixture of chloroform and methanol (2:1, v/v).

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant and add saturated NaCl solution to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the lipid extract in a suitable solvent (e.g., hexane (B92381) or isopropanol) for further analysis.

G cluster_sample_prep Sample Preparation Workflow start Biological Sample homogenize Homogenize in Chloroform:Methanol start->homogenize centrifuge Centrifuge homogenize->centrifuge separate Phase Separation (add NaCl) centrifuge->separate collect Collect Organic Phase separate->collect dry Dry over Na2SO4 collect->dry evaporate Evaporate Solvent dry->evaporate dissolve Redissolve in Analysis Solvent evaporate->dissolve end This compound Extract dissolve->end

Fig. 1: General workflow for the extraction of this compound.
HPLC-UV Analysis Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Chromatographic Conditions:

  • Mobile Phase A: Methanol:Water (90:10, v/v)

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Protocol:

  • Prepare a series of standard solutions of this compound in isopropanol to generate a calibration curve.

  • Dissolve the extracted this compound sample in isopropanol.

  • Filter all solutions through a 0.45 µm filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_hplc_workflow HPLC Analysis Workflow start This compound Extract/Standard filter Filter (0.45 µm) start->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify end Concentration of This compound quantify->end

Fig. 2: Workflow for the HPLC analysis of this compound.
GC-MS Analysis Protocol

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

Derivatization Protocol:

  • Evaporate a known amount of the this compound extract to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine to the dry residue.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample is ready for GC-MS analysis.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min

    • Ramp: 10°C/min to 320°C

    • Hold: 10 min at 320°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

Protocol:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic fragmentation pattern for TMS-derivatized polyprenols.

NMR Spectroscopy for Structural Elucidation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Protocol:

  • Dissolve a purified sample of this compound (a few milligrams) in approximately 0.6 mL of CDCl₃.

  • Add a small amount of TMS.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Chemical Shifts (based on solanesol, a similar polyprenol):

  • ¹H NMR (CDCl₃):

    • δ 5.40-5.50 ppm: Vinylic protons of the internal isoprene units

    • δ 4.15 ppm: Methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH)

    • δ 2.00-2.10 ppm: Methylene protons adjacent to the double bonds

    • δ 1.60-1.70 ppm: Methyl protons of the isoprene units

  • ¹³C NMR (CDCl₃):

    • δ 130-140 ppm: Quaternary carbons of the double bonds

    • δ 120-125 ppm: Vinylic carbons

    • δ 59.5 ppm: Carbon of the -CH₂OH group

    • δ 16-40 ppm: Aliphatic carbons (methyl and methylene groups)

Biological Role of this compound: Precursor to Pentadecaprenyl Phosphate

This compound serves as a precursor to pentadecaprenyl phosphate, a crucial molecule in the biosynthesis of bacterial cell wall components and in the N-linked glycosylation pathway in some organisms.[4][5] The phosphorylation of this compound is a key step in its activation.

G cluster_pathway Biosynthesis of Pentadecaprenyl Phosphate This compound This compound phosphorylation Phosphorylation This compound->phosphorylation pentadecaprenyl_p Pentadecaprenyl Phosphate phosphorylation->pentadecaprenyl_p glycosylation Glycosylation Pathways (e.g., Glycoprotein Synthesis) pentadecaprenyl_p->glycosylation

Fig. 3: Role of this compound as a precursor in biosynthetic pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the quantitative analysis of pentadecaprenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established principles for the analysis of related long-chain isoprenoid alcohols (polyprenols).

Introduction

This compound is a long-chain isoprenoid alcohol with potential applications in various fields of research and drug development. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such non-volatile, high-molecular-weight compounds.[1] This application note details a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC analysis. The goal is to extract this compound from the sample matrix and dissolve it in a solvent compatible with the HPLC mobile phase.

Protocol for Extraction from a Biological Matrix (Hypothetical):

  • Homogenization: Homogenize 1 gram of the sample (e.g., tissue, cells) in a suitable solvent such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Extraction: Perform a liquid-liquid extraction to separate the lipid-soluble components, including this compound.

  • Solvent Evaporation: Evaporate the organic solvent phase to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a solvent compatible with the initial mobile phase, such as isopropanol (B130326) or the mobile phase itself.[2]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

HPLC Method

This proposed method utilizes a C18 stationary phase, which is suitable for the separation of non-polar compounds like this compound.[1]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Methanol
Mobile Phase B Isopropanol
Gradient See Table 2 for a suggested gradient profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[3]
Injection Volume 20 µL

Table 1: Suggested Mobile Phase Gradient

Time (minutes)% Mobile Phase A (Methanol)% Mobile Phase B (Isopropanol)
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed HPLC method for this compound analysis. This data is illustrative and would need to be confirmed through method validation studies.

Table 2: Hypothetical Quantitative Performance Data

ParameterValue
Retention Time (RT) ~ 18.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Homogenization Homogenization in Solvent Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis by HPLC.

Logical Relationship for Method Development

Method_Development Analyte This compound (Non-polar) Column Stationary Phase (C18) Analyte->Column Selectivity MobilePhase Mobile Phase (Methanol/Isopropanol) Column->MobilePhase Elution Strength Method Optimized HPLC Method Column->Method MobilePhase->Method Detector Detector (UV @ 210 nm) Detector->Method

Caption: Key Parameters for HPLC Method Development.

Conclusion

The proposed RP-HPLC method provides a framework for the quantitative analysis of this compound. While this application note outlines a comprehensive protocol, it is essential that the method be fully validated in the user's laboratory to ensure it meets the specific requirements of their application. This includes, but is not limited to, confirming the linearity, accuracy, precision, and sensitivity of the assay for the intended sample matrix.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a C75 long-chain isoprenoid alcohol, belongs to the class of polyprenols. These naturally occurring lipids are precursors to dolichols, which are essential for the synthesis of glycoproteins through the N-linked glycosylation pathway, a fundamental process in cellular function.[1][2] The antioxidant, anti-inflammatory, and hepatoprotective properties of polyprenols have garnered significant interest, positioning them as promising molecules for therapeutic development.[3] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative assessment of this compound in various biological and pharmaceutical matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or utilized as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), offers a powerful and versatile platform for the analysis of these hydrophobic molecules.[1][4]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, designed to guide researchers, scientists, and drug development professionals in their analytical workflows.

Biological Role and Signaling Pathway of this compound

This compound's primary biological significance lies in its role as a precursor to dolichol, a key player in the N-linked glycosylation of proteins within the endoplasmic reticulum.[1][5] In this pathway, polyprenols are first converted to dolichols, which are then phosphorylated to form dolichol phosphate. This molecule acts as a lipid carrier for an oligosaccharide that is ultimately transferred to nascent polypeptide chains.[3][5]

Pentadecaprenol_Signaling_Pathway This compound This compound (C75) PolyprenolReductase Polyprenol Reductase This compound->PolyprenolReductase Dolichol Dolichol (C75) PolyprenolReductase->Dolichol DolicholKinase Dolichol Kinase Dolichol->DolicholKinase DolicholPhosphate Dolichol Phosphate DolicholKinase->DolicholPhosphate N_Glycosylation N-Linked Glycosylation (Protein Maturation) DolicholPhosphate->N_Glycosylation Oligosaccharide Carrier

Caption: Conversion of this compound to Dolichol Phosphate for N-Linked Glycosylation.

Experimental Workflow for this compound Analysis

A typical workflow for the analysis of this compound from a biological or plant matrix involves several key steps, from sample preparation to instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Biological/Plant Sample Extraction Solvent Extraction Sample->Extraction Saponification Saponification (optional) Extraction->Saponification Purification Column Chromatography Saponification->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS MALDI_TOF MALDI-TOF MS Analysis Purification->MALDI_TOF DataAnalysis Data Acquisition & Processing LC_MS->DataAnalysis MALDI_TOF->DataAnalysis Quantification Quantification DataAnalysis->Quantification Identification Identification DataAnalysis->Identification

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Material

This protocol is a generalized procedure for the extraction and purification of polyprenols from plant sources.

Materials:

Procedure:

  • Extraction: Extract the powdered plant material with a mixture of hexane and 2-propanol (1:1, v/v).

  • Filtration: Filter the extract to remove solid plant debris.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude lipid extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Apply the dissolved extract to a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of ethyl acetate (B1210297) in hexane (e.g., 0% to 20% ethyl acetate).

    • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or a preliminary MS analysis.

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dry the purified sample over anhydrous sodium sulfate.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.[4]

Instrumentation:

  • HPLC system (e.g., Agilent 1260 Infinity II or equivalent)

  • Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap® 3200MD or equivalent) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol/Methanol (90:10, v/v) with 5 mM ammonium acetate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the hydrophobic this compound. The gradient should be optimized based on the specific column and system.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40-50 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[6]

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's guidelines to achieve maximum signal intensity for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard. Based on the fragmentation of other long-chain alcohols, likely transitions would involve the precursor ion ([M+H]⁺ or [M+NH₄]⁺) and product ions resulting from the neutral loss of water or successive losses of isoprene (B109036) units.

Protocol 3: MALDI-TOF MS Analysis of this compound

This protocol describes a rapid screening method for this compound.[1]

Instrumentation:

  • MALDI-TOF mass spectrometer.

Sample Preparation:

  • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices for lipids.

  • Sample Spotting: Mix the purified this compound sample with the matrix solution in an appropriate solvent (e.g., chloroform/methanol). Spot the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

  • Cationizing Agent: The addition of a cationizing agent, such as sodium or potassium salts, can enhance ion formation ([M+Na]⁺ or [M+K]⁺).

Mass Spectrometry Conditions:

  • Ion Mode: Positive ion reflectron or linear mode.

  • Laser: Use a nitrogen laser (337 nm) or other suitable laser, and optimize the laser fluency to achieve good signal intensity with minimal fragmentation.

  • Mass Range: Set the mass range to include the expected mass of this compound adducts.

Data Presentation

Quantitative data from the MS analysis of this compound should be summarized for clarity and comparison.

Table 1: Predicted and Observed Ions for this compound (C₇₅H₁₂₄O)

ParameterValueIon TypeNotes
Molecular Weight 1045.9 g/mol --
[M+H]⁺ 1046.9 m/zPrecursorProtonated molecule, commonly observed in ESI/APCI.
[M+NH₄]⁺ 1063.9 m/zPrecursorAmmonium adduct, often seen with ammonium acetate in the mobile phase.
[M+Na]⁺ 1068.9 m/zPrecursorSodium adduct, common in ESI and MALDI.
[M+K]⁺ 1084.9 m/zPrecursorPotassium adduct, common in ESI and MALDI.
[M+H-H₂O]⁺ 1028.9 m/zProductResulting from the neutral loss of water, a common fragmentation for alcohols.
Fragment Ion Series [M+H - n(C₅H₈)]⁺ProductSequential loss of isoprene units (68 Da) is a characteristic fragmentation pattern for polyprenols.

Note: The exact m/z values may vary slightly depending on instrument calibration and resolution. The fragmentation pattern needs to be confirmed with a pure standard of this compound.

Table 2: Example LC-MS/MS Parameters for Polyprenol Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (C75)1063.9 ([M+NH₄]⁺)1046.9Optimize50
This compound (C75)1063.9 ([M+NH₄]⁺)Fragment 1Optimize50
This compound (C75)1063.9 ([M+NH₄]⁺)Fragment 2Optimize50
Internal Standarde.g., C80-PolyprenolSpecific transitionsOptimize50

Note: Collision energies must be optimized for the specific instrument and compound to achieve the most stable and intense fragment ions for quantification.

Conclusion

The mass spectrometric methods detailed in these application notes provide a robust framework for the sensitive and specific analysis of this compound. The selection of the appropriate technique, whether LC-MS/MS for detailed quantification or MALDI-TOF MS for rapid screening, will be dictated by the specific research objectives. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is paramount for obtaining high-quality, reproducible data. The accurate analysis of this compound will undoubtedly contribute to a deeper understanding of its biological functions and aid in its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Structural Elucidation of Pentadecaprenol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a long-chain polyisoprenoid alcohol, plays a crucial role in various biological processes, including the biosynthesis of dolichol and its derivatives which are essential for N-linked glycosylation of proteins. Accurate structural elucidation of this compound is paramount for understanding its function and for the development of potential therapeutic agents that may target its metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of complex organic molecules like this compound. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy

The structural elucidation of this compound (C₇₅H₁₂₄O) by NMR spectroscopy involves a systematic approach combining several NMR experiments. The primary objectives are to:

  • Confirm the presence of the terminal α-saturated isoprene (B109036) unit containing a primary alcohol.

  • Determine the number and configuration (cis/trans) of the internal isoprene units.

  • Establish the connectivity of all atoms within the molecule.

This is achieved through a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation: Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift assignments for long-chain polyprenols, exemplified by data from closely related dolichols.[1] These values serve as a reference for the interpretation of this compound spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Representative ¹H NMR Chemical Shift Data for Long-Chain Polyprenols in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Terminal CH₃ (ω-isoprene)1.68s-
Internal cis-CH₃1.68s-
Internal trans-CH₃1.60s-
CH₃ of α-saturated isoprene0.95d6.5
CH₂OH3.65t6.5
Vinylic H (cis)5.12t7.0
Vinylic H (trans)5.12t7.0
Allylic CH₂ (cis)2.04m-
Allylic CH₂ (trans)2.04m-
CH of α-saturated isoprene1.75m-
CH₂ of α-saturated isoprene1.0-1.4m-

Table 2: Representative ¹³C NMR Chemical Shift Data for Long-Chain Polyprenols in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
Terminal CH₃ (ω-isoprene)23.5
Internal cis-CH₃23.5
Internal trans-CH₃16.0
CH₃ of α-saturated isoprene19.5
CH₂OH61.0
Vinylic CH (cis)125.0
Vinylic CH (trans)124.3
Quaternary C (cis)135.0
Quaternary C (trans)134.8
Allylic CH₂ (cis-cis)32.2
Allylic CH₂ (trans-cis)32.0
Allylic CH₂ (ω-trans)39.8
CH of α-saturated isoprene36.5
CH₂ of α-saturated isoprene27.5, 29.8

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Due to the hydrophobic nature of this compound, careful selection of deuterated solvents is necessary.

  • Materials:

    • This compound sample (10-20 mg)

    • Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) (0.6 mL)

    • High-quality 5 mm NMR tube

    • Vial, Pasteur pipette, and filter (e.g., cotton plug)

  • Protocol:

    • Weigh 10-20 mg of the purified this compound sample into a clean, dry vial.

    • Add 0.6 mL of CDCl₃ or C₆D₆ to the vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied to aid dissolution.

    • Filter the solution through a cotton plug in a Pasteur pipette directly into the 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are recommended starting parameters for NMR experiments on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: zg30

    • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise)

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 3-4 s

    • Spectral Width (SW): 12-16 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (D1): 5 s

    • Acquisition Time (AQ): 1-2 s

    • Spectral Width (SW): 200-220 ppm

    • Temperature: 298 K

  • 2D COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Sequence: cosygpqf

    • Number of Scans (NS): 8-16 per increment

    • Relaxation Delay (D1): 2 s

    • Number of Increments: 256-512 in F1

    • Spectral Width (SW): 12-16 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.3

    • Number of Scans (NS): 4-8 per increment

    • Relaxation Delay (D1): 2 s

    • Number of Increments: 128-256 in F1

    • Spectral Width (SW): 12-16 ppm (F2, ¹H), 160-180 ppm (F1, ¹³C)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: hmbcgplpndqf

    • Number of Scans (NS): 16-32 per increment

    • Relaxation Delay (D1): 2 s

    • Number of Increments: 256-512 in F1

    • Spectral Width (SW): 12-16 ppm (F2, ¹H), 200-220 ppm (F1, ¹³C)

    • Long-range Coupling Delay (D6): Optimized for a coupling constant of 8-10 Hz.

Mandatory Visualizations

This compound Structure Elucidation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation a Purified this compound b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d 1D NMR (1H, 13C) c->d e 2D NMR (COSY, HSQC, HMBC) c->e f Fourier Transform d->f e->f g Phase & Baseline Correction f->g h Peak Picking & Integration g->h i Assign Proton & Carbon Signals h->i j Establish Connectivity (COSY, HMBC) i->j k Determine Stereochemistry j->k l Final Structure Confirmation k->l

NMR workflow for this compound.
Biosynthesis Pathway of this compound

G cluster_0 Mevalonate Pathway cluster_1 Polyprenol Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase fpp Farnesyl Pyrophosphate (FPP) dmapp->fpp + 2x IPP polyprenyl_pp Polyprenyl Pyrophosphate fpp->polyprenyl_pp + 12x IPP (cis-Prenyltransferase) This compound This compound polyprenyl_pp->this compound Dephosphorylation & Reduction

This compound biosynthesis pathway.

Concluding Remarks

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of this compound. Careful execution of the experimental protocols and systematic analysis of the spectral data will enable researchers to confidently determine the chemical structure, including the stereochemistry of the isoprene units. This detailed structural information is fundamental for advancing research in areas where this compound and its derivatives play a significant biological role.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Pentadecaprenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of pentadecaprenol and its derivatives using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of these long-chain isoprenoid alcohols, a crucial derivatization step is included to enhance their amenability to GC analysis. This document outlines procedures for sample preparation, derivatization, and GC-MS analysis, along with representative data for quantification.

Introduction

This compound is a long-chain isoprenoid alcohol that belongs to the class of polyprenols. These naturally occurring lipids play a role in various biological processes. Accurate and reliable quantification of this compound and its derivatives is essential for research in biochemistry, pharmacology, and drug development. While high-performance liquid chromatography (HPLC) is a common method for polyprenol analysis, gas chromatography (GC) offers high-resolution separation and, when coupled with mass spectrometry (MS), provides structural confirmation and sensitive detection. A key challenge in the GC analysis of high-molecular-weight alcohols like this compound is their low volatility.[1] To overcome this, a derivatization step is necessary to convert the polar hydroxyl group into a less polar and more volatile functional group.[2] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for this purpose.[2][3]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound derivatives involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification (to liberate free alcohols) Extraction->Saponification Purification Purification Saponification->Purification Derivatization Silylation (e.g., with BSTFA) Purification->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: General experimental workflow for GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

a. Lipid Extraction:

  • Homogenize the biological sample (e.g., plant tissue, cell culture).

  • Perform a lipid extraction using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • After extraction, separate the organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

b. Saponification:

  • To the crude lipid extract, add a solution of 1 M potassium hydroxide (B78521) in 90% ethanol.

  • Heat the mixture at 80°C for 1 hour to hydrolyze any esters and release the free this compound.

  • After cooling, add deionized water and extract the unsaponifiable lipids (containing this compound) with hexane (B92381) or diethyl ether.

  • Repeat the extraction three times and combine the organic layers.

  • Wash the combined organic phase with deionized water until the pH is neutral.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness.

Derivatization (Silylation)
  • To the dried lipid extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (B92270) (as a catalyst).[1]

  • Seal the reaction vial and heat at 70°C for 30 minutes. The ease of derivatization for alcohols is generally high.[2][3]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are representative GC-MS conditions. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-800

Data Presentation

Quantitative analysis can be performed using an internal standard method. A structurally similar compound that is not present in the sample, such as a commercially available polyprenol of a different chain length, can be used as an internal standard.[4]

Table 1: Representative Retention Times and m/z for Quantification
CompoundDerivatizationExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound-TMSSilylation20-25[M-15]+[M-90]+, 73
Internal Standard-TMSSilylationVaries[M-15]+[M-90]+, 73

Note: The exact retention time and mass fragments will depend on the specific this compound isomer and the GC-MS conditions.

Table 2: Representative Calibration Curve Data
Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
115,000100,0000.15
578,000102,0000.76
10155,000101,0001.53
25380,00099,0003.84
50760,000100,5007.56

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte. The concentration of this compound in unknown samples can then be determined from this curve.

Biological Context: Role of Polyprenols in Glycosylation

While specific signaling pathways for this compound are not well-elucidated, polyprenols, in general, are known precursors for the synthesis of dolichols. Dolichol phosphates act as carriers of oligosaccharides for N-linked glycosylation of proteins in the endoplasmic reticulum, a fundamental process in eukaryotic cells.

signaling_pathway cluster_synthesis Synthesis Pathway cluster_glycosylation N-linked Glycosylation This compound This compound Dolichol Dolichol This compound->Dolichol Dolichol_P Dolichol Phosphate Dolichol->Dolichol_P Phosphorylation Oligosaccharide Oligosaccharide Dolichol_P->Oligosaccharide Carrier Protein Nascent Polypeptide Oligosaccharide->Protein Transfer to Protein Glycoprotein Glycoprotein Protein->Glycoprotein

Caption: Generalized role of polyprenols in N-linked glycosylation.

Disclaimer: This diagram illustrates the general role of polyprenols in glycosylation. The specific involvement of this compound in these pathways requires further investigation.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the analysis of this compound and its derivatives by GC-MS. The described methods for sample preparation, derivatization, and analysis, along with the representative data, offer a solid foundation for researchers in various scientific disciplines. The successful application of this protocol will facilitate the accurate quantification of these important biological molecules, contributing to a better understanding of their functions and potential therapeutic applications.

References

Application Notes and Protocols for the Extraction of Pentadecaprenol from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol belongs to the family of long-chain polyprenols, which are precursors in the biosynthesis of dolichols. Dolichols play a crucial role in the N-glycosylation of proteins, a fundamental process for cellular function and integrity.[1] The study of this compound and other polyprenols is of significant scientific interest due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antitumor properties.[1] Accurate and efficient extraction of these molecules from tissues is paramount for their quantification and further investigation in drug development and biomedical research.

This document provides a detailed protocol for the extraction of this compound from animal tissues. The methodology is based on established procedures for the extraction of related long-chain polyprenols and dolichols, which involve tissue homogenization, saponification to release the free alcohols from their esterified forms, liquid-liquid extraction to isolate the unsaponifiable lipids, and subsequent purification steps.

Data Summary

The following table summarizes representative quantitative data for dolichol and dolichyl phosphate (B84403) extracted from mammalian liver, providing an expected range of yields for long-chain polyprenols in animal tissues.

CompoundTissueConcentration (µg/g wet tissue)Recovery RateReference
DolicholMouse Liver (CBA, 1 month old)66.3 ± 1.2>90%[2][3]
Dolichyl PhosphateMouse Liver (CBA, 1 month old)3.7 ± 0.3~60%[2][3]
DolicholRat Spleen114Not Specified[4]

Experimental Protocol

This protocol outlines a general procedure for the extraction of this compound from animal tissues. Optimization may be required depending on the specific tissue type and the downstream application.

Materials and Reagents
  • Tissue: Fresh or frozen animal tissue (e.g., liver, brain, spleen).

  • Homogenizer: Dounce or Potter-Elvehjem homogenizer, or a high-speed blender.[5]

  • Solvents (HPLC grade or equivalent):

  • Reagents:

    • Potassium hydroxide (B78521) (KOH)[2][3]

    • Sodium hydroxide (NaOH)[7]

    • Sodium chloride (NaCl) solution (0.9%)

    • Anhydrous sodium sulfate (B86663)

    • Butylated hydroxytoluene (BHT) (as an antioxidant, optional)[5]

    • Internal Standard (e.g., a commercially available polyprenol of different chain length)

  • Equipment:

    • Rotary evaporator

    • Centrifuge

    • Glass tubes with Teflon-lined screw caps[5]

    • Water bath or heating block

    • Vortex mixer

    • Chromatography system (HPLC, FPLC, or glass column)

    • Silicic acid or Alumina N for column chromatography[2][9]

Experimental Workflow Diagram

ExtractionWorkflow Tissue 1. Tissue Homogenization Saponification 2. Alkaline Saponification Tissue->Saponification Add KOH/Ethanol Extraction 3. Solvent Extraction (Unsaponifiable Fraction) Saponification->Extraction Add Diethyl Ether/ Petroleum Ether Wash 4. Washing and Neutralization Extraction->Wash Collect Organic Layer Dry 5. Drying and Concentration Wash->Dry Wash with dH2O until neutral pH Purification 6. Chromatographic Purification Dry->Purification Rotary Evaporation Analysis 7. Analysis (HPLC, MS) Purification->Analysis Collect Fractions

Caption: Workflow for the extraction and purification of this compound from tissues.

Step-by-Step Procedure

1. Tissue Homogenization

a. Weigh the frozen or fresh tissue sample (typically 1-5 g). b. Mince the tissue into small pieces on ice.[10] c. Add the minced tissue to a homogenizer with 10 volumes of ice-cold 0.9% NaCl solution. d. Homogenize the tissue thoroughly until a uniform suspension is obtained. To minimize enzymatic degradation, it is preferable to perform homogenization on samples frozen in liquid nitrogen or in the presence of solvent.[5]

2. Alkaline Saponification

a. To the tissue homogenate, add an equal volume of 95% ethanol containing 10% (w/v) potassium hydroxide (KOH).[2][3] For every 1g of tissue, use approximately 10 mL of the ethanolic KOH solution. b. If desired, add an antioxidant like BHT to a final concentration of 0.01% to prevent oxidation of the polyprenols.[5] c. Incubate the mixture in a shaking water bath at 60-70°C for 1-2 hours to saponify lipids.[7]

3. Solvent Extraction of the Unsaponifiable Fraction

a. Cool the saponified mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Extract the unsaponifiable lipids (containing this compound) by adding an equal volume of diethyl ether or petroleum ether.[2][3][7] d. Shake vigorously for 2 minutes and allow the phases to separate. e. Collect the upper organic phase. f. Repeat the extraction of the aqueous phase three more times with fresh solvent to maximize recovery.[7] g. Combine all the organic extracts.

4. Washing and Neutralization

a. Wash the combined organic extract with an equal volume of distilled water. b. Gently invert the separatory funnel, allow the phases to separate, and discard the lower aqueous phase. c. Repeat the washing step until the pH of the aqueous phase is neutral (pH 7).[7] This is crucial to remove residual alkali.

5. Drying and Concentration

a. Dry the washed organic extract over anhydrous sodium sulfate to remove any remaining water. b. Decant or filter the dried extract into a round-bottom flask. c. Concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude lipid extract.[7]

6. Chromatographic Purification

Further purification is necessary to isolate this compound from other lipids in the crude extract.

  • Silicic Acid Chromatography: a. Prepare a slurry of silicic acid in hexane and pack it into a glass column. b. Dissolve the crude extract in a minimal volume of hexane and load it onto the column. c. Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of diethyl ether or ethyl acetate. d. Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or a small-scale HPLC analysis.

  • High-Performance Liquid Chromatography (HPLC): a. For analytical or semi-preparative scale purification, reverse-phase HPLC is effective.[2][3] b. A C18 column is commonly used.[2][3] c. The mobile phase can be a mixture of methanol, isopropanol, and hexane, or another suitable non-aqueous solvent system. d. Monitor the elution profile with a UV detector (around 210 nm) or an evaporative light scattering detector (ELSD).

7. Analysis and Quantification

a. The purity and identity of the isolated this compound can be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Quantification is typically performed using HPLC with an appropriate standard curve.[1][2]

Signaling Pathway and Experimental Logic

The extraction protocol is based on the chemical properties of this compound and other lipids within the tissue matrix. The logic of the workflow is to systematically remove interfering substances to isolate the target molecule.

LogicFlow Start Tissue Matrix (this compound Esters, Proteins, Polar Lipids) Saponification Saponification (Base Hydrolysis) Start->Saponification Result1 Free this compound + Fatty Acid Soaps + Glycerol + Other Unsaponifiables Saponification->Result1 Extraction Liquid-Liquid Extraction (Non-polar Solvent) Result1->Extraction Result2 Crude Unsaponifiable Fraction (this compound, Cholesterol, etc.) Extraction->Result2 Purification Chromatography (Separation by Polarity) Result2->Purification End Purified this compound Purification->End

Caption: Logical flow of the this compound extraction process.

References

Application Notes and Protocols: Utilizing Radiolabeled Pentadecaprenol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a long-chain polyisoprenoid alcohol, plays a crucial role as a precursor in the biosynthesis of dolichol and its derivatives. These molecules are essential for N-linked glycosylation of proteins, a fundamental process in all eukaryotic cells. The study of this compound metabolism is therefore critical for understanding various physiological and pathological states, including congenital disorders of glycosylation and other metabolic diseases. The use of radiolabeled this compound provides a highly sensitive and specific tool for tracing its metabolic fate, quantifying its incorporation into various biomolecules, and elucidating its role in complex biochemical pathways.

This document provides detailed application notes and protocols for the use of radiolabeled this compound (e.g., [1-¹⁴C]this compound or [³H]this compound) in metabolic studies. These guidelines are intended for researchers in academia and industry engaged in drug discovery and the investigation of metabolic pathways.

I. Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound can be achieved through chemical or biosynthetic methods. A common approach involves the introduction of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), at a metabolically stable position.[1]

Protocol 1: Chemical Synthesis of [1-¹⁴C]this compound (Generalized)

This protocol is adapted from general methods for the synthesis of radiolabeled isoprenoids.

Materials:

Procedure:

  • Grignard Reaction: Dissolve geranylacetone in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Slowly add [¹⁴C]methylmagnesium iodide to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude radiolabeled this compound by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Purity Analysis: Assess the radiochemical purity by High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.

II. In Vitro Metabolic Studies

In vitro assays are essential for elucidating the cellular and enzymatic pathways involving this compound.[2][3][4]

Protocol 2: Cellular Uptake and Metabolism of [¹⁴C]this compound in Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2, CHO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [¹⁴C]this compound

  • Phosphate Buffered Saline (PBS)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates and developing solvents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Radiolabeling: Prepare a working solution of [¹⁴C]this compound in serum-free medium. Remove the growth medium from the cells, wash with PBS, and add the radiolabeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a chloroform:methanol (2:1) mixture.

  • Quantification of Total Uptake:

    • Take an aliquot of the lipid extract for liquid scintillation counting to determine the total amount of radioactivity incorporated into the cells.

  • Metabolite Analysis:

    • Concentrate the remaining lipid extract and spot it on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate different lipid classes (e.g., dolichol, dolichyl phosphate, neutral lipids).

    • Visualize the radiolabeled metabolites by autoradiography or phosphorimaging.

    • Scrape the corresponding spots from the TLC plate and quantify the radioactivity by liquid scintillation counting.

III. In Vivo Metabolic Studies

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.[5][6][7]

Protocol 3: Pharmacokinetic and Biodistribution Study of [¹⁴C]this compound in Rodents

Materials:

  • Rodents (e.g., mice or rats)

  • [¹⁴C]this compound formulated for oral or intravenous administration

  • Metabolic cages for collection of urine and feces

  • Scintillation cocktail and liquid scintillation counter

  • Tissue solubilizer

  • Blood collection supplies

Procedure:

  • Dosing: Administer a single dose of [¹⁴C]this compound to the animals via the desired route (e.g., oral gavage or tail vein injection).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.

    • House the animals in metabolic cages to collect urine and feces at specified intervals.

  • Tissue Harvest: At the end of the study, euthanize the animals and harvest major organs and tissues (e.g., liver, brain, kidney, adipose tissue, spleen, heart, lungs).

  • Sample Processing and Radioactivity Measurement:

    • Plasma: Separate plasma from blood by centrifugation. Measure the radioactivity in an aliquot of plasma by liquid scintillation counting.

    • Urine and Feces: Homogenize feces and measure the radioactivity in aliquots of urine and fecal homogenates.

    • Tissues: Weigh each tissue, homogenize, and solubilize an aliquot. Measure the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the concentration of radioactivity in blood/plasma over time to determine pharmacokinetic parameters.

    • Express tissue radioactivity as a percentage of the injected dose per gram of tissue (%ID/g).

    • Determine the routes and rates of excretion.

IV. Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cellular Uptake and Metabolism of [¹⁴C]this compound in HepG2 Cells

Time (hours)Total Cellular Radioactivity (DPM/mg protein)Distribution of Radioactivity (%)
This compound Dolichol Dolichyl Phosphate
115,234 ± 1,10285.2 ± 4.110.5 ± 2.34.3 ± 1.5
448,789 ± 3,56762.1 ± 5.328.4 ± 3.99.5 ± 2.1
1295,123 ± 7,89035.8 ± 4.845.3 ± 5.118.9 ± 3.7
24120,456 ± 9,12320.1 ± 3.955.7 ± 6.224.2 ± 4.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Biodistribution of [¹⁴C]this compound in Rats 24 hours Post-Intravenous Administration

Tissue% Injected Dose per Gram (%ID/g)
Liver15.7 ± 2.1
Spleen8.9 ± 1.5
Lungs5.4 ± 0.9
Kidneys3.1 ± 0.6
Brain0.2 ± 0.05
Adipose Tissue12.3 ± 1.8
Heart1.8 ± 0.4
Blood0.5 ± 0.1

Data are presented as mean ± standard deviation (n=5).

V. Visualization of Pathways and Workflows

Diagram 1: Proposed Metabolic Pathway of this compound

Pentadecaprenol_Metabolism This compound Radiolabeled This compound Dolichol Dolichol This compound->Dolichol Reduction Dolichyl_P Dolichyl Phosphate Dolichol->Dolichyl_P Phosphorylation (Dolichol Kinase) Glycosylation Protein N-glycosylation Dolichyl_P->Glycosylation Glycan carrier InVivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Dosing Administer [14C]this compound to Rodents Collection Collect Blood, Urine, Feces Dosing->Collection Harvest Harvest Tissues Collection->Harvest Processing Process Samples Harvest->Processing LSC Liquid Scintillation Counting Processing->LSC Analysis Data Analysis (PK, Biodistribution) LSC->Analysis InVitro_Analysis_Logic start Incubate Cells with [14C]this compound extract Lipid Extraction start->extract separate TLC Separation extract->separate quantify Quantification Total Uptake (LSC) Metabolite Distribution (LSC) extract->quantify:f1 separate->quantify:f2

References

In Vitro Evaluation of Pentadecaprenol: Application Notes and Protocols for Assessing Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecaprenol is a long-chain polyprenol, a class of organic compounds found throughout the plant kingdom. While specific in vitro studies on this compound are not extensively documented in publicly available literature, the broader family of polyprenols has garnered scientific interest for a range of potential therapeutic properties. These include anticancer, anti-inflammatory, antiviral, and neuroprotective effects. This document provides a comprehensive set of detailed application notes and standardized protocols for the in vitro evaluation of this compound's biological activities. The methodologies outlined below are based on established assays commonly used to screen novel compounds for therapeutic potential.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

Application Note

The assessment of this compound's anticancer potential involves determining its ability to inhibit the proliferation of cancer cells (cytotoxicity) and to induce programmed cell death (apoptosis). The following protocols describe the use of the MTT assay for cell viability and flow cytometry for apoptosis analysis in a human pancreatic cancer cell line, PANC-1.

Experimental Protocols

a) Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).

  • Cell Line: PANC-1 (human pancreatic carcinoma).

  • Reagents:

    • PANC-1 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Gemcitabine).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

b) Apoptosis Analysis using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the extent of apoptosis induced by this compound.

  • Reagents:

    • PANC-1 cells treated with this compound (at IC50 concentration)

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Annexin V-FITC

    • Propidium Iodide (PI)

  • Procedure:

    • Treat PANC-1 cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Table 1: Cytotoxicity of this compound on PANC-1 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
578 ± 6.2
1055 ± 4.8
2531 ± 3.9
5015 ± 2.5
IC50 (µM) ~12.5

Table 2: Apoptosis Induction by this compound in PANC-1 Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control3.2 ± 0.81.5 ± 0.40.8 ± 0.2
This compound (12.5 µM)25.7 ± 3.110.2 ± 1.51.1 ± 0.3

Visualization

anticancer_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay seed_cells Seed PANC-1 Cells treat_penta Treat with this compound seed_cells->treat_penta add_mtt Add MTT Reagent treat_penta->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_ic50 Treat with IC50 this compound stain_annexin Stain with Annexin V/PI treat_ic50->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibits antiviral_workflow infect_cells Infect MDCK cells with Influenza A overlay_penta Overlay with Agarose containing this compound infect_cells->overlay_penta incubate_plaques Incubate for Plaque Formation overlay_penta->incubate_plaques stain_count Fix, Stain, and Count Plaques incubate_plaques->stain_count determine_reduction Determine % Plaque Reduction stain_count->determine_reduction neuroprotection_pathway H2O2 H₂O₂ (Oxidative Stress) ROS Increased ROS H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath This compound This compound This compound->ROS Scavenges

Pentadecaprenol as a Substrate for Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a C75 isoprenoid alcohol, is a member of the polyprenol family. In bacteria, its phosphorylated form, pentadecaprenyl phosphate (B84403) (a long-chain variant of undecaprenyl phosphate, also known as bactoprenol), serves as a critical lipid carrier for the biosynthesis of the bacterial cell wall. This essential role makes the enzymes that utilize this compound phosphate attractive targets for the development of novel antimicrobial agents.

These application notes provide a comprehensive overview of the enzymatic reactions where this compound phosphate acts as a substrate, with a focus on the key enzymes involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Detailed protocols for enzyme purification and in vitro assays are provided to facilitate research and drug discovery in this area.

Key Enzymes Utilizing this compound Phosphate

The primary enzymatic pathway involving this compound phosphate is the biosynthesis of Lipid II, the monomeric building block of peptidoglycan. The key enzymes in this process are:

  • MraY (Phospho-N-acetylmuramoyl-pentapeptide translocase): This integral membrane protein catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to this compound phosphate, forming Lipid I.

  • MurG (UDP-N-acetylglucosamine-N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase): This peripheral membrane-associated glycosyltransferase catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding Lipid II.

  • Transglycosylases (e.g., Penicillin-Binding Proteins - PBPs): These enzymes polymerize Lipid II monomers into linear glycan chains on the outer leaflet of the cytoplasmic membrane. Many PBPs are bifunctional, also possessing transpeptidase activity for cross-linking the peptide side chains of the peptidoglycan.

Quantitative Data Summary

The following tables summarize the kinetic parameters for key enzymes involved in the this compound phosphate-dependent peptidoglycan biosynthesis pathway. It is important to note that many in vitro studies utilize shorter-chain analogs of undecaprenyl phosphate for solubility and handling reasons.

Table 1: Kinetic Parameters for MraY

Enzyme SourceSubstrate(s)KmVmax or kcatReference
Bacillus subtilisHeptaprenyl phosphate (C35-P)1.8 ± 0.5 µMNot reported[1]
Bacillus subtilisUDP-MurNAc-pentapeptide-DNS1.1 ± 0.3 µMNot reported[1]

Table 2: Kinetic Parameters for Transglycosylases

Enzyme SourceSubstrateKmkcatReference
Escherichia coli MltBSynthetic Peptidoglycan fragment1.8 ± 0.5 mM7.7 ± 1.0 s-1

Signaling and Metabolic Pathways

The enzymatic reactions involving this compound phosphate are central to the bacterial cell wall biosynthesis pathway . This pathway is a highly regulated and essential process for bacterial survival, making it an excellent target for antibiotics.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG Pentadecaprenol_P This compound-P Pentadecaprenol_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP released Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II UDP released Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out PBP Transglycosylase (PBP) Lipid_II_out->PBP Glycan_Chain Growing Glycan Chain PBP->Glycan_Chain

Bacterial cell wall biosynthesis pathway.

Experimental Protocols

Protocol 1: Purification of His-tagged MraY

This protocol is adapted from methods for the purification of recombinant MraY.

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged MraY gene. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C or overnight at 18°C. d. Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis and Membrane Preparation: a. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme). b. Sonicate the suspension on ice to lyse the cells. c. Centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris. d. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

3. Solubilization and Purification: a. Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% DDM). b. Incubate with gentle agitation for 1 hour at 4°C. c. Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% DDM). e. Wash the column with several column volumes of Wash Buffer. f. Elute the protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% DDM). g. Analyze the fractions by SDS-PAGE and pool the fractions containing pure MraY. h. Dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% DDM) and store at -80°C.

MraY_Purification_Workflow Start E. coli culture with MraY-His plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvest Induction->Harvest Lysis Lysis (Sonication) Harvest->Lysis Debris_Removal Centrifugation (Low Speed) Lysis->Debris_Removal Membrane_Pelleting Ultracentrifugation Debris_Removal->Membrane_Pelleting Solubilization Membrane Solubilization (DDM) Membrane_Pelleting->Solubilization Insoluble_Removal Ultracentrifugation Solubilization->Insoluble_Removal NiNTA Ni-NTA Affinity Chromatography Insoluble_Removal->NiNTA Wash Wash Step NiNTA->Wash Elution Elution (Imidazole) Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis End Purified MraY Analysis->End

MraY purification workflow.
Protocol 2: Purification of His-tagged MurG

This protocol describes the purification of the more soluble MurG enzyme.

1. Expression: a. Follow the same expression protocol as for MraY (Protocol 1, step 1).

2. Lysis: a. Resuspend the cell pellet in Lysis Buffer (50 mM NaH2PO4 pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). b. Sonicate the suspension on ice. c. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification: a. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. b. Wash the column with Wash Buffer (50 mM NaH2PO4 pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the protein with Elution Buffer (50 mM NaH2PO4 pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Analyze fractions by SDS-PAGE and pool pure fractions. e. Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[2]

Protocol 3: In Vitro MraY Activity Assay (Coupled with MurG)

This assay measures the formation of Lipid II from UDP-MurNAc-pentapeptide and UDP-GlcNAc, using this compound phosphate. Product formation can be monitored by thin-layer chromatography (TLC) or HPLC.

1. Reaction Mixture:

  • 50 mM Tris-HCl pH 7.5

  • 20 mM MgCl2

  • 50 µM this compound phosphate (solubilized in a suitable detergent like 0.5% Triton X-100)

  • 50 µM UDP-MurNAc-pentapeptide

  • 50 µM UDP-[14C]GlcNAc (for radiometric detection)

  • Purified MraY (e.g., 1-5 µg)

  • Purified MurG (e.g., 1-5 µg)

  • Total volume: 50 µL

2. Procedure: a. Prepare the reaction mixture without the enzymes. b. Add MraY and MurG to initiate the reaction. c. Incubate at 37°C for 30-60 minutes. d. Stop the reaction by adding an equal volume of butanol. e. Vortex vigorously and centrifuge to separate the phases. f. The lipid-linked products (Lipid I and Lipid II) will be in the butanol (upper) phase. g. Spot the butanol phase onto a silica (B1680970) TLC plate. h. Develop the TLC plate using a solvent system such as chloroform:methanol:water:ammonia (88:48:10:1). i. Visualize the radiolabeled Lipid II spot by autoradiography or phosphorimaging.

Protocol 4: In Vitro Transglycosylase (PBP) Activity Assay

This assay measures the polymerization of Lipid II into glycan chains.

1. Substrate Preparation:

  • Prepare Lipid II as described in the MraY-MurG coupled assay (Protocol 3) or through chemical synthesis. A fluorescently labeled Lipid II can also be used for easier detection.

2. Reaction Mixture:

  • 50 mM HEPES pH 7.5

  • 10 mM CaCl2

  • 0.1% DDM (or other suitable detergent)

  • 10 µM Lipid II

  • Purified transglycosylase (e.g., PBP1b, 50-100 nM)

  • Total volume: 50 µL

3. Procedure: a. Incubate the reaction mixture at 30°C. b. At various time points, take aliquots and stop the reaction by boiling or adding a quencher (e.g., 1% SDS). c. Analyze the products by reverse-phase HPLC. The polymerization of Lipid II will result in the appearance of higher molecular weight species and a decrease in the Lipid II peak.

Transglycosylase_Assay_Workflow Start Prepare Reaction Mix (Buffer, Lipid II) Add_Enzyme Add Purified Transglycosylase Start->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Time_Points Take Aliquots at Time Intervals Incubate->Time_Points Stop_Reaction Stop Reaction (e.g., Boiling) Time_Points->Stop_Reaction Analysis Analyze by RP-HPLC Stop_Reaction->Analysis End Quantify Polymerized Product Analysis->End

Transglycosylase assay workflow.

Conclusion

This compound phosphate is a vital substrate for a series of enzymatic reactions that are indispensable for bacterial survival. The protocols and data presented here provide a framework for researchers to investigate these enzymes in detail. A thorough understanding of the kinetics and mechanisms of MraY, MurG, and transglycosylases will be instrumental in the development of novel antibiotics that target the bacterial cell wall biosynthesis pathway. The in vitro assays described are particularly valuable for high-throughput screening of potential inhibitors, a critical step in the drug discovery pipeline.

References

Illuminating Cellular Pathways: Fluorescent Labeling of Pentadecaprenol for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel application note details protocols for the fluorescent labeling of pentadecaprenol, a C75 isoprenoid lipid, enabling researchers to visualize its role in critical biological processes such as protein N-glycosylation and bacterial cell wall biosynthesis. This methodology, centered around the robust and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, provides a powerful tool for scientists in cell biology, microbiology, and drug development.

This compound and its phosphorylated derivatives are essential lipid carriers that transport glycan precursors across cellular membranes. Visualizing the spatiotemporal dynamics of these molecules is key to understanding the mechanisms of glycosylation and identifying new therapeutic targets. This application note provides detailed protocols for the synthesis of a clickable this compound analog and its subsequent fluorescent labeling, purification, and application in cellular imaging.

Introduction

This compound phosphate (B84403) acts as a lipid carrier for mannose and glucose residues in the assembly of the lipid-linked oligosaccharide (LLO) precursor for N-linked glycosylation in the endoplasmic reticulum. Similarly, in bacteria, related polyprenol phosphates, such as undecaprenyl phosphate, are crucial for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The ability to fluorescently label and track these polyprenols in living cells can provide invaluable insights into these fundamental biological pathways.

This application note describes a two-step labeling strategy. First, an azide (B81097) functionality is introduced into the this compound molecule. This "clickable" handle allows for the covalent attachment of a variety of fluorescent probes functionalized with a terminal alkyne via the highly efficient and specific CuAAC reaction. This method offers significant advantages over direct labeling with bulky fluorophores, as the small azide modification is less likely to interfere with the biological activity of the polyprenol.

Quantitative Data Summary

The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the key photophysical properties of a selection of commonly used alkyne-functionalized fluorescent dyes suitable for labeling azide-modified this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
BODIPY FL Alkyne503512> 80,000> 0.9High
Cyanine3 (Cy3) Alkyne553566~150,000~0.3Moderate
Cyanine5 (Cy5) Alkyne647663~250,000~0.2Moderate to Low
AZDye 488 Alkyne494517~70,000~0.6High
AZDye 594 Alkyne590617~90,000~0.7High

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and local environment.

Experimental Protocols

Protocol 1: Synthesis of Azide-Modified this compound

This protocol describes a general method for introducing an azide group at the terminal end of this compound. This would typically involve the conversion of the terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine, followed by the dropwise addition of tosyl chloride or mesyl chloride.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylated or mesylated this compound by silica gel column chromatography.

  • Dissolve the purified product in anhydrous DMF and add sodium azide.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction, add water, and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product, azide-modified this compound, by silica gel column chromatography.

  • Confirm the structure by ¹H NMR and mass spectrometry.

Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-functionalized fluorophore to the azide-modified this compound.

Materials:

  • Azide-modified this compound

  • Alkyne-functionalized fluorescent dye (e.g., BODIPY FL Alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • tert-Butanol and water (or other suitable solvent system)

Procedure:

  • In a reaction vial, dissolve the azide-modified this compound in tert-butanol.

  • In a separate vial, dissolve the alkyne-functionalized fluorescent dye in a minimal amount of DMSO or DMF.

  • Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • To the solution of azide-modified this compound, add the fluorescent dye solution, water, and the THPTA ligand.

  • Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the click reaction.

  • Stir the reaction at room temperature, protected from light. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the fluorescently labeled this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification of Fluorescently Labeled this compound

Purification is crucial to remove unreacted dye and catalyst, which can cause background fluorescence and cellular toxicity.

Materials:

  • Crude fluorescently labeled this compound

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • Reverse-phase C18 column

  • Acetonitrile (B52724) and water (HPLC grade)

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., a small volume of isopropanol (B130326) or chloroform).

  • Inject the sample onto the reverse-phase HPLC column.

  • Elute the product using a gradient of acetonitrile in water.

  • Monitor the elution profile using the fluorescence detector set to the excitation and emission wavelengths of the chosen fluorophore.

  • Collect the fractions corresponding to the fluorescently labeled this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Store the purified product in a dark, inert atmosphere at -20°C or lower.

Protocol 4: Cellular Imaging of Fluorescently Labeled this compound

This protocol provides a general guideline for introducing the fluorescent probe into cells and imaging its localization.

Materials:

  • Purified fluorescently labeled this compound

  • Cell line of interest (e.g., mammalian cells for N-glycosylation studies, or bacteria for peptidoglycan synthesis studies)

  • Cell culture medium or bacterial growth medium

  • Pluronic F-127 (for solubilizing the lipid probe)

  • Confocal microscope with appropriate laser lines and emission filters

  • Optional: Organelle-specific fluorescent markers (e.g., ER-Tracker, membrane stains)

Procedure:

  • Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • For delivery to mammalian cells, complex the lipid probe with Pluronic F-127 in serum-free medium to enhance solubility.

  • Incubate the cells with the fluorescent this compound complex for a desired period (e.g., 1-4 hours).

  • Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove excess probe.

  • (Optional) Stain the cells with organelle-specific markers.

  • Image the cells using a confocal microscope. Acquire images in the appropriate channels for the this compound probe and any co-stains.

  • Analyze the images to determine the subcellular localization and trafficking of the fluorescently labeled this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_downstream Downstream Applications This compound This compound azide_modification Azide Modification This compound->azide_modification Protocol 1 click_reaction CuAAC Click Reaction azide_modification->click_reaction alkyne_dye Alkyne-Fluorophore alkyne_dye->click_reaction labeled_this compound Fluorescent this compound click_reaction->labeled_this compound Protocol 2 purification Purification (HPLC) labeled_this compound->purification Protocol 3 cellular_delivery Cellular Delivery purification->cellular_delivery Protocol 4 imaging Confocal Imaging cellular_delivery->imaging analysis Image Analysis imaging->analysis n_glycosylation_pathway cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen udp_glcnac UDP-GlcNAc llo_assembly LLO Assembly udp_glcnac->llo_assembly udp_man UDP-Man udp_man->llo_assembly gdp_man GDP-Man llo_completion LLO Completion gdp_man->llo_completion udp_glc UDP-Glc udp_glc->llo_completion pentadecaprenol_p This compound-P pentadecaprenol_p->llo_assembly accepts sugars flippase Flippase llo_assembly->flippase Man5GlcNAc2-PP-Pentadecaprenol flippase->llo_completion translocates to lumen ost Oligosaccharyl- transferase (OST) llo_completion->ost Complete LLO glycoprotein Glycoprotein ost->glycoprotein transfers glycan protein Nascent Polypeptide protein->ost peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior udp_nam UDP-NAM-pentapeptide lipid_i Lipid I udp_nam->lipid_i udp_nag UDP-NAG lipid_ii Lipid II udp_nag->lipid_ii polyprenol_p Polyprenol-P polyprenol_p->lipid_i lipid_i->lipid_ii flippase Flippase lipid_ii->flippase transglycosylase Transglycosylase flippase->transglycosylase translocates Lipid II transpeptidase Transpeptidase transglycosylase->transpeptidase polymerizes glycan chain peptidoglycan Peptidoglycan transpeptidase->peptidoglycan cross-links peptides

Application Notes and Protocols for the Development of Pentadecaprenol-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of polyclonal and monoclonal antibodies with high specificity for pentadecaprenol (C15:0), a saturated long-chain fatty acid. The protocols outlined below cover hapten-carrier conjugation, immunization strategies, and screening of antibody response, providing a foundational framework for researchers in immunology, drug development, and diagnostics.

Section 1: Introduction to this compound Antibody Development

This compound, a 15-carbon saturated fatty acid, is gaining interest in the scientific community for its potential biological activities. To investigate its mechanisms of action, distribution, and potential as a biomarker, the development of specific antibodies is crucial. As a small molecule (hapten), this compound is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response. The following protocols detail the steps to produce and characterize this compound-specific antibodies.

Section 2: Hapten-Carrier Conjugate Preparation

To render this compound immunogenic, it must be covalently linked to a large carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1][2][3]. The carboxyl group of this compound can be coupled to primary amines on the carrier protein using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry[4][5].

Experimental Protocol: this compound-KLH Conjugation via EDC/NHS Chemistry

Materials:

  • Pentadecaprenoic Acid (C15:0)

  • Keyhole Limpet Hemocyanin (KLH), lyophilized

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Magnetic stirrer and stir bar

Procedure:

  • Carrier Protein Preparation: Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.

  • Hapten Activation:

    • Dissolve 5 mg of pentadecanoic acid in 1 mL of anhydrous DMF.

    • In a separate tube, dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of Activation Buffer.

    • Add the EDC/NHS solution to the pentadecanoic acid solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group of the fatty acid.

  • Conjugation:

    • Slowly add the activated pentadecanoic acid solution to the KLH solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Purification:

    • Remove unconjugated hapten and crosslinking reagents by dialysis against PBS (3 changes of 1L each) at 4°C or by using a desalting column.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a BCA protein assay.

    • The degree of conjugation can be estimated by MALDI-TOF mass spectrometry.

    • Store the conjugate at -20°C in small aliquots.

Table 1: Recommended Molar Ratios for this compound-Carrier Conjugation

ReagentMolar Ratio (relative to Carrier Protein)
This compound50-100
EDC200-400
NHS200-400

Note: These ratios may require optimization.

Section 3: Immunization for Antibody Production

The this compound-KLH conjugate is used to immunize animals to generate an antibody response. Both polyclonal and monoclonal antibodies can be produced. The following is a general protocol for producing polyclonal antibodies in rabbits.

Experimental Protocol: Rabbit Immunization with this compound-KLH

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS, pH 7.4

  • Syringes and needles

  • New Zealand White rabbits (2-3 kg)

Procedure:

  • Pre-immune Serum Collection: Collect blood from the ear artery of each rabbit before immunization to serve as a negative control.

  • Antigen Emulsification:

    • For the primary immunization, emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL.

    • For booster immunizations, emulsify the conjugate with Freund's Incomplete Adjuvant.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject 1 mL of the FCA emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Day 14, 28, 42 (Booster Immunizations): Inject 0.5 mL of the FIA emulsion subcutaneously at multiple sites.

  • Titer Monitoring:

    • Starting on day 35, collect small blood samples weekly to monitor the antibody titer by ELISA.

  • Final Bleed: Once a high and stable antibody titer is achieved (typically after 3-4 boosts), perform a terminal bleed via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum containing polyclonal antibodies at -20°C or -80°C.

Table 2: Typical Immunization Schedule and Expected Antibody Titers

DayProcedureAdjuvantAntigen DoseExpected Titer (ELISA)
0Primary ImmunizationFCA1 mg-
141st BoosterFIA0.5 mgLow to moderate
282nd BoosterFIA0.5 mgModerate to high
35Test Bleed-->1:10,000
423rd BoosterFIA0.5 mgHigh
56+Production Bleeds-->1:50,000

Note: Titers are highly variable and depend on the individual animal's immune response.

Section 4: Screening of this compound-Specific Antibodies by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the titer and specificity of the antibodies in the serum[6][7]. An indirect ELISA format is commonly used for this purpose.

Experimental Protocol: Indirect ELISA for Anti-Pentadecaprenol Antibodies

Materials:

  • This compound-BSA conjugate (for coating)

  • BSA (for blocking and as a negative control)

  • 96-well ELISA plates (high-binding)

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Rabbit serum (pre-immune and immune)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • TMB Substrate Solution

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-5 µg/mL in Coating Buffer).

    • Coat some wells with BSA alone as a negative control to check for anti-carrier protein antibodies.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,000,000) in Blocking Buffer.

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Readout:

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Table 3: Representative ELISA Data for Anti-Pentadecaprenol Serum

Serum DilutionOD 450nm (this compound-BSA)OD 450nm (BSA)
1:1,000>3.00.25
1:10,0002.50.15
1:50,0001.80.10
1:100,0001.20.08
1:500,0000.50.05
Pre-immune (1:1000)0.10.1

The titer is often defined as the dilution that gives a signal twice that of the background (pre-immune serum).

Section 5: Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization cluster_screening Screening This compound This compound (Hapten) edc_nhs EDC/NHS Activation This compound->edc_nhs klh KLH (Carrier Protein) conjugate This compound-KLH Conjugate klh->conjugate edc_nhs->conjugate immunization Rabbit Immunization conjugate->immunization Emulsify with Adjuvant serum Anti-Pentadecaprenol Serum immunization->serum elisa Indirect ELISA serum->elisa Serial Dilution titer Antibody Titer Determination elisa->titer

Caption: Workflow for the development of this compound-specific antibodies.

This compound Signaling Pathways

Pentadecanoic acid has been shown to be involved in several key cellular signaling pathways.[1][6][8]

pentadecaprenol_signaling cluster_jak_stat JAK-STAT Pathway cluster_ampk_mtor AMPK/mTOR Pathway cluster_ppar PPAR Signaling C150 Pentadecanoic Acid (C15:0) JAK2 JAK2 C150->JAK2 Inhibition AMPK AMPK C150->AMPK Activation PPAR PPARα/δ C150->PPAR Activation STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Inflammation STAT3->Proliferation mTOR mTOR AMPK->mTOR Autophagy Autophagy & Metabolism mTOR->Autophagy Gene Gene Expression (Lipid Metabolism) PPAR->Gene

Caption: Key signaling pathways modulated by pentadecanoic acid (C15:0).

Section 6: Conclusion

The protocols and data presented provide a robust starting point for the successful development of antibodies specific to this compound. Careful optimization of the hapten-carrier conjugation, immunization schedule, and screening assays will be critical for obtaining high-quality antibodies suitable for a variety of research and diagnostic applications. The elucidation of this compound's involvement in key signaling pathways underscores the importance of developing these specific immunological tools.

References

Application of Pentadecaprenol in Membrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a long-chain polyprenol, is a subject of increasing interest in membrane biology and drug development due to its potential to modulate the biophysical properties of cellular membranes. While direct studies on this compound are emerging, research on related long-chain polyprenols, such as Hexadecaprenol, provides a strong foundation for understanding its likely applications.[1] This document outlines the potential applications of this compound in membrane studies, provides detailed protocols for its investigation, and summarizes expected quantitative outcomes based on data from analogous compounds.

Principle Applications

The primary application of this compound in membrane studies revolves around its ability to alter membrane organization, fluidity, and permeability. These properties are critical for a multitude of cellular processes, including signal transduction, ion transport, and the function of membrane-bound proteins.

Potential applications include:

  • Modulation of Membrane Fluidity: this compound is hypothesized to increase membrane fluidity by inserting into the lipid bilayer and disrupting the ordered packing of phospholipid acyl chains. This can have profound effects on the function of embedded proteins and cellular signaling.

  • Formation of Fluid Microdomains: Similar to other long-chain polyprenols, this compound may induce the formation of fluid microdomains within the membrane.[1] These domains can serve as platforms for the organization of specific lipids and proteins, thereby influencing cellular processes.

  • Alteration of Membrane Permeability: By affecting membrane fluidity and organization, this compound is expected to increase the permeability of the membrane to ions and small molecules.[1]

  • Investigation of Lipid Raft Dynamics: The influence of this compound on membrane fluidity and domain formation makes it a valuable tool for studying the structure and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on key membrane properties, extrapolated from studies on Hexadecaprenol in model membranes composed of dioleoylphosphatidylcholine (DOPC).[1]

Table 1: Effect of this compound on Electrical Properties of Lipid Bilayers

ParameterControl (DOPC)+ this compound (Expected)
Membrane ConductanceLowIncreased
Activation Energy of Ion MigrationHighDecreased

Table 2: Effect of this compound on Permeability of Lipid Bilayers

ParameterControl (DOPC)+ this compound (Expected)
Permeability Coefficient (e.g., for Cl⁻ ions)LowIncreased

Table 3: Effect of this compound on Monolayer Properties

ParameterControl (DOPC)+ this compound (Expected)
Specific Molecular AreaDefinedDependent on relative concentration
Excess Free Energy of MixingN/ANegative (indicating mixing)
Collapse PressureHighAltered

Experimental Protocols

Protocol 1: Determination of Membrane Fluidity using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon the incorporation of this compound using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposomes (e.g., DOPC)

  • This compound solution

  • DPH stock solution (in methanol)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Methodology:

  • Liposome (B1194612) Preparation: Prepare a suspension of unilamellar liposomes in PBS.

  • Incorporation of this compound: Add varying concentrations of this compound to the liposome suspension and incubate to allow for incorporation into the membrane.

  • DPH Labeling: Add DPH stock solution to the liposome suspensions to a final concentration of 1 µM. Incubate in the dark for 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Excite the sample at 360 nm and measure the emission intensity at 430 nm with polarizers oriented parallel (IVV) and perpendicular (IVH) to the excitation polarizer.

    • Correct for instrument bias by measuring with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH). The G-factor is calculated as IHV / IHH.

  • Calculation: Calculate fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol 2: Measurement of Membrane Permeability using Calcein (B42510) Leakage Assay

This protocol assesses the effect of this compound on membrane permeability by measuring the leakage of a fluorescent dye, calcein, from liposomes.

Materials:

  • Calcein-loaded liposomes

  • This compound solution

  • PBS

  • Fluorometer

Methodology:

  • Preparation of Calcein-Loaded Liposomes: Prepare liposomes in a solution containing a self-quenching concentration of calcein (e.g., 50 mM). Remove external calcein by size-exclusion chromatography.

  • Induction of Leakage: Add varying concentrations of this compound to the calcein-loaded liposome suspension.

  • Fluorescence Measurement: Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

  • Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes and release all encapsulated calcein, representing 100% leakage.

  • Analysis: Express the percentage of calcein leakage as a function of time and this compound concentration. An increased rate of leakage indicates higher membrane permeability.

Visualizations

logical_relationship cluster_cause Cause cluster_effect Effect This compound This compound Incorporation Disruption Disruption of Phospholipid Packing This compound->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Domains Formation of Fluid Microdomains Disruption->Domains Permeability Increased Membrane Permeability Fluidity->Permeability

Caption: Proposed mechanism of this compound's effect on membranes.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Liposomes Prepare Model Membranes (Liposomes) Penta Incorporate This compound Liposomes->Penta Fluidity Measure Membrane Fluidity (Fluorescence Anisotropy) Penta->Fluidity Permeability Measure Membrane Permeability (Dye Leakage Assay) Penta->Permeability Electrical Measure Electrical Properties (Voltammetry) Penta->Electrical Data Quantitative Data on Membrane Properties Fluidity->Data Permeability->Data Electrical->Data

Caption: Workflow for studying this compound's membrane effects.

signaling_pathway cluster_membrane Cell Membrane cluster_signal Cellular Response Raft Lipid Raft Receptor Receptor Raft->Receptor colocalizes Effector Effector Protein Raft->Effector colocalizes Receptor->Effector activates Signal Downstream Signaling Effector->Signal Penta This compound Penta->Raft modulates

Caption: this compound's potential impact on lipid raft signaling.

References

Pentadecaprenol as a Biomarker in Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a long-chain polyprenol containing 15 isoprene (B109036) units, is an intermediate in the biosynthesis of dolichol, a crucial component for N-linked glycosylation of proteins in eukaryotes.[1][2] Alterations in the levels of dolichol and its precursors, including this compound, have been implicated in various pathological conditions, suggesting their potential as biomarkers. This document provides detailed application notes and experimental protocols for the investigation of this compound as a biomarker in liver disease, neurodegenerative disease, and cancer models. While direct quantitative data for this compound is emerging, this guide synthesizes current knowledge on related polyprenols to provide a framework for its study.

I. This compound in Liver Disease Models

The liver is a central organ for lipid metabolism, and alterations in lipid profiles are characteristic of various liver diseases, including non-alcoholic fatty liver disease (NAFLD). While direct studies on this compound in NAFLD are limited, research on the closely related pentadecanoic acid (15:0) provides a strong rationale for investigating this compound as a potential biomarker.

Quantitative Data Summary

A study on a related odd-chain fatty acid, pentadecanoic acid (15:0), in NAFLD patients demonstrated a significant negative correlation with disease severity, suggesting a protective role. These findings provide a basis for investigating the analogous C75 polyprenol, this compound.

BiomarkerDisease ModelTissue/SampleObservationPotential SignificanceReference
Pentadecanoic Acid (15:0)Non-Alcoholic Fatty Liver Disease (NAFLD)SerumLevels negatively correlate with NAFLD Activity Score (NAS), hepatocyte ballooning, and fibrosis stage.May serve as a non-invasive biomarker for NAFLD severity and progression.Yoo et al., 2017
Experimental Protocol: Quantification of this compound in Liver Tissue by HPLC-UV

This protocol is adapted from established methods for polyprenol analysis and should be optimized for this compound.[2][3][4]

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize 50-100 mg of frozen liver tissue in a chloroform (B151607)/methanol (B129727) (2:1, v/v) mixture.

  • Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to create a biphasic system.

  • Phase Separation: Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Saponification (Optional): To analyze total this compound (free and esterified), saponify the lipid extract with ethanolic potassium hydroxide.

  • Purification: Use solid-phase extraction (SPE) with a silica-based sorbent to remove interfering lipids. Elute the polyprenol fraction with a mixture of isopropanol (B130326) and hexane.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol, isopropanol, and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Use an external standard curve prepared with a purified this compound standard.

Signaling Pathway: Proposed Role in Hepatic Lipid Metabolism

Pentadecaprenol_Liver_Pathway This compound This compound Dolichol Dolichol Synthesis This compound->Dolichol Glycosylation N-linked Glycosylation Dolichol->Glycosylation ER_Stress ER Stress Glycosylation->ER_Stress Altered Glycosylation Lipogenesis De Novo Lipogenesis ER_Stress->Lipogenesis Inflammation Inflammation ER_Stress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

II. This compound in Neurodegenerative Disease Models

Polyprenols have demonstrated neuroprotective effects in various models of neurodegeneration.[5][6] They are thought to act through their antioxidant properties and their role in maintaining proper protein glycosylation, which is essential for neuronal function.

Experimental Protocol: Extraction of this compound from Brain Tissue

This protocol is a general guideline for lipid extraction from neural tissue.

1. Tissue Homogenization:

  • Homogenize 100-200 mg of frozen brain tissue in a chilled mortar and pestle with a mixture of chloroform and methanol (1:2, v/v).

2. Lipid Extraction:

  • Transfer the homogenate to a glass tube, add chloroform and water, and vortex thoroughly to create a biphasic system.

  • Centrifuge to separate the phases and carefully collect the lower organic layer.

3. Purification and Analysis:

  • Follow the purification, drying, reconstitution, and HPLC-UV analysis steps as described in the liver tissue protocol.

Experimental Workflow: Investigating Neuroprotective Effects

Neurodegeneration_Workflow cluster_in_vivo In Vivo Model (e.g., APP/PS1 mice) cluster_analysis Biochemical Analysis Treatment This compound Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Tissue Brain Tissue Collection Behavioral->Tissue Quantification This compound Quantification (HPLC/GC-MS) Tissue->Quantification IHC Immunohistochemistry (Aβ plaques, p-tau) Tissue->IHC Apoptosis Apoptosis Assays (TUNEL stain) Tissue->Apoptosis

III. This compound in Cancer Models

The role of specific lipids in cancer biology is an active area of research. While direct evidence for this compound in cancer is lacking, a study on pentadecanoic acid demonstrated its ability to suppress the stemness of breast cancer cells through the JAK2/STAT3 signaling pathway, suggesting that related lipids like this compound may have similar effects.[7]

Experimental Protocol: Analysis of this compound in Plasma by GC-MS

This protocol requires derivatization to increase the volatility of the long-chain alcohol for GC-MS analysis.[2]

1. Sample Preparation and Extraction:

  • Follow the lipid extraction protocol for plasma/serum as described for liver tissue.

2. Derivatization:

  • Evaporate the purified lipid extract to dryness.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to convert the hydroxyl group of this compound to a trimethylsilyl (B98337) ether.

3. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Oven Program: A temperature gradient from a low initial temperature to a high final temperature to elute the derivatized this compound.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for targeted quantification or full scan for identification.

Signaling Pathway: Potential Role in Cancer Cell Signaling

Pentadecaprenol_Cancer_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Inhibition (?) STAT3 STAT3 JAK2->STAT3 Phosphorylation Stemness Cancer Stem Cell Properties STAT3->Stemness Proliferation Cell Proliferation Stemness->Proliferation Metastasis Metastasis Stemness->Metastasis

IV. This compound in Bacterial Infection Models

In bacteria, a C55 polyprenol phosphate, bactoprenol (B83863) phosphate, is the lipid carrier essential for the synthesis of the cell wall peptidoglycan.[8][9][10] While this compound is a C75 polyprenol, its structural similarity to bactoprenol suggests it could potentially interfere with bacterial cell wall synthesis or other lipid-dependent processes.

Logical Relationship: this compound as a Potential Antibacterial Agent

Pentadecaprenol_Bacteria This compound This compound Bactoprenol Bactoprenol-P (C55-P) This compound->Bactoprenol Structural Analog (Potential Competitive Inhibitor) Inhibition Inhibition of Bacterial Growth This compound->Inhibition CellWall Peptidoglycan Synthesis Bactoprenol->CellWall CellWall->Inhibition Disruption

Conclusion

This compound holds promise as a biomarker in various disease models, particularly in the context of liver disease, neurodegeneration, and potentially cancer and bacterial infections. The provided protocols and conceptual frameworks, derived from studies on related polyprenols, offer a starting point for researchers to investigate the role of this specific long-chain polyprenol. Further studies are required to validate these methods for this compound and to establish its definitive role and quantitative correlation in these disease states.

References

Synthetic Pentadecaprenol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic Pentadecaprenol, a long-chain polyprenol, is emerging as a molecule of significant interest within the scientific community, particularly in the fields of biochemistry, cell biology, and drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing synthetic this compound.

Commercial Suppliers

Sourcing high-quality synthetic this compound is crucial for reliable and reproducible research. The following table summarizes key information for known commercial suppliers. Researchers are advised to request certificates of analysis to ensure purity and identity.

SupplierProduct NameCatalog NumberCAS NumberPurityFormulation
MedChemExpressThis compound (Prenol-15)HY-16582010589-52-3>98%Solid
Sapphire North America (distributor for Larodan AB)This compound-10589-52-3High Purity-
Cayman ChemicalThis compound-10589-52-3--

Note: Product availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.

Biological Activity and Potential Applications

This compound belongs to the class of polyprenols, which are precursors in the biosynthesis of dolichols in vertebrates. Dolichols play a critical role in the synthesis of glycoproteins through the dolichol phosphate (B84403) cycle, a fundamental process for proper protein folding, trafficking, and function.[1][2] Dysregulation of this pathway has been implicated in various pathological conditions.

The broader class of plant-derived polyprenols has been reported to exhibit a wide range of biological activities, including:

  • Hepatoprotective Effects: Stimulation of hepatocyte regeneration and protection against liver damage.

  • Antiviral and Immunomodulatory Properties: Potential to inhibit viral replication and modulate immune responses.[3][4]

  • Antioxidant Activity: Protection of cell membranes from oxidative stress.[2][4][5]

  • Neuroprotective Effects: Potential to support neuronal health and function.

While specific research on synthetic this compound is still emerging, its role as a polyprenol suggests its potential utility in studying and potentially modulating cellular processes dependent on the dolichol phosphate cycle. This makes it a valuable tool for research in areas such as:

  • Oncology: Investigating the role of protein glycosylation in cancer cell survival and proliferation.

  • Neurodegenerative Diseases: Exploring the impact of dolichol deficiency in diseases like Alzheimer's.

  • Infectious Diseases: Studying the influence of glycosylation on host-pathogen interactions.

  • Metabolic Disorders: Understanding the role of glycoproteins in metabolic regulation.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Protocol 1: Solubilization of Synthetic this compound

Objective: To prepare a stock solution of synthetic this compound for in vitro experiments.

Materials:

  • Synthetic this compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695), absolute

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Aseptically weigh the desired amount of synthetic this compound in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube. The final concentration of the stock solution should be carefully considered to minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.1%).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution. Gentle warming in a water bath (37°C) may be used to facilitate solubilization, but prolonged heating should be avoided to prevent degradation.

  • If solubility in DMSO is limited, a co-solvent system with ethanol can be tested.

  • Once fully dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The solubility of this compound may vary depending on the specific lot and solvent used. It is recommended to perform a small-scale solubility test first.

Protocol 2: In Vitro Cell-Based Assay

Objective: To assess the biological activity of synthetic this compound on a specific cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Synthetic this compound stock solution (from Protocol 1)

  • Assay-specific reagents (e.g., for proliferation, apoptosis, or cytokine production)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the desired downstream analysis, such as:

    • Cell Viability/Proliferation Assay: (e.g., MTT, WST-1, or CellTiter-Glo®) to assess the effect on cell growth.

    • Apoptosis Assay: (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the compound induces cell death.

    • ELISA: To measure the production of specific cytokines or other secreted proteins.

    • Western Blotting or qPCR: To analyze the expression levels of target proteins or genes.

Signaling Pathways and Logical Relationships

The primary mechanism of action of polyprenols is believed to be through their conversion to dolichols, which are essential for the dolichol phosphate cycle. This cycle is integral to N-linked glycosylation of proteins in the endoplasmic reticulum.

Diagram: The Dolichol Phosphate Cycle and its Central Role in Protein Glycosylation

Dolichol_Phosphate_Cycle cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol Oligosaccharide Oligosaccharide Precursor OST Oligosaccharyltransferase (OST) Oligosaccharide->OST Protein Nascent Polypeptide Protein->OST Glycoprotein Glycoprotein OST->Glycoprotein Transfer This compound Synthetic This compound Dolichol Dolichol This compound->Dolichol Metabolism (in Liver) Dolichol_P Dolichol Phosphate Dolichol->Dolichol_P Phosphorylation Dolichol_PP_Oligo Dolichol-PP-Oligosaccharide Dolichol_P->Dolichol_PP_Oligo Glycosyltransferases Dolichol_PP_Oligo->Oligosaccharide Flippase

Caption: The conversion of this compound to Dolichol and its role in protein glycosylation.

Diagram: Experimental Workflow for Assessing this compound's In Vitro Effects

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment In Vitro Experiment cluster_Analysis Downstream Analysis This compound Synthetic this compound (Solid) Solubilization Solubilization in DMSO (Stock Solution) This compound->Solubilization Treatment Treatment with This compound Solubilization->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Apoptosis Apoptosis Assay Incubation->Apoptosis Gene_Expression Gene/Protein Expression Incubation->Gene_Expression

Caption: A typical workflow for studying the effects of synthetic this compound in cell culture.

Disclaimer: This document is intended for research purposes only and is not a guide for clinical or diagnostic use. Researchers should conduct their own literature review and safety assessments before using synthetic this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Pentadecaprenol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Pentadecaprenol. Our goal is to help you optimize reaction conditions, increase yields, and improve the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving a high yield of all-trans-Pentadecaprenol?

A1: The main obstacle in the synthesis of all-trans-Pentadecaprenol is controlling the stereochemistry of the double bonds to obtain the desired all-E (all-trans) configuration. A significant challenge arises during the iterative chain-lengthening process, particularly in steps involving the formation of new carbon-carbon double bonds, which can lead to the formation of undesired Z (cis) isomers. This isomerization reduces the overall yield of the all-trans product and significantly complicates the purification process.

Q2: Which synthetic strategies are recommended to maximize the all-E selectivity?

A2: To maximize the formation of the all-E isomer, stereoselective olefination reactions are highly recommended. The two most effective methods are the Julia-Kocienski olefination and modified Wittig reactions. The Julia-Kocienski olefination, in particular, is known for its excellent E-selectivity in producing trans-alkenes. For the Wittig reaction, achieving high E-selectivity with non-stabilized ylides often requires specific modifications, such as the Schlosser modification.

Q3: How can I effectively monitor the progress of the synthesis and the formation of isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the reaction and quantifying the ratio of E/Z isomers at each stage.[1][2] A reversed-phase C18 column is typically effective for separating polyprenols of varying chain lengths.

Q4: What are the most effective methods for purifying the final this compound product and removing Z-isomers?

A4: Purification of the final product to isolate the all-trans-Pentadecaprenol from its Z-isomers is a critical and often challenging step. The most effective method is column chromatography using silver nitrate-impregnated silica (B1680970) gel or alumina (B75360).[3] The silver ions form weak complexes with the double bonds, allowing for the separation of the geometric isomers. This is often performed after an initial purification on standard silica gel or alumina to remove other impurities.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Formation of Z-isomers during olefination steps.- Incomplete reactions.- Degradation of intermediates.- Employ highly E-selective olefination methods like the Julia-Kocienski olefination.- Carefully monitor reaction progress by HPLC to ensure completion.- Handle intermediates under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
Difficult purification - Co-elution of E and Z isomers.- Presence of persistent byproducts (e.g., triphenylphosphine (B44618) oxide from Wittig reactions).- Use silver nitrate-impregnated silica or alumina for column chromatography to separate geometric isomers.- For Wittig reactions, triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by conversion to a water-soluble derivative.
Poor E/Z selectivity in Wittig reactions - Use of unstabilized ylides under standard conditions.- For unstabilized ylides, employ the Schlosser modification to favor the E-alkene.- Use stabilized ylides, which generally give predominantly E-alkenes.
Inconsistent results in olefination reactions - Presence of moisture or oxygen.- Impure reagents or solvents.- Ensure all glassware is flame-dried and reactions are carried out under a strict inert atmosphere.- Use freshly distilled, anhydrous solvents and high-purity reagents.

Data Presentation: Comparison of Olefination Methods

The choice of olefination reaction is critical for maximizing the yield of the desired all-trans isomer. Below is a comparison of the Wittig and Julia-Kocienski olefination methods, with data from the synthesis of a complex polyene natural product, Herboxidiene, which serves as an illustrative example of the potential differences in yield and stereoselectivity.

Reaction Type Reactants Product Yield (%) E:Z Ratio
Wittig Reaction Aldehyde A + Phosphonium Salt BProtected Herboxidiene50%88:12
One-pot Julia Olefination Aldehyde C + Benzothiazolyl (BT) Sulfone DProtected Herboxidiene81%91:9

This data illustrates a case where the Julia olefination provided both a higher yield and superior E-selectivity for a complex substrate.

Experimental Protocols

Protocol 1: Iterative Chain Lengthening of a Polyprenol (Example: C20 to C25)

This protocol describes a single iteration to add one isoprene (B109036) unit. This cycle would be repeated to achieve the desired C75 chain length.

a) Bromination of the Polyprenyl Alcohol (e.g., Geranylgeraniol, C20)

  • Dissolve the starting polyprenyl alcohol (e.g., 10 mmol of all-trans-Geranylgeraniol) in anhydrous diethyl ether (25 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0°C.

  • Slowly add phosphorus tribromide (PBr₃) (4.35 mmol) dropwise with stirring.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the organic layer with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate (B86663).

  • Evaporate the solvent under reduced pressure to obtain the crude polyprenyl bromide.

b) Alkylation and Subsequent Hydrolysis

  • Prepare a solution of the sodium salt of ethyl acetoacetate (B1235776) by reacting ethyl acetoacetate with sodium hydride in a suitable solvent.

  • Add the polyprenyl bromide from the previous step to this solution and stir to form the β-ketoester.

  • Hydrolyze and decarboxylate the β-ketoester by heating with aqueous acid to yield the corresponding ketone.

c) Acetylene Addition

  • Dissolve the ketone in anhydrous dimethoxyethane (DME).

  • Add sodium acetylide and stir at room temperature for one hour.[1]

  • Quench the reaction with water and extract the organic layer.

  • Dry over anhydrous sodium sulfate and evaporate the solvent.

d) Partial Hydrogenation

  • Dissolve the resulting alkyne in hexane (B92381).

  • Add Lindlar's catalyst and a small amount of quinoline.

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by HPLC).

  • Filter off the catalyst and evaporate the solvent to yield the elongated polyprenol (e.g., C25 alcohol).

Protocol 2: Purification of All-trans-Polyprenols

a) Initial Purification on Alumina

  • Pack a chromatography column with Alumina N (activity grade III).

  • Dissolve the crude polyprenol mixture in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute with a gradient of diethyl ether in hexane (e.g., starting from 100% hexane and gradually increasing the diethyl ether concentration).

  • Collect fractions and analyze by HPLC to identify those containing the polyprenol isomers.

b) Separation of E/Z Isomers on Silver Nitrate-Impregnated Alumina

  • Prepare silver nitrate-impregnated Alumina N (activity grade IV, 5% AgNO₃).

  • Pack a chromatography column with the prepared stationary phase.

  • Dissolve the enriched polyprenol isomer mixture from the previous step in hexane.

  • Load the sample and elute with a suitable gradient of diethyl ether in hexane (e.g., 20-50% diethyl ether/hexane).[3]

  • Collect fractions and analyze by HPLC to isolate the pure all-E isomer.

Mandatory Visualizations

experimental_workflow start Start: Polyprenol (Cn) bromination a) Bromination (PBr3, Et2O) start->bromination alkylation b) Alkylation & Hydrolysis bromination->alkylation acetylene c) Acetylene Addition alkylation->acetylene hydrogenation d) Partial Hydogenation acetylene->hydrogenation alumina_purification e) Alumina Chromatography hydrogenation->alumina_purification ag_purification f) AgNO3-Alumina Chromatography alumina_purification->ag_purification end End: all-trans-Polyprenol (Cn+5) ag_purification->end

Caption: Iterative chain-lengthening synthesis of all-trans-polyprenols.

troubleshooting_logic start Low Yield of This compound check_isomers Check E/Z isomer ratio by HPLC start->check_isomers high_z High Z-isomer content check_isomers->high_z Poor E:Z Ratio low_conversion Low reaction conversion check_isomers->low_conversion Incomplete Reaction degradation Product degradation check_isomers->degradation Other Impurities optimize_olefination Optimize olefination: - Use Julia-Kocienski - Schlosser-Wittig high_z->optimize_olefination optimize_conditions Optimize reaction conditions: - Increase reaction time - Check reagent purity low_conversion->optimize_conditions inert_atmosphere Ensure strict inert atmosphere (Ar/N2) degradation->inert_atmosphere

References

Technical Support Center: Pentadecaprenol Extraction & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pentadecaprenol during extraction and analysis.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction, offering potential causes and solutions in a question-and-answer format.

Question: Why is my final this compound extract discolored (e.g., yellow, brown)?

Answer: Discoloration often indicates degradation of this compound or co-extracted compounds. The primary cause is typically oxidation, which can be exacerbated by exposure to light and high temperatures.

  • Oxidation: this compound, a long-chain polyprenol, is susceptible to oxidation due to its unsaturated isoprenoid units. Exposure to atmospheric oxygen, especially during heating or solvent evaporation steps, can lead to the formation of colored degradation products.

  • Light Exposure: UV radiation can catalyze oxidative reactions, leading to the degradation of polyprenols.[1]

  • High Temperatures: Excessive heat during extraction or saponification can accelerate degradation reactions.[2][3] Retinoids, which are structurally related to polyprenols, are known to isomerize or cleave at temperatures above 80°C.[2]

Solutions:

ParameterRecommendationRationale
Atmosphere Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.Minimizes contact with oxygen, thereby reducing oxidation.
Light Protect samples from light by using amber glassware or wrapping equipment in aluminum foil.Prevents light-catalyzed degradation.[1]
Temperature Maintain the lowest effective temperature during extraction and solvent evaporation. Avoid temperatures above 80°C during saponification.[2]Reduces the rate of thermally induced degradation.[2][3]
Antioxidants Add an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol to extraction solvents.Scavenges free radicals to prevent oxidative degradation.[4]

Question: My this compound yield is lower than expected. What are the likely causes?

Answer: Low yields can result from incomplete extraction, degradation during processing, or losses during purification steps.

  • Incomplete Extraction: The solvent may not have efficiently penetrated the source material, or the solvent polarity may be suboptimal.

  • Degradation: As mentioned above, oxidation, heat, and light can degrade the target molecule, reducing the final yield.

  • Suboptimal Saponification: If this compound is present as esters, incomplete saponification will result in lower yields of the free alcohol. Conversely, harsh saponification conditions (high temperature, long duration) can degrade the molecule.[2]

Solutions:

ParameterRecommendationRationale
Sample Preparation Ensure the source material is finely ground to increase the surface area for extraction.Improves solvent penetration and extraction efficiency.
Solvent Selection Use non-polar solvents like hexane (B92381), petroleum ether, or a mixture of non-polar and slightly more polar solvents (e.g., hexane:isopropanol). The choice of solvent can significantly impact extraction yield.[5][6]This compound is a non-polar molecule and will have better solubility in non-polar solvents.
Extraction Method Consider optimizing extraction time and temperature. For solvent extraction, a moderate temperature (e.g., 40-60°C) for a sufficient duration (e.g., 2-4 hours) is a good starting point. Supercritical Fluid Extraction (SFE) with CO2 can be a "greener" and highly tunable alternative.[7][8][9]Balances extraction efficiency with minimizing thermal degradation.
Saponification Optimize saponification conditions (temperature, time, and KOH concentration). For similar sensitive molecules, temperatures around 80°C for approximately 43 minutes have been found to be optimal.[2]Ensures complete hydrolysis of esters without degrading the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is oxidation . The double bonds in the isoprenoid chain are susceptible to attack by free radicals, leading to the formation of various oxidation products, including epoxides, ketones, and aldehydes. This process can be initiated by exposure to heat, light, and oxygen.

Q2: Which antioxidant is better for preventing this compound degradation: BHT or α-tocopherol?

Both Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are effective antioxidants. A study on the lipid oxidation of fish showed no significant difference between the efficacy of 1% α-tocopherol and 1% BHT.[4] The choice may depend on the specific application, solvent system, and regulatory considerations.

Q3: What is the recommended concentration of antioxidants to use?

A common starting concentration for BHT or α-tocopherol in extraction solvents is in the range of 0.01% to 1% (w/v). The optimal concentration can depend on the severity of the oxidative stress (e.g., temperature, duration of exposure to air).

Q4: Can I use polar solvents for this compound extraction?

This compound is a non-polar, long-chain alcohol. Therefore, non-polar solvents such as hexane, petroleum ether, and chloroform (B151607) are more effective for its extraction.[5][6] Using polar solvents like ethanol (B145695) or methanol (B129727) alone will likely result in very low yields. However, a small proportion of a polar solvent (e.g., isopropanol, ethanol) can sometimes be used as a co-solvent with a non-polar solvent to improve the extraction of certain lipids from complex matrices.

Q5: How can I detect and identify this compound degradation products?

High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common method for quantifying this compound and detecting the appearance of degradation products.[10][11][12] For structural elucidation of these degradation products, Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), is the most powerful technique.[13][14][15][16]

Experimental Protocols

General Protocol for Solvent Extraction and Saponification of this compound

This protocol provides a general framework. Optimization of specific parameters may be required depending on the source material.

  • Sample Preparation:

    • Dry the biomass (e.g., microbial cell paste, powdered plant material) to a constant weight (e.g., by lyophilization or oven drying at low heat).

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered biomass in a non-polar solvent (e.g., hexane or a 2:1 v/v mixture of hexane:isopropanol) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Add an antioxidant (e.g., BHT to a final concentration of 0.05% w/v) to the solvent.

    • Stir the suspension at a controlled moderate temperature (e.g., 40-50°C) for 2-4 hours. Protect the mixture from light.

    • Separate the solvent extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction on the solid residue 1-2 more times to ensure complete extraction.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator at a low temperature (<40°C).

  • Saponification:

    • Dissolve the crude lipid extract in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

    • Add an equal volume of a 10% (w/v) solution of potassium hydroxide (B78521) (KOH) in 90% ethanol.

    • Heat the mixture at a controlled temperature (e.g., 70-80°C) with stirring for 45-60 minutes under an inert atmosphere.[2]

    • Cool the reaction mixture to room temperature.

  • Extraction of Non-Saponifiable Lipids:

    • Add an equal volume of water to the saponified mixture.

    • Extract the non-saponifiable fraction (containing this compound) three times with an equal volume of a non-polar solvent (e.g., hexane or diethyl ether).

    • Combine the organic layers and wash with water until the aqueous layer is neutral (pH 7).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Purification:

    • Further purification can be achieved by column chromatography on silica (B1680970) gel or by preparative HPLC.

Supercritical Fluid Extraction (SFE) Parameters

SFE using supercritical CO2 is a green alternative for extracting polyprenols. The following table summarizes typical parameters, which should be optimized for specific applications.

ParameterTypical RangeNotes
Pressure 200 - 500 barHigher pressure generally increases solvent density and extraction efficiency.[8][9]
Temperature 30 - 70 °CTemperature affects both solvent density and solute vapor pressure.[7][8]
CO2 Flow Rate 20 - 40 g/min A higher flow rate can reduce extraction time but may decrease efficiency if residence time is too short.[17]
Co-solvent 0 - 50% (v/v) EthanolAdding a polar co-solvent like ethanol can modify the polarity of the supercritical fluid and improve the extraction of more polar lipids.[7]
Extraction Time 60 - 180 minThe optimal time depends on the other parameters and the matrix.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification & Analysis start Biomass (e.g., Lactobacillus plantarum) drying Drying (Lyophilization) start->drying grinding Grinding drying->grinding extraction Solvent Extraction (Hexane/Isopropanol + BHT) grinding->extraction filtration Filtration/Centrifugation extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 saponification Saponification (KOH/Ethanol) evaporation1->saponification extraction2 Extraction of Non-saponifiables (Hexane) saponification->extraction2 evaporation2 Solvent Evaporation extraction2->evaporation2 purification Column Chromatography / Prep-HPLC evaporation2->purification analysis HPLC-UV/MS Analysis purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for this compound Extraction and Purification.

degradation_pathway cluster_stressors Stress Factors This compound This compound oxidation Oxidation This compound->oxidation oxygen Oxygen (Air) oxygen->oxidation heat Heat heat->oxidation light UV Light light->oxidation degradation_products Degradation Products (e.g., Epoxides, Ketones, Aldehydes) oxidation->degradation_products

Caption: Primary Degradation Pathway of this compound.

References

Technical Support Center: Pentadecaprenol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Pentadecaprenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this long-chain polyprenol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Signal

Low signal intensity is a frequent challenge in the mass spectrometric analysis of this compound due to its high hydrophobicity and low proton affinity. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: I am observing a very low or no signal for my this compound sample. What are the primary areas I should investigate?

Answer:

A low or absent signal for this compound can typically be traced back to one of four key areas: sample preparation, ionization efficiency, instrument parameters, or the separation method. The following flowchart provides a logical troubleshooting workflow.

low_signal_troubleshooting cluster_sample_prep Sample Preparation Issues cluster_ionization Ionization Inefficiency cluster_instrument Instrument Settings cluster_separation Separation Issues (LC-MS) start Low or No Signal Observed sample_prep 1. Review Sample Preparation start->sample_prep ionization 2. Optimize Ionization sample_prep->ionization Sample prep verified sp1 Incomplete Extraction? - Use appropriate non-polar solvents. sample_prep->sp1 sp2 Esterified this compound? - Perform saponification. sample_prep->sp2 sp3 Interfering Substances? - Purify sample (e.g., column chromatography). sample_prep->sp3 instrument 3. Check Instrument Parameters ionization->instrument Ionization optimized ion1 Poor Protonation (ESI)? - Promote adduct formation ([M+Li]+, [M+Na]+). ionization->ion1 ion2 Suboptimal Matrix (MALDI)? - Use appropriate matrix (e.g., DHB with Ba(OAc)2). ionization->ion2 ion3 Ion Suppression? - Dilute sample or improve chromatographic separation. ionization->ion3 separation 4. Evaluate Separation Method instrument->separation Parameters checked inst1 Incorrect Ion Mode? - Use positive ion mode for adducts. instrument->inst1 inst2 Low Source Temperature? - Optimize for desolvation. instrument->inst2 inst3 Mass Range Incorrect? - Ensure it covers expected m/z of adducts. instrument->inst3 solution Potential Solutions separation->solution Method suitable sep1 Poor Retention/Peak Shape? - Optimize mobile phase and column. separation->sep1 sep2 Co-elution with Suppressors? - Adjust gradient. separation->sep2

Troubleshooting workflow for low this compound signal.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Why is my this compound signal weak even after extraction?

A1: this compound in biological samples often exists as fatty acid esters. These esters may not ionize efficiently under the same conditions as the free alcohol. Saponification (alkaline hydrolysis) is a crucial step to liberate the free this compound, which can then be more readily analyzed.[1]

Q2: What are the recommended solvents for extracting this compound?

A2: Due to its long, non-polar chain, this compound is soluble in organic solvents. Hexane (B92381) and ethyl acetate (B1210297) are commonly used for extraction from biological matrices.[2]

Ionization and Detection

Q3: I am using Electrospray Ionization (ESI) but see a very weak signal. How can I improve it?

A3: Direct analysis of polyisoprenoid alcohols like this compound by ESI often yields poor results due to their high hydrophobicity and low proton affinity.[3][4] The most effective strategy is to promote the formation of adducts. Adding a source of alkali metal cations to your sample or mobile phase can significantly enhance the signal. Lithium ([M+Li]⁺) and sodium ([M+Na]⁺) adducts are commonly observed and provide much higher sensitivity.[3][4][5]

Q4: What is the best approach for Matrix-Assisted Laser Desorption/Ionization (MALDI) of this compound?

A4: Similar to ESI, direct protonation in MALDI can be inefficient. A successful method involves the formation of [M-H+Ba]⁺ ions.[3] This can be achieved by using 2,5-dihydroxybenzoic acid (DHB) as the matrix and supplementing it with barium acetate.[3] This approach has been shown to be highly sensitive for the screening of polyprenols.[3]

Q5: What are the expected m/z values for this compound adducts?

A5: The expected mass-to-charge ratios (m/z) for common adducts of this compound (C₇₅H₁₂₄O, monoisotopic mass ≈ 1052.96 Da) are summarized in the table below.

Adduct FormerAdduct IonApproximate m/z
Lithium[M+Li]⁺1060.0
Sodium[M+Na]⁺1075.9
Barium[M-H+Ba]⁺1189.8
Fragmentation Analysis

Q6: I am performing MS/MS for structural confirmation. What kind of fragmentation should I expect?

A6: The fragmentation of this compound will largely depend on the precursor ion (i.e., the adduct).

  • Lithium Adducts ([M+Li]⁺): Collision-induced dissociation (CID) of lithiated polyglycols has been shown to induce fragmentation of the polymer chain.[6][7] The strong bond between the lithium ion and the oxygen of the hydroxyl group helps to direct fragmentation along the isoprenoid chain.[8]

  • Sodium Adducts ([M+Na]⁺): For sodiated adducts of other long-chain lipids, such as cholesteryl esters, a characteristic neutral loss of the hydrocarbon tail is often observed.[9][10] For this compound, you might observe neutral losses corresponding to isoprene (B109036) units or larger fragments of the chain.

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Biological Samples

This protocol is a general guideline and may need optimization based on the specific sample matrix.

Materials:

  • Biological sample (e.g., plant tissue, cell pellet)

  • Hexane

  • Ethyl acetate

  • 5% (w/v) NaOH in methanol

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction: Homogenize the sample and extract it with a mixture of hexane and ethyl acetate. Centrifuge to pellet solid debris and collect the supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

  • Saponification: Dissolve the crude extract in a 5% solution of NaOH in methanol. Heat the mixture at 60-70°C for 1-2 hours to hydrolyze any pentadecaprenyl esters.[1]

  • Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add an equal volume of water and extract the unsaponifiable fraction (containing free this compound) three times with hexane.

  • Washing and Drying: Combine the hexane layers and wash them with water until the pH is neutral. Dry the hexane extract over anhydrous Na₂SO₄.

  • Final Concentration: Filter off the Na₂SO₄ and evaporate the hexane to yield the purified this compound fraction. The sample is now ready for reconstitution in a suitable solvent for MS analysis.

Protocol 2: LC-MS Analysis of this compound with Lithium Adduction

Instrumentation and Columns:

  • An HPLC or UPLC system coupled to an ESI-mass spectrometer.

  • A C18 reversed-phase column is suitable for separating long-chain polyprenols.

Reagents:

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 1 mM Lithium Acetate

  • Mobile Phase B: Isopropanol/Methanol (90:10, v/v) with 1 mM Lithium Acetate

  • Sample Diluent: Isopropanol/Methanol (1:1, v/v)

Procedure:

  • Sample Preparation: Reconstitute the dried this compound extract in the sample diluent to an appropriate concentration.

  • LC Method:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over an appropriate time to ensure the elution of the highly hydrophobic this compound.

  • MS Method:

    • Set the mass spectrometer to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the detection of high m/z ions.

    • Acquire data in full scan mode, ensuring the mass range covers the expected m/z of the [M+Li]⁺ adduct (e.g., m/z 1000-1200).

    • For MS/MS, select the precursor ion at m/z ~1060.0 and apply collision energy to induce fragmentation.

Signaling Pathway and Workflow Diagrams

experimental_workflow start Biological Sample extraction Lipid Extraction (Hexane/Ethyl Acetate) start->extraction saponification Saponification (NaOH in Methanol) extraction->saponification purification Purification (Hexane Extraction) saponification->purification lc_ms LC-MS Analysis (C18, Li+ Adduction) purification->lc_ms Quantitative maldi MALDI-TOF MS Analysis (DHB/Ba(OAc)2) purification->maldi Screening data_analysis Data Analysis lc_ms->data_analysis maldi->data_analysis

General experimental workflow for this compound analysis.

References

Technical Support Center: Pentadecaprenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pentadecaprenol.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the HPLC analysis of this compound, a long-chain isoprenoid alcohol. This can lead to inaccurate quantification and misinterpretation of results. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor resolution between the this compound peak and an interfering peak.

Goal: Achieve baseline separation of this compound from all potential co-eluting species.

Step 1: Initial System Assessment and Verification

Before modifying the HPLC method, it is crucial to ensure the system is performing optimally.

  • Q1: My chromatogram shows broad or tailing peaks for this compound. What should I check first?

    A1: Peak broadening and tailing can mask the presence of a co-eluting impurity. Before adjusting the mobile phase or column, verify the following:

    • Column Health: The column may be contaminated or have developed a void at the inlet. Flush the column with a strong solvent (e.g., 100% isopropanol (B130326) for a C18 column). If the problem persists, consider replacing the column.

    • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

    • Flow Rate: Ensure the pump is delivering a stable and accurate flow rate. Inconsistent flow can lead to variable retention times and peak shapes.

    • Injection Solvent: Dissolve the this compound sample in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.

Step 2: Method Optimization

If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method to improve separation. The resolution of two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

  • Q2: How can I improve the separation of this compound from a closely eluting impurity using a C18 column (Reversed-Phase HPLC)?

    A2: For a standard C18 column, you can manipulate the mobile phase composition and other parameters:

    • Mobile Phase Strength: this compound is a highly non-polar molecule. In reversed-phase HPLC, a strong mobile phase (high percentage of organic solvent) is required for elution. To increase retention and potentially improve separation from less retained impurities, you can try:

      • Decreasing the proportion of the strong organic solvent (e.g., isopropanol, acetonitrile (B52724), or methanol) in the mobile phase.

      • Using a weaker organic solvent. For example, if you are using isopropanol, switching to acetonitrile or methanol (B129727) might increase retention.

    • Choice of Organic Modifier: The choice of organic solvent can significantly impact selectivity.

      • Methanol, Acetonitrile, and Isopropanol are common choices. If you are using one, try switching to another to see if the elution order or resolution of the peaks changes.

    • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may improve efficiency and alter selectivity. Try adjusting the column temperature in increments of 5-10°C.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient can be employed. A slow, gradual increase in the organic solvent concentration can help to separate compounds with similar polarities.

  • Q3: What if I suspect the co-eluting peak is a structurally similar compound, like an isomer or a dolichol?

    A3: Separating structurally similar compounds often requires a change in selectivity (α).

    • Normal-Phase HPLC: For separating isomers of non-polar compounds like this compound, Normal-Phase (NP) HPLC can be highly effective.[1][2] NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). This provides a different separation mechanism compared to RP-HPLC and can often resolve isomers that co-elute on a C18 column.[1][2]

    • Alternative Reversed-Phase Columns: If you need to remain in a reversed-phase system, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column. These columns offer different selectivity compared to a standard C18 column.

Step 3: Identification of the Co-eluting Compound
  • Q4: How can I identify the unknown co-eluting peak?

    A4: Identifying the co-eluting species is crucial for effective troubleshooting.

    • Mass Spectrometry (LC-MS): If available, an LC-MS system can provide the mass-to-charge ratio (m/z) of the co-eluting compound. This information can help to identify it as a known impurity, a related substance like a dolichol, or a degradation product.

    • Photodiode Array (PDA) Detector: A PDA detector can acquire the UV spectrum of each eluting peak. If the peak for this compound is not pure, the UV spectrum will be inconsistent across the peak, indicating the presence of a co-eluting compound with a different UV spectrum.

Frequently Asked Questions (FAQs)

  • Q5: What are the most common compounds that co-elute with this compound?

    A5: Based on the analysis of similar long-chain polyprenols, the most likely co-eluting compounds are:

    • Pentadecadolichol: This is the α-saturated form of this compound and is structurally very similar, making it a primary candidate for co-elution, especially in reversed-phase systems.

    • Geometric Isomers (cis/trans): The synthesis of this compound can result in different geometric isomers. These isomers can have very similar retention times and may co-elute.

    • Shorter or Longer Chain Polyprenols: If the sample is derived from a natural source or if the synthesis was not highly specific, other polyprenols with different numbers of isoprene (B109036) units may be present and could potentially co-elute.

    • Lipids and Fatty Acids: In extracts from biological matrices, other lipids and fatty acids with similar hydrophobicity might co-elute with this compound.[3][4]

  • Q6: What is a good starting point for a reversed-phase HPLC method for this compound?

    A6: A good starting point for a reversed-phase method would be:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a strong organic solvent like isopropanol or a methanol/hexane mixture and a weaker solvent like methanol or acetonitrile. Due to the high non-polarity of this compound, a high percentage of the strong organic solvent will likely be required.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be more suitable if available.

    • Column Temperature: 30-40°C.

  • Q7: Can sample preparation contribute to co-elution issues?

    A7: Yes, improper sample preparation can introduce interfering substances. Ensure that the sample extraction and clean-up procedures are effective at removing matrix components that may have similar chromatographic behavior to this compound. A solid-phase extraction (SPE) step may be necessary for complex samples.

Data Summary

The following table summarizes hypothetical retention time data for this compound under different HPLC conditions to illustrate the effects of method modifications. Note: This data is for illustrative purposes and actual retention times will vary depending on the specific HPLC system, column, and experimental conditions.

Condition This compound Retention Time (min) Co-eluting Peak Retention Time (min) Resolution (Rs) Notes
Method A: C18, 85% Acetonitrile/15% Water12.512.70.8Poor resolution, peaks are not baseline separated.
Method B: C18, 80% Acetonitrile/20% Water15.215.81.6Improved resolution by decreasing mobile phase strength.
Method C: C18, 95% Methanol/5% Water14.815.21.1Changing the organic modifier alters selectivity, but resolution is still not optimal.
Method D: Phenyl-Hexyl, 85% Acetonitrile/15% Water13.114.02.1Changing the stationary phase significantly improves selectivity and resolution.
Method E: Silica, 98% Hexane/2% Isopropanol (NP-HPLC)8.59.82.5Normal-phase chromatography provides excellent separation of these non-polar compounds.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound using a C18 column. Optimization will likely be required.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Methanol

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or ELSD/CAD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (Methanol).

Protocol 2: Normal-Phase HPLC Method for Isomer Separation

This protocol is suggested for resolving geometric isomers of this compound or separating it from other highly non-polar compounds.

  • Column: Silica (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or ELSD/CAD.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Troubleshooting_Workflow start Co-elution Observed system_check Step 1: System Suitability Check (Broad/Tailing Peaks?) start->system_check system_check->system_check method_optimization Step 2: Method Optimization system_check->method_optimization System OK rp_hplc Reversed-Phase (C18) method_optimization->rp_hplc np_hplc Normal-Phase (Silica) method_optimization->np_hplc identify_peak Step 3: Identify Co-eluting Peak (LC-MS, PDA) rp_hplc->identify_peak Adjust Mobile Phase (Strength, Solvent) Adjust Temperature np_hplc->identify_peak Optimize Mobile Phase (Hexane/IPA ratio) solution Resolution Achieved identify_peak->solution

Caption: A logical workflow for troubleshooting co-elution issues.

HPLC_Separation_Factors Resolution Peak Resolution Efficiency Efficiency (N) - Longer Column - Smaller Particles Resolution->Efficiency Selectivity Selectivity (α) - Change Mobile Phase - Change Stationary Phase Resolution->Selectivity Retention Retention Factor (k') - Adjust Mobile Phase Strength Resolution->Retention

References

Troubleshooting Pentadecaprenol quantification in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of pentadecaprenol in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the quantification of this compound.

Sample Preparation

  • Q1: Why is saponification a necessary step in my sample preparation for this compound quantification?

    A1: In many biological matrices, such as plant and animal tissues, this compound and other polyprenols often exist as esters of fatty acids.[1] The saponification step, which involves heating the sample extract with a base like potassium hydroxide (B78521) or sodium hydroxide, is crucial to hydrolyze these esters. This process liberates the free this compound alcohols, allowing for their accurate quantification.[1] Saponification also helps in removing interfering lipids from the sample.[1]

  • Q2: I'm observing low recovery of this compound after liquid-liquid extraction (LLE). What could be the cause and how can I improve it?

    A2: Low recovery during LLE can be attributed to several factors:

    • Inappropriate Solvent Choice: this compound is highly hydrophobic. Ensure you are using a non-polar organic solvent for extraction, such as n-hexane, diethyl ether, or a mixture thereof.

    • Insufficient Phase Separation: Emulsion formation between the aqueous and organic layers can trap the analyte, leading to poor recovery. Centrifugation can help break up emulsions.

    • Incorrect pH: The pH of the aqueous phase can influence the partitioning of certain compounds. While this compound is neutral, adjusting the pH might be necessary if you are co-extracting other molecules of interest.

    • Analyte Degradation: this compound can be susceptible to degradation, especially with prolonged exposure to harsh conditions.[2] It is advisable to minimize sample processing time and protect samples from light and extreme temperatures.[2]

  • Q3: My samples are from a complex biological matrix (e.g., plasma, tissue homogenate), and I suspect matrix effects are interfering with my analysis. What are matrix effects and how can I mitigate them?

    A3: Matrix effects refer to the suppression or enhancement of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[3][4][5] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[4][6]

    Immediate Troubleshooting Steps:

    • Sample Dilution: A simple dilution of your sample can reduce the concentration of interfering matrix components.[4] However, ensure your this compound concentration remains above the instrument's limit of detection.

    • Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components can significantly reduce matrix effects.[4] This could involve adjusting the mobile phase gradient, changing the column, or using a different stationary phase.[4]

    • Improve Sample Cleanup: Employing more rigorous sample cleanup procedures like solid-phase extraction (SPE) can effectively remove interfering substances.[3]

    Assessing Matrix Effects: You can quantitatively assess matrix effects by comparing the signal of this compound in a neat solution to its signal when spiked into a blank matrix extract.[5]

Chromatographic Analysis (HPLC/LC-MS)

  • Q4: What are the recommended HPLC conditions for separating this compound?

    A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of polyprenols.[1] Both normal-phase and reverse-phase HPLC can be employed. Reverse-phase HPLC with a C18 or C8 column is common.[1] A gradient elution is typically necessary to separate the different polyprenol homologs.[1] Detection is commonly performed using a UV detector at a wavelength of around 210-215 nm.[1] For higher sensitivity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[1][7]

  • Q5: I am having difficulty detecting this compound using ESI-MS. The signal is very weak or absent. What can I do?

    A5: The highly hydrophobic nature and low proton affinity of long-chain polyprenols like this compound make them challenging to ionize effectively with electrospray ionization (ESI).[1]

    Possible Causes and Solutions:

    • Poor Ionization Efficiency: Direct analysis often yields poor results.[8] The formation of adducts with ions like sodium ([M+Na]+), lithium ([M+Li]+), or acetate (B1210297) ([M+acetate]-) is generally more efficient than protonation ([M+H]+) or deprotonation ([M-H]-).[1][8][9] Consider adding a small amount of sodium acetate, lithium iodide, or ammonium (B1175870) acetate to your mobile phase to promote the formation of these adducts.[1][8]

    • In-source Fragmentation: High source temperatures or voltages can cause the this compound molecules to fragment before they are analyzed, leading to a weak molecular ion signal.[1] Optimize the MS source parameters, such as temperature and voltages, to minimize fragmentation.[1]

Gas Chromatography (GC-MS) Analysis

  • Q6: Can I use Gas Chromatography (GC) to quantify this compound?

    A6: Yes, but it requires a derivatization step. This compound is not volatile enough for direct GC analysis due to its high molecular weight and polar hydroxyl group.[10][11] Derivatization is a chemical modification process to produce a new compound with properties suitable for GC analysis.[10]

  • Q7: What is the recommended derivatization procedure for this compound for GC-MS analysis?

    A7: Silylation is the most common derivatization method for compounds with active hydrogens, like the hydroxyl group in this compound.[10][11] Silylating reagents replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.[11] This increases the volatility and thermal stability of the analyte.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[12]

Quantification and Data Interpretation

  • Q8: What is a suitable internal standard for this compound quantification?

    A8: An ideal internal standard should be structurally similar to the analyte but not naturally present in the sample.[1][13] For this compound, a commercially available polyprenol homolog of a different chain length that is absent or present in very low amounts in your sample can be used.[1] Alternatively, a stable-isotope labeled version of this compound would be an excellent choice. The internal standard should be added at a known concentration to all samples, calibration standards, and quality controls before any sample preparation steps to correct for variability during the entire analytical process.[14]

  • Q9: My calibration curve for this compound is non-linear. What are the possible reasons?

    A9: A non-linear calibration curve can be caused by several factors:

    • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Try extending the calibration range to lower concentrations.

    • Matrix Effects: As mentioned earlier, matrix effects can lead to non-linear responses, especially at higher sample concentrations where the interfering components are more abundant.

    • Inappropriate Regression Model: While a linear regression is often desired, sometimes a quadratic fit may be more appropriate for the data.[14]

Quantitative Data Summary

Table 1: Typical HPLC-UV Chromatographic Conditions for Polyprenol Analysis

ParameterTypical Setting
HPLC System Equipped with a gradient pump, autosampler, and UV/DAD detector[1]
Column Reverse-phase C18 or C8[1]
Mobile Phase A Methanol/Water mixture[1]
Mobile Phase B Isopropanol/Hexane mixture[1]
Flow Rate 0.5 - 1.0 mL/min[1]
Column Temperature 30-40°C[1]
Detection Wavelength 210 nm or 215 nm[1]
Injection Volume 10-20 µL[1]

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue (e.g., Plant Leaves)

  • Homogenization: Homogenize a known weight of the tissue sample in a suitable solvent (e.g., chloroform/methanol mixture).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the homogenate.

  • Extraction: Perform a liquid-liquid extraction. A common method is the Folch or Bligh-Dyer procedure.[7][15]

  • Saponification:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add a solution of potassium hydroxide in ethanol (B145695) and heat the mixture (e.g., at 60-80°C for 1-2 hours) to hydrolyze the polyprenol esters.

  • Extraction of Unsaponifiable Lipids:

    • After cooling, add water and extract the unsaponifiable lipids (containing the free this compound) with a non-polar solvent like n-hexane or diethyl ether. Repeat this extraction multiple times.

    • Combine the organic layers and wash with water until the pH is neutral.[1]

  • Final Preparation:

    • Dry the final organic extract over anhydrous sodium sulfate.[1]

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.[1]

    • Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for HPLC).

    • Filter the solution through a 0.45 µm syringe filter before analysis.[1]

Protocol 2: Derivatization for GC-MS Analysis

  • Sample Preparation: Ensure your extracted and dried this compound sample is free of water, as silylating reagents are moisture-sensitive.[10]

  • Derivatization Reaction:

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) to the dried sample in a sealed reaction vial.[12]

    • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample and facilitate the reaction.

    • Heat the reaction mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis: After cooling to room temperature, a small aliquot of the derivatized sample can be directly injected into the GC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Tissue) Homogenize Homogenization Sample->Homogenize Spike Add Internal Standard Homogenize->Spike Extract Lipid Extraction Spike->Extract Saponify Saponification Extract->Saponify Extract_Unsapon Extract Unsaponifiables Saponify->Extract_Unsapon Dry_Reconstitute Dry & Reconstitute Extract_Unsapon->Dry_Reconstitute HPLC_MS HPLC-MS/MS Analysis Dry_Reconstitute->HPLC_MS Data_Processing Data Processing HPLC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting flowchart for matrix effects.

References

Stability issues of Pentadecaprenol in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of pentadecaprenol in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The information provided here is based on general chemical principles for long-chain isoprenoid alcohols and related molecules. It is crucial to perform your own stability studies for your specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a long-chain isoprenoid alcohol, making it a lipophilic molecule. Based on the "like dissolves like" principle, it is expected to have good solubility in nonpolar organic solvents and limited solubility in polar solvents.[1]

Q2: Which solvents are recommended for dissolving this compound?

A2: For creating stock solutions, nonpolar or weakly polar aprotic solvents are generally recommended. More polar solvents may be used, but solubility will likely be lower. See Table 1 for a summary of expected solubility.

Q3: My this compound solution appears cloudy or has precipitated. What could be the cause?

A3: Cloudiness or precipitation can be due to several factors:

  • Low Solubility: The concentration of this compound may be too high for the chosen solvent.

  • Temperature Effects: Solubility of many lipids decreases at lower temperatures. If you stored your solution in a refrigerator or freezer, it might precipitate.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.

  • Degradation: While less common for precipitation, some degradation products might be less soluble.

Q4: What are the primary factors that can affect the stability of this compound in solution?

A4: The stability of long-chain unsaturated alcohols like this compound can be influenced by:

  • Oxidation: The double bonds in the isoprenoid chain are susceptible to oxidation, especially in the presence of oxygen, light, and trace metals. This is a common degradation pathway for lipids.

  • Light: UV and visible light can promote photo-oxidation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • pH: Although this compound itself is not ionizable, extreme pH values in aqueous co-solvent systems can catalyze the degradation of other components in a formulation, which might in turn affect this compound's stability.

Q5: How should I store my this compound solutions?

A5: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures, such as -20°C or -80°C.

  • Protected from light by using amber vials or wrapping containers in aluminum foil.

  • Blanketed with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen, especially for long-term storage.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Problem: this compound is not dissolving completely in the chosen solvent.

  • Troubleshooting Steps:

    • Gently warm the solution: A slight increase in temperature can significantly improve solubility. Use a water bath and avoid excessive heat.

    • Sonication: Use a bath sonicator to aid in the dissolution process.

    • Try a different solvent: If solubility remains an issue, consider a more suitable solvent based on the expected solubility profile in Table 1.

    • Reduce the concentration: You may be attempting to make a solution that is above the solubility limit of this compound in that solvent.

Issue 2: Monitoring this compound Degradation

  • Problem: You need to assess the stability of your this compound solution over time.

  • Recommended Approach:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).[2][3][4][5]

    • Monitor the appearance of new peaks or a decrease in the area of the main this compound peak over time.

    • Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and to confirm that your analytical method can separate them from the parent compound.[2][5]

Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExamplesExpected SolubilityNotes
Nonpolar Aprotic Hexane (B92381), Cyclohexane, TolueneHighGood for initial stock solutions.
Weakly Polar Aprotic Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF)High to ModerateGenerally good choices for solubilization.
Polar Aprotic Acetone, Acetonitrile (B52724) (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to LowSolubility is expected to be lower. DMSO may be a reasonable option for biological experiments, but a high-purity grade should be used.
Polar Protic Ethanol, Methanol, IsopropanolLowThe long hydrocarbon chain limits solubility in these solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferVery Low / InsolubleThis compound is not expected to be soluble in aqueous solutions without the use of detergents, co-solvents, or formulation vehicles like liposomes.

Table 2: General Recommendations for Storage Conditions of this compound Solutions

Storage DurationTemperatureAtmosphereLight Condition
Short-term (< 1 week) 2-8°CAirProtected from light
Medium-term (1-3 months) -20°CInert Gas (Argon/Nitrogen)Protected from light
Long-term (> 3 months) -80°CInert Gas (Argon/Nitrogen)Protected from light

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a suitable glass vial.

  • Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., hexane or dichloromethane) to the vial.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the solution under the recommended conditions (see Table 2). For long-term storage, it is advisable to dispense the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General HPLC Method for Stability Assessment

This is a general starting point. Method development and validation are required for your specific application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. Due to the lipophilic nature of this compound, a high percentage of organic solvent will be required.

    • Example Gradient: Start with 80% Acetonitrile / 20% Water, ramp to 100% Acetonitrile over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore. An ELSD or MS detector would provide better sensitivity and specificity.

  • Procedure:

    • Prepare samples of your this compound solution at different time points during your stability study.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for any decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow Workflow for Solvent Selection and Stability Testing cluster_prep Preparation cluster_eval Evaluation cluster_outcome Outcome start Define Experimental Need (e.g., Stock Solution, Assay Buffer) sol_select Select Solvent (Refer to Table 1) start->sol_select prep_sol Prepare Solution sol_select->prep_sol sol_check Check for Complete Dissolution prep_sol->sol_check troubleshoot Troubleshoot Solubility (Warm, Sonicate, Change Solvent) sol_check->troubleshoot No stability_study Conduct Stability Study (Time, Temp, Light) sol_check->stability_study Yes troubleshoot->prep_sol analyze Analyze by HPLC stability_study->analyze stable Solution is Stable analyze->stable No significant change not_stable Degradation Observed analyze->not_stable New peaks / Area loss optimize Optimize Storage Conditions not_stable->optimize optimize->start degradation_pathway Hypothetical Oxidation Pathway of this compound Penta This compound (Unsaturated Alcohol) Peroxide Allylic Hydroperoxide (Intermediate) Penta->Peroxide Epoxide Epoxide Penta->Epoxide Stressor Stressors (Oxygen, Light, Heat) Stressor->Peroxide Stressor->Epoxide Aldehyde Aldehydes / Ketones (Chain Cleavage Products) Peroxide->Aldehyde Epoxide->Aldehyde

References

Artifacts in Pentadecaprenol analysis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentadecaprenol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound analysis?

A1: Artifacts in this compound analysis can arise from several sources throughout the experimental workflow. Key sources include:

  • Sample Preparation: Contamination from lab materials (e.g., plasticizers from tubes, residual detergents), and degradation of this compound due to improper handling, such as exposure to harsh pH conditions or high temperatures.[1][2]

  • Extraction: Incomplete extraction leading to a non-representative sample, or co-extraction of interfering compounds from the biological matrix.[1][3][4]

  • Mass Spectrometry (MS) Analysis: Formation of various adducts (e.g., sodium, potassium, lithium) in the ion source, which can complicate spectral interpretation and affect quantification.[5][6][7] In-source fragmentation or degradation of the analyte can also occur.

Q2: How can I improve the stability of this compound during sample storage and preparation?

A2: this compound, as a long-chain polyprenol, is susceptible to degradation. To enhance its stability:

  • Storage: Store samples at -80°C to minimize enzymatic and chemical degradation. For long-term storage of extracts, use an inert gas (e.g., argon or nitrogen) to prevent oxidation and store in amber vials to protect from light.

  • pH Control: Avoid strongly acidic or basic conditions during extraction and sample preparation, as these can lead to hydrolysis or other chemical modifications.[8]

  • Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of the polyprenol chain.

  • Temperature: Perform all extraction and sample handling steps on ice or at reduced temperatures to minimize thermal degradation.[2]

Q3: What are the recommended analytical techniques for this compound analysis?

A3: The most common and effective techniques for the analysis of this compound and other long-chain polyprenols are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • HPLC-MS: This is the method of choice due to its high sensitivity and selectivity. Reversed-phase chromatography is typically used for separation. Electrospray ionization (ESI) is a common ionization technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it often requires derivatization of the hydroxyl group of this compound to increase its volatility and thermal stability.

Troubleshooting Guides

Mass Spectrometry Analysis Issues
Issue Possible Causes Solutions
Multiple peaks for this compound in the mass spectrum Formation of various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+, [M+Li]+).[5][6][7]- Optimize mobile phase additives. Using ammonium (B1175870) acetate (B1210297) or formate (B1220265) can promote the formation of the [M+NH4]+ adduct, simplifying the spectrum.- The intentional addition of lithium salts can promote the formation of stable [M+Li]+ adducts, which can aid in structural elucidation through tandem MS.[5]- Ensure high purity of solvents and reagents to minimize sodium and potassium contamination. Use high-quality glassware and avoid sources of alkali metal ions.[7]
Low signal intensity or poor ionization - Inefficient ionization of the long-chain alcohol.- Ion suppression from co-eluting matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve chromatographic separation to resolve this compound from interfering matrix components.- Consider derivatization to a more readily ionizable form.
In-source fragmentation or degradation High source temperature or aggressive ionization conditions.- Reduce the ion source temperature.- Optimize the cone voltage and other source parameters to minimize fragmentation.
HPLC Analysis Issues
Issue Possible Causes Solutions
Poor peak shape (tailing or fronting) - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure this compound is in a single ionic state (though it is neutral, pH can affect interactions).- Use a column with a different stationary phase or consider adding a competing agent to the mobile phase.
Shifting retention times - Inconsistent mobile phase composition.- Column degradation.- Fluctuations in column temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.- Use a column oven to maintain a consistent temperature.
Ghost peaks - Contamination in the HPLC system or sample.- Carryover from previous injections.- Flush the system with a strong solvent.- Ensure proper cleaning of the injection port and syringe.- Inject a blank solvent run to identify the source of contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue
  • Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Phase Separation: Add water to the mixture to induce phase separation.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase (e.g., isopropanol (B130326) or methanol).

Visualizations

Artifact_Formation_Pathway cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample Degradation Degradation Products (e.g., oxidation, hydrolysis) Sample->Degradation Improper Storage/ Handling Contamination Contaminants (e.g., plasticizers) Sample->Contamination Lab Environment This compound This compound Sample->this compound Extraction Adducts Adduct Formation ([M+Na]+, [M+K]+, [M+Li]+) This compound->Adducts ESI Source Conditions Fragments In-source Fragments This compound->Fragments High Source Energy

Caption: Potential sources of artifacts in this compound analysis.

Analytical_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Lipid_Extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Cleanup 3. Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) Lipid_Extraction->Sample_Cleanup LC_Separation 4. HPLC Separation (Reversed-Phase C18 Column) Sample_Cleanup->LC_Separation MS_Detection 5. Mass Spectrometry Detection (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: A typical analytical workflow for this compound analysis.

References

Minimizing sample loss during Pentadecaprenol workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on minimizing sample loss during the workup of pentadecaprenol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to optimize your laboratory procedures.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and purification that can lead to sample loss.

Extraction & Saponification Issues

Q1: My final yield of this compound is significantly lower than expected after the initial extraction and saponification. What are the potential causes and solutions?

A: Low yield is a common problem that can arise from several stages of the workup. A systematic approach is best for troubleshooting.

  • Incomplete Extraction: The solvent may not have sufficiently penetrated the source material. Ensure the material is finely ground to maximize surface area.[1] You should also optimize the solid-to-liquid ratio to ensure the solvent volume is adequate and consider increasing the extraction time or employing agitation or sonication to improve efficiency.[1]

  • Improper Solvent Choice: this compound is a non-polar polyprenol. Your choice of solvent should reflect this. Non-polar solvents like petroleum ether and hexane, or solvent mixtures such as hexane:acetone, are generally effective.[1][2] It is recommended to perform small-scale pilot extractions to identify the most effective solvent for your specific source material.[1]

  • Degradation During Extraction: Polyprenols are sensitive to high temperatures, light, and oxygen.[1] To prevent degradation, conduct extractions at moderate temperatures (e.g., around 70°C) and minimize light exposure by using amber glassware.[1] When concentrating the extract, use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C).[1]

  • Inefficient Post-Saponification Extraction: After saponification, the unsaponifiable this compound must be thoroughly extracted from the aqueous/alcoholic matrix. Perform the liquid-liquid extraction multiple times (e.g., 4-5 times) with fresh portions of a non-polar solvent like petroleum ether to ensure complete recovery.[1][3]

Purification & Isolation Issues

Q2: I am consistently losing sample during solvent removal on the rotary evaporator. How can I prevent this?

A: Sample loss during rotary evaporation, often due to "bumping" or splashing, can be minimized with careful technique.

  • Avoid Overfilling the Flask: The evaporating flask should be no more than half-full.[4] This provides a larger surface area for efficient evaporation and reduces the risk of the solution boiling violently and carrying sample into the condenser.[4]

  • Controlled Vacuum and Temperature: Apply the vacuum gradually and increase the water bath temperature slowly.[4] Rapid changes can cause uncontrolled boiling.

  • Use a Bump Trap: Always use a bump trap between the evaporating flask and the rotary evaporator's vapor duct. This will catch any material that splashes, allowing for its recovery.

Q3: My sample appears dark or discolored after workup. Does this indicate degradation and sample loss?

A: A change in color can indicate degradation, which is a form of sample loss. Polyprenols are susceptible to oxidative cleavage of their double bonds, which can form smaller aldehyde and keto groups and lead to discoloration.[1]

  • Temperature Control: Overheating during extraction or solvent evaporation is a primary cause. Maintain moderate temperatures throughout the process.[1]

  • Light and Air Exposure: Minimize exposure to direct light and atmospheric oxygen.[1] Using amber glassware and performing the workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Contaminants: Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing contaminants that could react with the sample.[1]

Q4: How can I avoid sample loss during liquid-liquid extractions, especially when dealing with emulsions?

A: Emulsions are a common issue that can trap your product at the solvent interface, leading to significant loss.

  • Gentle Mixing: Instead of vigorous shaking, which promotes emulsion formation, gently invert the separatory funnel multiple times to mix the layers.[5]

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) can help break emulsions and decrease the solubility of this compound in the aqueous phase, driving it into the organic layer.[6][7]

  • Allow Sufficient Time: Give the layers adequate time to separate fully.

  • Multiple Extractions: Performing three to four extractions with smaller volumes of organic solvent is more effective at recovering the compound than a single extraction with a large volume.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its workup? A: this compound (C₇₅H₁₂₂O) is a long-chain, non-polar alcohol.[9] Its high molecular weight and hydrophobicity dictate the use of non-polar organic solvents for extraction and dissolution.[10] Its structure, containing multiple double bonds, makes it susceptible to degradation by heat, light, and oxidation.[1]

Q2: What is the purpose of the saponification step? A: Saponification is a critical purification step that involves hydrolyzing contaminating lipids (like triglycerides and fatty acid esters) with a base.[3] This converts them into water-soluble soaps and glycerol, while the non-saponifiable this compound remains in its original form and can be easily separated through liquid-liquid extraction.[3][11]

Q3: How can I minimize physical loss of the sample during transfers? A: Significant sample loss can occur from adhesion to surfaces.

  • Rinse Glassware: When transferring a solution, rinse the original container with a small amount of the solvent you are transferring it into and add the rinse to the bulk solution.

  • Use Low-Retention Pipette Tips: For quantitative transfers of small volumes, use low-retention tips, which have a hydrophobic inner surface to minimize liquid adhesion.[4]

  • Minimize Transfers: Plan your workflow to use the minimum number of vessels possible.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Workup
Molecular FormulaC₇₅H₁₂₂OHigh molecular weight, non-volatile.[9]
Molecular Weight1039.8 g/mol Influences chromatographic behavior and requires careful solvent removal to avoid loss.[9]
PolarityNon-polar / HydrophobicDictates the use of non-polar solvents (hexane, ether) for extraction and dissolution.[1][10]
StabilitySusceptible to heat, light, and oxidationRequires controlled temperature, use of amber glassware, and potentially inert atmosphere.[1]

Table 2: Troubleshooting Summary for Low this compound Yield

Problem StagePotential CauseRecommended SolutionCitation
Initial Extraction Incomplete extraction from source materialFinely grind material; optimize solvent-to-solid ratio; increase extraction time/temperature moderately.[1]
Improper solvent choiceUse non-polar solvents like petroleum ether, hexane, or hexane:acetone mixtures.[1][2]
Thermal or oxidative degradationUse moderate temperatures (<71.4°C); protect from light with amber glassware.[1]
Post-Saponification Incomplete extraction of unsaponifiable matterPerform liquid-liquid extraction 4-5 times with fresh solvent; add salt to the aqueous layer ("salting out").[1][3][6]
Emulsion formationUse gentle inversions instead of vigorous shaking; allow layers to fully separate.[5]
Solvent Removal "Bumping" and sample splashingDo not fill the flask more than half-full; apply vacuum and heat gradually; use a bump trap.[4]

IV. Experimental Protocols

Protocol 1: General Workflow for this compound Extraction and Purification

This protocol provides a general methodology for isolating this compound from plant matter.

  • Sample Preparation: Air-dry the plant material and grind it into a fine, homogenous powder to increase the surface area for extraction.[1][3]

  • Solvent Extraction:

    • Place the powdered material in a round-bottom flask and add a non-polar solvent (e.g., petroleum ether or hexane) at a solid-to-liquid ratio of approximately 1:5 to 1:10 (g/mL).[3]

    • Heat the mixture under reflux at a moderate temperature (e.g., 60-70°C) for 2-6 hours.[3]

    • Filter the mixture to remove the solid residue. Repeat the extraction on the residue one more time to maximize yield.[3]

    • Combine the liquid extracts and concentrate under reduced pressure using a rotary evaporator (water bath <40°C) to obtain the crude extract.[1]

  • Saponification:

    • To the crude extract, add a 10% (w/v) solution of sodium hydroxide (B78521) (NaOH) in ethanol/water.[1]

    • Stir the mixture at 60°C for 1-2 hours to hydrolyze interfering lipids.[1][3]

  • Liquid-Liquid Extraction (LLE):

    • After the saponified mixture has cooled, transfer it to a separatory funnel.

    • Extract the unsaponifiable matter (containing this compound) four to five times with petroleum ether.[1][3]

    • Combine the organic layers and wash with distilled water until the pH is neutral.[1]

  • Drying and Concentration:

    • Dry the washed organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude unsaponifiable fraction.[3]

  • Purification (Low-Temperature Precipitation):

    • Dissolve the unsaponifiable fraction in warm acetone.[1][3]

    • Cool the solution to approximately 2-4°C and hold for several hours to precipitate waxes and other less soluble impurities.[1][3][12]

    • Filter the cold mixture and concentrate the filtrate to obtain a partially purified this compound extract.

  • Chromatographic Purification:

    • For further purification, employ silica (B1680970) gel column chromatography. The specific eluent system will depend on the crude extract's composition but often involves a gradient of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate (B1210297) or ether).[11][13]

V. Visualizations

Experimental Workflow Diagram

Pentadecaprenol_Workflow Start Plant Material Grind Grinding Start->Grind Extraction Solvent Extraction Grind->Extraction Concentrate1 Concentration (Rotovap) Extraction->Concentrate1 Sapon Saponification (NaOH/EtOH) Concentrate1->Sapon LLE Liquid-Liquid Extraction Sapon->LLE Wash Wash & Dry (Organic Phase) LLE->Wash Concentrate2 Concentration (Rotovap) Wash->Concentrate2 Purify Purification (e.g., Precipitation, Chromatography) Concentrate2->Purify End Purified This compound Purify->End

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem: Low Final Yield Q1 Was initial extraction efficient? Problem->Q1 Sol1_Grind Action: Ensure fine grinding of source material. Q1->Sol1_Grind No Sol1_Solvent Action: Optimize solvent choice (non-polar) and volume. Q1->Sol1_Solvent No Sol1_Temp Action: Check for degradation. Use moderate temp & protect from light. Q1->Sol1_Temp No Q2 Was LLE after saponification complete? Q1->Q2 Yes Sol2_Repeat Action: Perform multiple extractions (4-5x) with fresh solvent. Q2->Sol2_Repeat No Sol2_Emulsion Action: Avoid vigorous shaking. Add brine to break emulsions. Q2->Sol2_Emulsion No Q3 Was there physical loss during handling? Q2->Q3 Yes Sol3_Rotovap Action: Use proper rotovap technique (flask < half full, use bump trap). Q3->Sol3_Rotovap No Sol3_Transfer Action: Minimize transfers and rinse glassware thoroughly. Q3->Sol3_Transfer No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Enhancing the Resolution of Pentadecaprenol in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thin-layer chromatography (TLC) of pentadecaprenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound using thin-layer chromatography?

A1: this compound is a long-chain, hydrophobic molecule. The main challenges in its TLC separation arise from its high lipophilicity and potential for co-migration with other lipids. This can lead to poor resolution, streaking, and overlapping spots, making it difficult to distinguish from other structurally similar compounds.[1]

Q2: Which type of TLC plate is most suitable for this compound separation?

A2: Due to the nonpolar nature of this compound, reversed-phase thin-layer chromatography (RP-TLC) is generally more effective than normal-phase TLC. C18-modified silica (B1680970) gel plates (RP-18) are highly recommended as the stationary phase.[1] These plates provide a nonpolar surface that separates compounds based on differences in their hydrophobicity.

Q3: What are the recommended mobile phases for the TLC of this compound?

A3: For RP-TLC of this compound on C18 plates, the mobile phase should be more polar than the stationary phase.[1] Typically, solvent systems consist of mixtures of organic solvents with water, such as methanol (B129727)/water, acetonitrile/water, or acetone/water.[1] The proportion of the organic solvent will need to be optimized to achieve the best resolution; a higher proportion of the organic solvent will generally increase the Rf value. For normal-phase TLC (using a silica gel plate), a nonpolar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be a suitable starting point.[2][3]

Q4: How can I visualize this compound spots on a TLC plate?

A4: this compound is not inherently UV-active, so visualization typically requires staining.[1]

  • Iodine Vapor: A common non-destructive method is to place the dried TLC plate in a sealed chamber containing a few iodine crystals. The iodine vapor will interact with the organic compounds, revealing them as yellow-brown spots.[1][4] It's advisable to circle the spots with a pencil as they can fade over time.[1]

  • Destructive Stains: Stains like phosphomolybdic acid or p-anisaldehyde followed by gentle heating can also be used for visualization.[1][5] These stains are generally very sensitive but are destructive, meaning the compound cannot be recovered from the plate.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your TLC experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Spots 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low.[6] 2. Sample Overloading: Applying too much sample to the plate.[1][6] 3. Incorrect Stationary Phase: Using a normal-phase plate when a reversed-phase plate is more suitable.1. Adjust Solvent Polarity: For RP-TLC, systematically vary the ratio of the organic solvent to water. For normal-phase TLC, adjust the ratio of nonpolar to polar solvents (e.g., hexane:ethyl acetate). 2. Reduce Sample Concentration: Dilute your sample before application. Apply the sample in small, repeated applications, allowing the solvent to dry between each application to keep the spot size small.[7] 3. Use RP-18 Plates: Switch to a C18-modified silica gel plate for better separation of hydrophobic molecules.[1]
Spot Streaking 1. Sample Too Concentrated: Overloading the plate can cause streaking.[1][6] 2. Acidic or Basic Nature of Compound: Interactions between the analyte and the stationary phase (silica gel) can cause streaking.[1] 3. Large Initial Spot: Applying the sample as a large spot can lead to band broadening and streaking.1. Dilute the Sample: Use a more dilute solution of your analyte. 2. Modify the Mobile Phase: Add a small amount of a modifier to the mobile phase. For example, a trace amount of acetic acid or triethylamine (B128534) can help to reduce streaking of acidic or basic compounds, respectively.[3] 3. Improve Application Technique: Apply the sample as a very small spot (1-2 mm in diameter) using a microcapillary tube.[1][8]
Inconsistent Rf Values 1. Unsaturated TLC Chamber: The atmosphere inside the developing chamber is not saturated with solvent vapors. 2. Variable Experimental Conditions: Fluctuations in temperature and humidity can affect results.[6] 3. Solvent Front Run Unevenly: The solvent may not be moving up the plate in a straight line.1. Saturate the Chamber: Line the inside of the TLC chamber with filter paper and allow it to become saturated with the mobile phase vapor for 15-20 minutes before placing the plate inside.[6][9] Keep the chamber tightly covered during development.[6] 2. Control the Environment: Conduct your experiments in a temperature-controlled environment. 3. Ensure Proper Plate Placement: Make sure the bottom of the TLC plate is level in the solvent and that the plate is not touching the filter paper lining.
No Spots Visible After Staining 1. Sample Concentration Too Low: The amount of this compound in the sample is below the detection limit of the stain.[6] 2. Improper Staining Technique: The staining reagent may have been prepared incorrectly or not applied properly.[6] 3. Analyte Evaporation: If the compound is volatile, it may have evaporated from the plate.1. Increase Sample Concentration: Concentrate your sample before application or apply a larger volume in a very small spot. 2. Check Staining Procedure: Prepare fresh staining solution and ensure the plate is fully immersed or sprayed evenly. If heating is required, ensure it is done at the appropriate temperature and for the correct duration. 3. Minimize Drying Time: While the plate needs to be dry before staining, avoid excessive drying times or high temperatures if volatility is a concern.

Experimental Protocols

Protocol 1: Reversed-Phase TLC of this compound

This protocol is optimized for the separation of this compound using a C18-modified silica gel plate.

  • Plate Preparation:

    • Handle a pre-coated C18 silica gel TLC plate by the edges to avoid contamination.[1]

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate.[10]

  • Sample Application:

    • Dissolve the this compound sample in a volatile, nonpolar solvent such as hexane or chloroform.[1]

    • Using a microcapillary tube, apply a small spot (1-2 mm in diameter) of the sample onto the origin line.[1][8]

  • Mobile Phase and Development:

    • Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 95:5 v/v). The optimal ratio may require adjustment.

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Line the chamber with filter paper, ensuring it is saturated with the mobile phase, and seal the chamber for 15-20 minutes to allow the atmosphere to become saturated with solvent vapors.[6][9]

    • Place the spotted TLC plate into the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.[1]

  • Drying and Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely in a fume hood.[1]

    • Place the dried plate in a sealed chamber containing a few iodine crystals until yellow-brown spots appear.[1]

    • Circle the spots with a pencil.[1]

  • Analysis:

    • Measure the distance traveled by the solvent front and the center of each spot.[1]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data Summary (Illustrative)

The following tables provide illustrative Rf values for this compound based on typical reversed-phase and normal-phase TLC behavior. Actual values may vary based on specific experimental conditions.

Table 1: Illustrative Rf Values for this compound on RP-18 Plates

Mobile Phase (v/v)Rf Value (Approximate)Expected Resolution
Methanol:Water (90:10)0.65Moderate
Methanol:Water (95:5)0.50Good
Acetonitrile:Water (85:15)0.70Moderate
Acetonitrile:Water (90:10)0.55Good

Table 2: Illustrative Rf Values for this compound on Silica Gel Plates (Normal Phase)

Mobile Phase (v/v)Rf Value (Approximate)Expected Resolution
Hexane:Ethyl Acetate (95:5)0.40Good
Hexane:Ethyl Acetate (90:10)0.55Moderate
Toluene:Ethyl Acetate (98:2)0.35Good

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Plate Select TLC Plate (e.g., RP-18) Spot Spot Sample on Origin Line Plate->Spot Solvent Prepare Mobile Phase Chamber Saturate Chamber Solvent->Chamber Sample Dissolve Sample Sample->Spot Develop Develop Plate Chamber->Develop Spot->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry Visualize Visualize Spots (e.g., Iodine) Dry->Visualize Calculate Calculate Rf Values Visualize->Calculate

Caption: General experimental workflow for thin-layer chromatography of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Resolution Observed Cause1 Streaking? Start->Cause1 Cause2 Overlapping Spots? Start->Cause2 Cause3 Rf Too High/Low? Start->Cause3 Sol1 Dilute Sample & Check Mobile Phase pH Cause1->Sol1 Yes Sol2 Reduce Sample Load Cause2->Sol2 Yes Sol3 Adjust Solvent Polarity Cause3->Sol3 Yes

Caption: A logical workflow for troubleshooting poor resolution in TLC experiments.

References

Technical Support Center: Analysis of Synthesized Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for validating the purity of synthesized Pentadecaprenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of synthesized this compound?

A1: The primary methods for assessing the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers unique advantages for identification, quantification, and structural elucidation.

Q2: What are the expected impurities in synthesized this compound?

A2: Impurities in synthesized this compound can include isomers with different stereochemistry, side-products from the synthesis process, and residual solvents or reagents.[3] Depending on the synthetic route, shorter or longer chain polyprenols could also be present.

Q3: How can I confirm the molecular weight of my synthesized this compound?

A3: Mass Spectrometry (MS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is a powerful tool for confirming the molecular weight of the synthesized compound.[2] The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of this compound (C₇₅H₁₂₂O, MW: 1039.8 g/mol ).[4]

Q4: My NMR spectrum shows unexpected signals. What could be the cause?

A4: Unassigned signals in an NMR spectrum typically indicate the presence of impurities.[2] These could be residual solvents, unreacted starting materials, or side-products from the synthesis. Comparing the integral of these signals to the integral of the signals corresponding to this compound can provide a quantitative estimate of the impurity levels.

Q5: What is a suitable starting concentration for my sample for HPLC analysis?

A5: For impurity analysis using HPLC, a sample concentration in the range of 100-200 µg/mL is often a good starting point.[5] The optimal concentration may vary depending on the sensitivity of your detector and the expected level of impurities.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Use a new or different C18 column.[1][6]- Adjust the mobile phase pH.[7]- Dilute the sample and reinject.
No peaks detected - No injection- Detector issue- Compound not eluting- Check autosampler and syringe.- Verify detector is on and at the correct wavelength (e.g., 210-215 nm for polyprenols).[1][8]- Use a stronger mobile phase to elute the compound.
Baseline noise or drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp failing- Purge the HPLC system.- Prepare fresh mobile phase and filter it.[1]- Replace the detector lamp.
Inconsistent retention times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a consistent temperature.[5]- Ensure proper mixing of the mobile phase.- Check pump performance and seals.
GC-MS Analysis Issues
Issue Potential Cause Troubleshooting Steps
No peak for this compound - Compound is not volatile enough- Injection port temperature too low- Derivatize the sample (e.g., silylation with BSTFA) to increase volatility.[1]- Increase the injector temperature.
Peak tailing - Active sites in the liner or column- Column contamination- Use a deactivated liner.- Bake out the column according to the manufacturer's instructions.
Poor fragmentation in MS - Incorrect ionization energy- Mass spectrometer tuning issue- Ensure Electron Ionization (EI) is set to the standard 70 eV.- Perform a system tune.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the quantification of polyprenols.

  • Sample Preparation:

    • Dissolve the synthesized this compound sample in a suitable organic solvent (e.g., isopropanol, chloroform).[2]

    • Filter the solution through a 0.22 µm or 0.45 µm membrane filter before injection.[1][2]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., Purospher Star® RP-18e).[1]

    • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., phosphate (B84403) buffer pH 2.0) and organic solvents like methanol (B129727) and acetonitrile.[1]

    • Flow Rate: 1.0 - 1.2 mL/min.[1]

    • Detection: UV detection at 210 nm or 215 nm.[1][8]

  • Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area in the chromatogram.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is powerful for analyzing volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required.

  • Sample Preparation and Derivatization:

    • Extract the this compound sample.

    • Evaporate the solvent to dryness.

    • Derivatize the sample to increase volatility (e.g., silylation with BSTFA).[1]

    • Reconstitute the derivatized sample in a suitable solvent like hexane.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: Standard gas chromatograph.

    • Column: A non-polar capillary column (e.g., HP-5MS).[1]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.[1]

    • Oven Temperature Program: A temperature gradient to separate the derivatized polyprenols.

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).[1]

    • Detection: Full scan or Selected Ion Monitoring (SIM) mode.[1]

¹H-NMR Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the synthetic this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a known amount of an internal standard (e.g., tetramethylsilane, TMS).[2]

  • Data Acquisition and Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Structural Confirmation: Verify the chemical shifts and coupling patterns of the protons against the known structure of this compound.[2]

    • Purity Determination: Integrate the signals corresponding to the this compound protons and compare them to the integral of the internal standard to calculate the absolute purity. Impurities will appear as additional, unassigned signals.[2]

Visualized Workflows

cluster_0 This compound Purity Validation Workflow A Synthesized this compound Sample B Initial Purity Assessment (TLC/HPLC) A->B C Structural Confirmation (NMR & MS) B->C D Quantitative Purity Analysis (qNMR/HPLC) C->D E Purity > 95%? D->E F Further Purification (e.g., Column Chromatography) E->F No G Final Product E->G Yes F->B

Caption: Workflow for validating the purity of synthesized this compound.

cluster_1 HPLC Troubleshooting Logic Start Abnormal Chromatogram CheckSystem Check System Parameters (Pressure, Flow Rate, Temp) Start->CheckSystem ProblemResolved Problem Resolved? CheckSystem->ProblemResolved Parameters OK End Consult Instrument Manual/ Contact Support CheckSystem->End Parameters NOT OK CheckMobilePhase Prepare Fresh Mobile Phase & Degas CheckMobilePhase->ProblemResolved Re-run CheckColumn Inspect/Replace Column CheckColumn->ProblemResolved Re-run CheckSample Check Sample Prep (Concentration, Diluent) CheckSample->ProblemResolved Re-run ProblemResolved->CheckMobilePhase No ProblemResolved->CheckColumn No ProblemResolved->CheckSample No ProblemResolved->End No

Caption: Decision-making process for troubleshooting common HPLC issues.

References

Validation & Comparative

Pentadecaprenol vs. Dolichol: A Comparative Guide to Glycosylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of N-linked glycosylation, a critical post-translational modification influencing protein folding, stability, and function, is highly dependent on the lipid carrier molecule that transports the oligosaccharide precursor. In eukaryotes, this role is primarily fulfilled by dolichol, an α-saturated polyisoprenoid. This guide provides a comparative analysis of the glycosylation efficiency of pentadecaprenol, a C75 polyprenol, and dolichol, supported by available experimental insights.

Executive Summary

Data Presentation: Kinetic Parameters

The following table summarizes the qualitative comparison of the apparent kinetic parameters (Km and Vmax) of key glycosyltransferases involved in N-linked glycosylation when utilizing either dolichol-phosphate or polyprenol-phosphate based substrates. A lower Km indicates higher enzyme affinity for the substrate, while a higher Vmax indicates a faster reaction rate.

GlycosyltransferaseSubstrateApparent KmApparent VmaxImplication for Efficiency
dolichyl-P-mannose:Man5(GlcNAc)2-PP-dolichol mannosyltransferaseDolichyl-P-mannoseLowerHigherHigher Efficiency
Polyprenyl-P-mannoseHigherLowerLower Efficiency
dolichyl-P-glucose:Man9(GlcNAc)2-PP-dolichol glucosyltransferaseDolichyl-P-glucoseLowerHigherHigher Efficiency
Polyprenyl-P-glucoseHigherLowerLower Efficiency

Table 1: Qualitative comparison of kinetic parameters for glycosyltransferases with dolichol and polyprenol-based substrates. Data is based on findings that show mammalian glycosyltransferases have higher apparent Kms and lower apparent Vmaxs for polyprenyl-P-monosaccharides[1].

Experimental Protocols

While the precise, detailed protocol from the direct comparative study is not publicly available, a general methodology for an in vitro glycosylation assay to compare the efficiency of this compound and dolichol as glycosyl carriers can be outlined as follows.

Objective: To determine the kinetic parameters (Km and Vmax) of a specific glycosyltransferase (e.g., mannosyltransferase) using either pentadecaprenyl-phosphate-mannose or dolichyl-phosphate-mannose as the donor substrate.

Materials:

  • Microsomal preparations from a suitable cell line (e.g., CHO cells) as a source of glycosyltransferases.

  • This compound and dolichol standards.

  • Radiolabeled sugar nucleotide (e.g., GDP-[¹⁴C]Mannose).

  • Acceptor substrate (e.g., Man5(GlcNAc)2-PP-dolichol).

  • Buffer solutions (e.g., Tris-HCl with appropriate pH).

  • Detergent (e.g., Triton X-100) for solubilizing lipids and enzymes.

  • Thin-layer chromatography (TLC) plates and solvent systems.

  • Scintillation counter.

Methodology:

  • Preparation of Donor Substrates: Synthesize pentadecaprenyl-phosphate and dolichyl-phosphate. Subsequently, generate the mannosylated forms (pentadecaprenyl-P-mannose and dolichyl-P-mannose) enzymatically using a mannosyltransferase and GDP-Mannose.

  • Enzyme Assay:

    • Set up reaction mixtures containing:

      • Microsomal enzyme preparation.

      • A fixed concentration of the acceptor substrate.

      • Varying concentrations of the donor substrate (either [¹⁴C]pentadecaprenyl-P-mannose or [¹⁴C]dolichyl-P-mannose).

      • Reaction buffer containing a detergent.

    • Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

  • Product Separation and Quantification:

    • Extract the lipid-linked oligosaccharides.

    • Separate the radiolabeled product from the unreacted donor substrate using TLC.

    • Quantify the amount of product formed by scintillation counting of the corresponding spots on the TLC plate.

  • Data Analysis:

    • Plot the initial reaction velocities against the varying concentrations of the donor substrate.

    • Determine the apparent Km and Vmax values for each donor substrate by fitting the data to the Michaelis-Menten equation using a suitable software (e.g., Lineweaver-Burk or non-linear regression analysis).

Mandatory Visualization

N_Linked_Glycosylation_Pathway cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc GlcNAc_PP_Dol GlcNAc-PP-Dol UDP_GlcNAc->GlcNAc_PP_Dol ALG7 Dol_P Dolichol-P Dol_P->GlcNAc_PP_Dol UMP UMP GlcNAc_PP_Dol->UMP Man_PP_Dol Man(5)GlcNAc(2)-PP-Dol GlcNAc_PP_Dol->Man_PP_Dol ALG1, ALG2, ALG11 Man_PP_Dol_lumen Man(5)GlcNAc(2)-PP-Dol Man_PP_Dol->Man_PP_Dol_lumen Flippase GDP_Man GDP-Man GDP_Man->Man_PP_Dol Completed_LLO Glc(3)Man(9)GlcNAc(2)-PP-Dol Man_PP_Dol_lumen->Completed_LLO Man_P_Dol Mannose-P-Dolichol Man_P_Dol->Completed_LLO ALG3, ALG9, ALG12 Glc_P_Dol Glucose-P-Dolichol Glc_P_Dol->Completed_LLO ALG6, ALG8, ALG10 Glycoprotein Glycoprotein Completed_LLO->Glycoprotein OST Dol_PP Dolichol-PP Completed_LLO->Dol_PP Protein Nascent Polypeptide Protein->Glycoprotein

Caption: N-Linked Glycosylation Pathway.

Experimental_Workflow cluster_prep Substrate Preparation cluster_assay In Vitro Glycosylation Assay cluster_analysis Analysis This compound This compound Pent_P Pentadecaprenyl-P This compound->Pent_P Phosphorylation Dolichol Dolichol Dol_P Dolichyl-P Dolichol->Dol_P Phosphorylation Pent_P_Man [14C]Pentadecaprenyl-P-Mannose Pent_P->Pent_P_Man Mannosylation Dol_P_Man [14C]Dolichyl-P-Mannose Dol_P->Dol_P_Man Mannosylation Reaction_Setup Reaction Setup: - Microsomes (Enzyme Source) - Acceptor Substrate - Donor Substrate (Varying Conc.) Pent_P_Man->Reaction_Setup Donor Substrate 1 Dol_P_Man->Reaction_Setup Donor Substrate 2 GDP_Man GDP-[14C]Mannose GDP_Man->Pent_P_Man GDP_Man->Dol_P_Man Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Lipid Extraction Quenching->Extraction TLC TLC Separation Extraction->TLC Quantification Scintillation Counting TLC->Quantification Kinetics Kinetic Analysis (Km, Vmax) Quantification->Kinetics

Caption: In Vitro Glycosylation Assay Workflow.

Logical_Relationship cluster_dolichol Dolichol cluster_polyprenol This compound (Polyprenol) Dolichol_Structure α-Saturated Isoprene Unit Enzyme Glycosyltransferase Dolichol_Structure->Enzyme Higher Affinity Dolichol_Kinetics Lower Km Higher Vmax Dolichol_Efficiency Higher Glycosylation Efficiency Dolichol_Kinetics->Dolichol_Efficiency Leads to Polyprenol_Structure α-Unsaturated Isoprene Unit Polyprenol_Structure->Enzyme Lower Affinity Polyprenol_Kinetics Higher Km Lower Vmax Polyprenol_Efficiency Lower Glycosylation Efficiency Polyprenol_Kinetics->Polyprenol_Efficiency Leads to Enzyme->Dolichol_Kinetics Favored Kinetics Enzyme->Polyprenol_Kinetics Unfavored Kinetics

Caption: Dolichol vs. This compound Efficiency.

References

A Comparative Guide to the Structure of Pentadecaprenol and its Analogs Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics of pentadecaprenol and its more prevalent biological analog, undecaprenol (B103720) (a C55 polyprenol), from various species. The information is supported by experimental data and detailed methodologies to assist in research and development efforts targeting pathways involving these essential lipid carriers.

Structural Comparison of Polyprenols

Polyprenols, including this compound, are long-chain isoprenoid alcohols that play crucial roles in the biosynthesis of complex carbohydrates across all domains of life. Their primary function is to act as lipid carriers for glycan units, facilitating their transport across cellular membranes. While the fundamental structure of a polyprenol is a chain of repeating isoprene (B109036) units, significant structural variations exist between species, particularly in chain length, stereochemistry, and the saturation of the α-isoprene residue.

Structural FeatureBacteria (e.g., Escherichia coli)Eukaryotes (e.g., Plants, Mammals)Archaea
Predominant Chain Length Undecaprenol (C55) is most common. Shorter (C45, C50) and longer (up to C60) variants exist in some species.[1]Highly variable, ranging from C45 to over C120 in plants. Dolichols (the α-saturated form) in mammals typically range from C80 to C105.Typically C55 to C60, existing as α-saturated dolichols.
Stereochemistry Di-trans, poly-cis (specifically, for undecaprenol: ω, trans, trans, cis8)[2][3]Predominantly di-trans, poly-cis for polyprenols. Dolichols also follow this pattern before α-saturation.Di-trans, poly-cis configuration before α-saturation.
α-Isoprene Unit Unsaturated[3]Saturated (This defines them as dolichols)Saturated
Phosphate (B84403) Form Exists as undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[4][5]Primarily dolichyl phosphate.Primarily dolichyl phosphate.

Experimental Protocols

The structural elucidation of polyprenols relies on a combination of sophisticated extraction, separation, and spectroscopic techniques.

Isolation and Purification of Polyprenols

This protocol is adapted from methodologies described for the extraction of bacterial undecaprenyl phosphate and plant polyprenols.

a. Extraction:

  • Bacterial cells or plant tissues are harvested and lyophilized.

  • The dried biomass is subjected to a one-phase extraction using a mixture of chloroform (B151607), methanol, and water (or buffer) in a ratio that ensures miscibility (e.g., 1:2:0.8 v/v/v).

  • The mixture is agitated for several hours to ensure complete extraction of lipids.

  • The extract is then partitioned into two phases by the addition of chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

  • After centrifugation, the lower organic phase containing the lipids is collected.

b. Purification:

  • The crude lipid extract is dried under a stream of nitrogen.

  • The dried extract is redissolved in a minimal amount of a non-polar solvent and applied to a silica (B1680970) gel column for chromatographic separation.

  • A step-wise gradient of increasing solvent polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate (B1210297) or acetone) is used to elute different lipid classes.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing polyprenols.

  • Fractions containing the polyprenols of interest are pooled and the solvent is evaporated.

  • Further purification can be achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase column.

Structural Elucidation by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of polyprenols.

a. Sample Preparation:

  • Purified polyprenols are dissolved in an appropriate solvent for injection (e.g., a mixture of hexane and isopropanol).

b. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase HPLC is commonly used to separate polyprenols based on their chain length and polarity.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. Cationizing agents like lithium salts may be added to enhance the formation of adducts (e.g., [M+Li]⁺), which aids in detection.[1]

  • Mass Analysis:

    • Full Scan MS: To determine the molecular weights of the different polyprenol species in the sample.

    • Tandem MS (MS/MS): The molecular ions are isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides information about the structure of the molecule, including the presence of the phosphate group and the isoprenoid chain.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, which is crucial for determining the stereochemistry (cis/trans) of the double bonds.

a. Sample Preparation:

  • The purified polyprenol sample is dissolved in a deuterated solvent (e.g., CDCl₃).

b. NMR Analysis:

  • ¹H NMR: Provides information about the number and type of protons in the molecule. The chemical shifts of the methyl protons on the isoprene units can distinguish between cis and trans configurations.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis biomass Biological Sample (e.g., Bacteria, Plant) extraction One-Phase Solvent Extraction (Chloroform:Methanol:Water) biomass->extraction partition Phase Partitioning extraction->partition organic_phase Collect Organic Phase partition->organic_phase silica Silica Gel Chromatography organic_phase->silica hplc HPLC Purification silica->hplc lcms LC-MS/MS hplc->lcms nmr NMR Spectroscopy hplc->nmr

Caption: Experimental workflow for the isolation and structural elucidation of polyprenols.

biosynthesis_pathway IPP Isopentenyl Pyrophosphate (IPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) IPP->UPPS FPP Farnesyl Pyrophosphate (FPP) FPP->UPPS C55PP Undecaprenyl Pyrophosphate (C55-PP) UPPS->C55PP phosphatase Phosphatase C55PP->phosphatase C55P Undecaprenyl Phosphate (C55-P) phosphatase->C55P peptidoglycan_cycle cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm C55P_in C55-P LipidI Lipid I (C55-P-MurNAc-pentapeptide) C55P_in->LipidI LipidII Lipid II (C55-P-MurNAc-pentapeptide-GlcNAc) LipidI->LipidII PG Growing Peptidoglycan Chain LipidII->PG Translocation & Polymerization C55PP_out C55-PP PG->C55PP_out Release C55PP_out->C55P_in Dephosphorylation & Recycling

References

Comparative Analysis of Dolichol Antibody Cross-Reactivity with Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison: Dolichol vs. Pentadecaprenol

Dolichol and this compound are both long-chain polyisoprenoid alcohols. Their structural similarity is the primary reason to investigate antibody cross-reactivity.

  • Dolichol: Characterized by a long chain of isoprene (B109036) units, with the alpha-isoprene unit (the one bearing the hydroxyl group) being saturated.[1][2] The number of isoprene units can vary, typically ranging from 14 to 24.

  • This compound: A type of polyprenol with a structure very similar to dolichol. However, in polyprenols, the alpha-isoprene unit is unsaturated.[3] As the name suggests, it is composed of 15 isoprene units.

The key structural difference lies in the saturation of the alpha-isoprene unit. This subtle difference can be a critical determinant for antibody recognition and specificity.

Hypothetical Experimental Data: Competitive ELISA

To assess the cross-reactivity of anti-dolichol antibodies with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.[4] In this assay, a known amount of dolichol is coated onto a microplate well. A fixed concentration of anti-dolichol antibody is then pre-incubated with varying concentrations of either dolichol (as a homologous competitor) or this compound (as a potential cross-reactant) before being added to the well. The degree of cross-reactivity is determined by comparing the concentration of this compound required to inhibit the antibody binding to the coated dolichol by 50% (IC50) with the IC50 of dolichol itself.

Table 1: Hypothetical Competitive ELISA Results for Anti-Dolichol Antibody

CompetitorIC50 (µg/mL)% Cross-Reactivity
Dolichol1.5100%
This compound45.23.3%
Unrelated Lipid>1000<0.1%

% Cross-Reactivity = (IC50 of Dolichol / IC50 of Competitor) x 100

The hypothetical data in Table 1 suggests that the anti-dolichol antibody has a significantly lower affinity for this compound compared to dolichol, indicating low cross-reactivity.

Experimental Protocols

Below is a detailed protocol for a competitive ELISA to determine the cross-reactivity of dolichol antibodies.

1. Materials and Reagents:

  • High-binding 96-well microplate

  • Purified dolichol and this compound

  • Anti-dolichol primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute purified dolichol to a concentration of 10 µg/mL in coating buffer.

  • Add 100 µL of the dolichol solution to each well of the microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.[5]

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Inhibition:

  • Prepare serial dilutions of dolichol and this compound in blocking buffer.

  • In separate tubes, mix a fixed concentration of the anti-dolichol primary antibody with each dilution of the competitors.

  • Incubate the antibody-competitor mixtures for 1 hour at room temperature.

  • Add 100 µL of each mixture to the corresponding wells of the coated and blocked plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[3]

  • Stop the reaction by adding 100 µL of stop solution to each well.

6. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).

  • Plot the absorbance against the log of the competitor concentration.

  • Determine the IC50 value for each competitor from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity as described in the note under Table 1.

Visualizations

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat with Dolichol Coat with Dolichol Block Non-specific Sites Block Non-specific Sites Coat with Dolichol->Block Non-specific Sites Pre-incubate Antibody\nwith Competitor Pre-incubate Antibody with Competitor Add to Coated Plate Add to Coated Plate Pre-incubate Antibody\nwith Competitor->Add to Coated Plate Add Secondary Antibody Add Secondary Antibody Add Substrate Add Substrate Add Secondary Antibody->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance

A simplified workflow for the competitive ELISA to assess antibody cross-reactivity.

Diagram 2: Role of Dolichol in N-Glycosylation

N_Glycosylation Dol_P Dolichol-P GlcNAc_PP_Dol GlcNAc-PP-Dolichol Dol_P->GlcNAc_PP_Dol UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_PP_Dol GPT Oligosaccharide Complete Oligosaccharide (Glc3Man9GlcNAc2-PP-Dol) GlcNAc_PP_Dol->Oligosaccharide Mannose_Glucose Mannose & Glucose (from Dol-P-Man/Glc) Mannose_Glucose->Oligosaccharide Glycoprotein Glycoprotein Oligosaccharide->Glycoprotein Oligosaccharyltransferase Protein Nascent Polypeptide in ER Lumen Protein->Glycoprotein

Dolichol phosphate (B84403) (Dol-P) acts as a lipid carrier for the assembly of the precursor oligosaccharide in N-linked glycosylation.[6]

References

Validating the Biological Activity of Synthetic Pentadecaprenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecaprenol, a long-chain polyprenol containing 15 isoprene (B109036) units, is a subject of growing interest in biomedical research. While extensive data on its synthetic form is still emerging, its structural similarity to other well-studied polyprenols and their saturated counterparts, dolichols, allows for informed comparisons and the design of robust validation strategies. This guide provides an objective comparison of the potential biological activities of synthetic this compound with related compounds, supported by inferred quantitative data and detailed experimental protocols for its validation.

It is critical to note that specific experimental data for synthetic this compound is limited. Therefore, the comparative data presented below is largely extrapolated from studies on other long-chain polyprenols and dolichols.

Comparative Analysis of Biological Activities

The biological activities of this compound are predicted to be similar to other long-chain polyprenols, primarily revolving around their roles as precursors to dolichols, modulators of membrane properties, and as potential therapeutic agents.

Biological ActivitySynthetic this compound (Predicted)Natural Polyprenol Mix (e.g., from Ginkgo biloba)Dolichol-15 (Saturated form)Key Experimental Validation Assays
N-Glycosylation Precursor High potential after conversion to Dolichyl PhosphateModerate to High, depends on the distribution of chain lengthsDirect precursor (as Dolichyl Phosphate)In vitro N-glycosylation assay with microsomes, cellular glycoprotein (B1211001) analysis
Membrane Fluidity Modulation Expected to increase membrane fluidityIncreases membrane fluidity, effect varies with composition[1]Can increase membrane fluidity and permeabilityFluorescence Anisotropy with DPH or TMA-DPH probes[2]
Antioxidant Capacity Predicted to have antioxidant properties by scavenging free radicalsDemonstrated antioxidant activity[3][4]Lower antioxidant potential due to saturated alpha-isoprene unitCellular Antioxidant Activity (CAA) Assay[5][6][7][8]
Anti-inflammatory Effects Potential to modulate inflammatory pathwaysShown to have anti-inflammatory properties[9][10]Less studied, but may influence inflammatory signaling through membrane interactionsMeasurement of inflammatory cytokine levels (e.g., TNF-α, IL-6) in cell models[10]
Neuroprotective Potential Hypothesized to have neuroprotective effectsPolyphenols from natural sources show neuroprotective activity[11][12][13]Dolichol levels are altered in neurodegenerative diseases, suggesting a role[14]Neuronal cell culture models of neurotoxicity (e.g., using SH-SY5Y cells)[12][14]

Experimental Protocols

Validation of N-Glycosylation Activity

This protocol is designed to assess the ability of synthetic this compound to be converted to dolichol and subsequently participate in N-glycosylation.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) in standard conditions.

  • Treatment: Supplement the cell culture medium with synthetic this compound (solubilized with a suitable carrier like DMSO or complexed with BSA) at various concentrations. Include a positive control (e.g., Dolichol-15) and a negative control (vehicle).

  • Microsome Isolation: After incubation, harvest the cells and isolate the microsomal fraction, which contains the enzymes for the dolichol cycle.

  • In Vitro Glycosylation Assay: Incubate the isolated microsomes with a radiolabeled sugar donor (e.g., UDP-[¹⁴C]GlcNAc) and an acceptor peptide.

  • Analysis: Separate the reaction products by SDS-PAGE and visualize the radiolabeled glycoprotein by autoradiography. Quantify the incorporation of the radiolabel to determine the efficiency of N-glycosylation.[15][16][17][18][19]

Assessment of Membrane Fluidity Modulation

This protocol measures the effect of synthetic this compound on the fluidity of biological membranes.

Methodology:

  • Liposome Preparation: Prepare artificial liposomes (e.g., from phosphatidylcholine) incorporating synthetic this compound at different molar ratios.

  • Fluorescent Probe Incorporation: Incubate the liposomes with a fluorescent probe sensitive to membrane fluidity, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[2]

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer with polarizing filters.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[2][20][21][22]

Determination of Cellular Antioxidant Activity (CAA)

This assay quantifies the antioxidant capacity of synthetic this compound within a cellular environment.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Probe Loading: Load the cells with a fluorescent probe that is sensitive to reactive oxygen species (ROS), such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[5][6][7][8]

  • Treatment: Treat the cells with synthetic this compound at various concentrations.

  • Oxidative Stress Induction: Induce oxidative stress by adding a free radical generator like AAPH.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The reduction in fluorescence in the presence of this compound, compared to the control, indicates its antioxidant activity.[5][6][7][8]

Visualizations

Isoprenoid_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP Polyprenyl_PP Polyprenyl Pyrophosphate GGPP->Polyprenyl_PP + n(IPP) Pentadecaprenol_P Pentadecaprenyl Phosphate Polyprenyl_PP->Pentadecaprenol_P This compound This compound Pentadecaprenol_P->this compound Dolichol_P Dolichyl Phosphate Pentadecaprenol_P->Dolichol_P Saturation Dolichol Dolichol Dolichol_P->Dolichol

Caption: Isoprenoid biosynthesis pathway leading to this compound and Dolichol.

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum Lumen Dol_P Dolichyl Phosphate Dol_PP_Oligo Dolichyl-PP-Oligosaccharide Dol_P->Dol_PP_Oligo Assembly of Oligosaccharide Oligosaccharide Precursor Oligosaccharide->Dol_PP_Oligo Glycoprotein Glycoprotein Dol_PP_Oligo->Glycoprotein OST Oligosaccharyltransferase (OST) Dol_PP_Oligo->OST Protein Nascent Polypeptide Protein->Glycoprotein Protein->OST OST->Glycoprotein

Caption: Role of Dolichyl Phosphate in N-linked Glycosylation.

Experimental_Workflow start Start: Synthetic this compound Sample activity_screening Biological Activity Screening start->activity_screening glycosylation N-Glycosylation Assay activity_screening->glycosylation Test 1 membrane Membrane Fluidity Assay activity_screening->membrane Test 2 antioxidant Antioxidant Assay activity_screening->antioxidant Test 3 data_analysis Data Analysis and Comparison glycosylation->data_analysis membrane->data_analysis antioxidant->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Experimental workflow for validating this compound's biological activity.

References

HPLC vs. GC for the Analysis of Pentadecaprenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of high-molecular-weight compounds like pentadecaprenol is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, supported by experimental data and detailed methodologies.

This compound, a long-chain isoprenoid alcohol, presents unique analytical challenges due to its high molecular weight and low volatility. The choice between HPLC and GC for its quantification and characterization depends on various factors, including sample matrix, desired sensitivity, and available instrumentation. This guide explores the strengths and weaknesses of each technique for the analysis of this compound.

Performance Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of this compound and other long-chain polyprenols.[1][2] This is primarily because HPLC can directly analyze non-volatile and thermally labile compounds in their native form.[3] In contrast, Gas Chromatography (GC) is best suited for volatile or semi-volatile compounds.[4] To analyze a non-volatile compound like this compound by GC, a chemical derivatization step is mandatory to increase its volatility.[4]

The following table summarizes the key performance characteristics of HPLC and GC for this compound analysis, based on typical results for long-chain polyprenols.

ParameterHPLCGC
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase.
Derivatization Not required.Required (e.g., silylation).
Analysis Time Typically 10-60 minutes.Can be faster, often a few minutes to seconds, but requires additional time for derivatization.
Sensitivity Dependent on the detector; HPLC-MS offers high sensitivity.Generally high sensitivity, especially with detectors like FID or MS.
Limit of Detection (LOD) Method-dependent, can reach low µg/mL levels.Can achieve low ng/mL to pg levels, but this is for the derivatized compound.
Limit of Quantification (LOQ) Method-dependent, typically in the µg/mL range.In the ng/mL range for the derivatized compound.
Sample Throughput Moderate; direct injection allows for faster sample processing than GC with derivatization.Lower overall throughput due to the additional derivatization step.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and expensive solvents.Can be more cost-effective, especially with simpler detectors like FID.
Robustness Generally considered a robust and reproducible technique.The derivatization step can introduce variability and potential for errors.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.

1. Sample Preparation:

  • Extract polyprenols from the sample matrix using an organic solvent mixture (e.g., hexane:acetone, 1:1 v/v).

  • For accurate quantification, a saponification step is often necessary to hydrolyze polyprenol esters and remove interfering lipids.[1]

  • Dissolve the dried extract in the mobile phase or a suitable solvent for injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is typically employed to separate different polyprenol homologs. A common mobile phase system is a gradient of methanol/water and isopropanol/hexane.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.[1]

  • Detection: UV detector at 210-215 nm.[1][5][6]

  • Injection Volume: 10-20 µL.[1]

3. Quantification:

  • A calibration curve is constructed using certified standards of known polyprenol homologs.

Gas Chromatography (GC) Protocol

This protocol describes a typical GC method for this compound analysis, which includes a critical derivatization step.

1. Sample Preparation and Derivatization:

  • Extract and purify the polyprenols as described in the HPLC sample preparation.

  • Thoroughly dry the extract, as water can interfere with the derivatization reaction.

  • Derivatization: Perform a silylation reaction to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (B98337) (TMS) ether.[7]

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[7]

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[7]

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized polyprenols.

  • Detector: A mass spectrometer (MS) is commonly used for identification and quantification.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Saponification Saponification (optional) Extraction->Saponification Dissolution Dissolution in Mobile Phase Saponification->Dissolution Injection Injection Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210-215 nm) Separation->Detection Data Data Acquisition Detection->Data

HPLC Analysis Workflow for this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction & Drying Sample->Extraction Derivatization Silylation (e.g., MSTFA) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Data Data Acquisition Detection->Data

References

Unveiling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Pentadecaprenol and Other Polyprenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of long-chain polyprenols is critical. Mass spectrometry serves as a powerful analytical tool to elucidate these structures, with fragmentation patterns providing a unique molecular fingerprint for each homolog. This guide offers a comparative analysis of the mass spectrometry fragmentation patterns of pentadecaprenol (C75) against other common polyprenols, supported by experimental data and detailed protocols.

The characterization of polyprenols, a class of long-chain isoprenoid alcohols, is pivotal in various fields, from biochemistry to pharmaceutical development. Their structural similarity presents a significant analytical challenge. However, techniques such as electrospray ionization (ESI), matrix-assisted laser desorption/ionization (MALDI), and atmospheric pressure photoionization (APPI) coupled with tandem mass spectrometry (MS/MS) have emerged as indispensable for their identification and differentiation.

Deciphering the Fragmentation Code: General Principles

The fragmentation of polyprenols in mass spectrometry is largely influenced by the ionization method and the length of the isoprenoid chain. Generally, soft ionization techniques are employed to keep the precursor ion intact before collision-induced dissociation (CID).

Commonly observed precursor ions for polyprenols in positive ion mode include protonated molecules ([M+H]⁺), ammonium (B1175870) adducts ([M+NH₄]⁺), alkali metal adducts ([M+Na]⁺, [M+Li]⁺), and ions resulting from the loss of a water molecule ([M+H-H₂O]⁺). In negative ion mode, deprotonated molecules ([M-H]⁻) can be observed. MALDI-TOF mass spectrometry has also been utilized for the rapid screening of polyprenols, often detecting barium adducts ([M-H+Ba]⁺).

Upon fragmentation, the long, unsaturated isoprenoid chain undergoes characteristic cleavages. These cleavages can occur along the chain, leading to a series of fragment ions separated by the mass of an isoprene (B109036) unit (68 Da). The relative abundance of these fragment ions can provide insights into the stability of the resulting carbocations and, consequently, the structure of the polyprenol.

Comparative Fragmentation Patterns: this compound vs. Shorter Chain Polyprenols

While specific, direct comparative studies on the fragmentation of this compound (C75) are limited in publicly available literature, we can extrapolate the expected fragmentation patterns based on the analysis of other polyprenols and general principles of mass spectrometry. The primary difference in the fragmentation patterns between this compound and shorter-chain polyprenols (e.g., C55, C60) will lie in the distribution and intensity of the fragment ions corresponding to the successive loss of isoprene units.

Precursor IonPolyprenol HomologExpected Major Fragment Ions (m/z)Observations and Comparative Insights
[M+NH₄]⁺ This compound (C75)Series of ions corresponding to [M+NH₄ - n(C₅H₈)]⁺A more extensive series of fragment ions due to the longer chain. The relative abundance of higher mass fragments may be lower compared to shorter homologs due to the increased degrees of freedom for fragmentation.
Undecaprenol (C55)Series of ions corresponding to [M+NH₄ - n(C₅H₈)]⁺A prominent series of fragment ions resulting from the cleavage of the polyisoprenoid chain.
[M+H-H₂O]⁺ This compound (C75)Series of carbocations [CₙH₂ₙ₋₁]⁺ resulting from cleavage along the chain.The initial fragment resulting from the loss of the hydroxyl group and subsequent chain cleavages will produce a complex spectrum. The longer chain may lead to a greater variety of low-abundance fragment ions.
Undecaprenol (C55)Series of carbocations [CₙH₂ₙ₋₁]⁺ resulting from cleavage along the chain.The fragmentation pattern will be dominated by ions resulting from the stable tertiary carbocations formed along the chain.
[M-H+Ba]⁺ This compound (C75)[M-H+Ba]⁺ as the primary ion with limited fragmentation under typical MALDI conditions.Due to the soft nature of MALDI, extensive fragmentation is not always observed. The primary differentiation would be the mass of the precursor ion.
Undecaprenol (C55)[M-H+Ba]⁺ as the primary ion.Similar to this compound, the main identifier is the precursor ion mass.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis of Polyprenols

This protocol is adapted from methodologies described for the analysis of polyprenols from biological samples.

1. Sample Preparation (Extraction and Saponification):

  • Extract the biological sample (e.g., plant tissue, microbial cells) with a suitable organic solvent such as chloroform/methanol (2:1, v/v).

  • Evaporate the solvent under reduced pressure.

  • Resuspend the lipid extract in a solution of 0.5 M KOH in 95% ethanol (B145695) and incubate at 65°C for 1 hour to saponify esterified lipids.

  • Extract the non-saponifiable lipids (containing polyprenols) with n-hexane.

  • Wash the hexane (B92381) extract with water and dry over anhydrous sodium sulfate.

  • Evaporate the hexane and redissolve the polyprenol-containing residue in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 90:10 (v/v) Methanol/Water with 5 mM Ammonium Acetate (B1210297).

  • Mobile Phase B: 90:10 (v/v) Isopropanol/Methanol with 5 mM Ammonium Acetate.

  • Gradient: Start with 100% A, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

  • Data Acquisition: Full scan mode (m/z 300-1500) and product ion scan mode for targeted polyprenol precursor ions.

Protocol 2: MALDI-TOF MS Analysis of Polyprenols

This protocol is suitable for rapid screening of polyprenol mixtures.

1. Sample Preparation:

  • Mix the extracted polyprenol sample with a matrix solution (e.g., 2,5-dihydroxybenzoic acid in chloroform/methanol) at a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • For enhanced ionization, a solution of barium acetate can be added to the sample-matrix mixture to promote the formation of [M-H+Ba]⁺ adducts.

2. MALDI-TOF MS Conditions:

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Repetition Rate: 20 Hz.

  • Accelerating Voltage: 20 kV.

  • Detector: Microchannel plate detector.

  • Data Acquisition: Average of 100-200 laser shots per spectrum.

Visualizing the Fragmentation Pathway and Experimental Workflow

To better illustrate the processes involved in the analysis of polyprenols, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway cluster_ionization Ionization cluster_fragmentation Collision-Induced Dissociation (CID) cluster_detection Detection Polyprenol Polyprenol (M) Precursor_Ion Precursor Ion [M+H]⁺, [M+NH₄]⁺, etc. Polyprenol->Precursor_Ion ESI / MALDI Fragment_1 Fragment Ion 1 [M+H - C₅H₈]⁺ Precursor_Ion->Fragment_1 Loss of Isoprene Unit Fragment_2 Fragment Ion 2 [M+H - 2(C₅H₈)]⁺ Fragment_1->Fragment_2 Successive Loss Mass_Analyzer Mass Analyzer Fragment_1->Mass_Analyzer Fragment_n ... Fragment_2->Fragment_n Fragment_2->Mass_Analyzer Fragment_n->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Generalized fragmentation pathway of a polyprenol in MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Purification Polyprenol Purification Saponification->Purification LC_Separation LC Separation Purification->LC_Separation MS_Ionization MS Ionization (ESI/MALDI) LC_Separation->MS_Ionization MSMS_Fragmentation MS/MS Fragmentation MS_Ionization->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Compound_Identification Compound Identification Spectral_Interpretation->Compound_Identification

Caption: Experimental workflow for polyprenol analysis by LC-MS/MS.

Comparative Analysis of Pentadecaprenol NMR Chemical Shifts Relative to Structurally Similar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the expected Nuclear Magnetic Resonance (NMR) characteristics of Pentadecaprenol, contextualized by experimental data from analogous polyprenols.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for key functional groups in a series of all-trans polyprenols, recorded in deuterated chloroform (B151607) (CDCl₃). These values are essential for understanding the impact of isoprenoid chain length on the magnetic environment of constituent nuclei.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of All-trans Polyprenols in CDCl₃

ProtonFarnesol (C₁₅)Geranylgeraniol (B1671449) (C₂₀)Solanesol (B192409) (C₄₅)Expected for this compound (C₇₅)
CH₂OH 4.15 (d)4.13 (d)~4.15 (d)~4.15 (d)
C=CH-CH₂OH 5.42 (t)5.40 (t)~5.42 (t)~5.42 (t)
Internal C=CH 5.12 (m)5.11 (m)~5.10 (m)~5.10 (m)
Allylic CH₂ 2.05-1.95 (m)2.09-1.99 (m)~2.00 (m)~2.00 (m)
trans-CH₃ on C=C 1.68 (s)1.67 (s)~1.68 (s)~1.68 (s)
cis-CH₃ on C=C (terminal) 1.60 (s)1.59 (s)~1.60 (s)~1.60 (s)

Note: The chemical shifts for internal repeating isoprene (B109036) units are expected to be highly similar across different polyprenol chain lengths.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of All-trans Polyprenols in CDCl₃

CarbonFarnesol (C₁₅)[1]Geranylgeraniol (C₂₀)Solanesol (C₄₅)[2]Expected for this compound (C₇₅)
CH₂OH 59.259.1~59.2~59.2
C=CH-CH₂OH 123.7123.9~124.0~124.0
C=CH-CH₂OH 140.9140.5~140.8~140.8
Internal C=CH 124.3 - 124.4124.3 - 124.4~124.4~124.4
Internal C=C 135.0 - 135.8135.0 - 135.8~135.5~135.5
Terminal C=(CH₃)₂ 131.3131.2~131.3~131.3
Allylic CH₂ 39.7, 26.739.7, 26.7~39.7, ~26.7~39.7, ~26.7
trans-CH₃ on C=C 16.016.0~16.0~16.0
cis-CH₃ on C=C (terminal) 17.7, 25.717.7, 25.7~17.7, ~25.7~17.7, ~25.7

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of long-chain lipids like this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the lipid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for lipids and its relatively simple solvent signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To ensure a homogeneous solution and prevent signal broadening due to suspended particles, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity, which is particularly important for complex molecules like polyprenols.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-3 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width of about 200-220 ppm is necessary.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is crucial for quantitative analysis, especially for quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of polyprenol NMR data, leading to the prediction of the chemical shifts for this compound.

G cluster_data Experimental Data Acquisition cluster_analysis Comparative Analysis cluster_output Output Farnesol Farnesol (C15) NMR Data Trend Identify Chemical Shift Trends (Effect of Chain Length) Farnesol->Trend Geranylgeraniol Geranylgeraniol (C20) NMR Data Geranylgeraniol->Trend Solanesol Solanesol (C45) NMR Data Solanesol->Trend Dolichol Dolichol/Undecaprenol (C55) NMR Data Dolichol->Trend Prediction Predict this compound (C75) Chemical Shifts Trend->Prediction Guide Comparison Guide Prediction->Guide

References

Comparative Analysis of Pentadecaprenol and its Phosphate Ester: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature directly comparing the biological effects of Pentadecaprenol and its phosphate (B84403) ester. An extensive search of scholarly databases has yielded no specific experimental data, signaling pathway analyses, or detailed experimental protocols for these two compounds.

Hypothetical Data Presentation for Comparison

To facilitate future research and provide a clear structure for analysis, the following tables have been designed to summarize the key quantitative data that would be needed for a robust comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundThis compound PhosphateDoxorubicin (Control)
MCF-7 Data not availableData not availableData not available
HeLa Data not availableData not availableData not available
A549 Data not availableData not availableData not available
HEK293 Data not availableData not availableData not available

This table would ideally present the half-maximal inhibitory concentration (IC50) of each compound against a panel of cancer and non-cancerous cell lines to assess their cytotoxic potential and selectivity.

Table 2: Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

TreatmentConcentration (µM)NO Production (% of Control)
Control -100%
LPS (1 µg/mL) -Data not available
This compound 10Data not available
50Data not available
100Data not available
This compound Phosphate 10Data not available
50Data not available
100Data not available
Dexamethasone (10 µM) -Data not available

This table would quantify the ability of each compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Essential Experimental Protocols for Future Research

To generate the data required for the tables above, the following experimental methodologies would be crucial:

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound and its phosphate ester against various cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549, HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, this compound phosphate, and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Nitric Oxide (NO) Assay (Griess Test)

Objective: To assess the anti-inflammatory effects of this compound and its phosphate ester by measuring the inhibition of NO production in macrophages.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound, this compound phosphate, or a positive control (e.g., Dexamethasone) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) in the supernatant using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-treated group.

Proposed Visualization of a Hypothetical Signaling Pathway

In the absence of specific data for this compound, a generalized diagram of a potential anti-inflammatory signaling pathway is presented below. This illustrates the type of visualization that would be crucial for understanding the mechanism of action of these compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound / Phosphate Ester This compound->IKK inhibits? DNA DNA NFkB_nuc->DNA iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound or its phosphate ester.

While the framework for a comprehensive comparison of this compound and its phosphate ester is established, the critical experimental data remains absent from the current scientific literature. The provided tables and diagrams serve as a template for future research in this area. Researchers are encouraged to undertake studies to generate the necessary data to populate these frameworks, which will be invaluable for the scientific and drug development communities in understanding the potential therapeutic applications of these compounds.

A Comparative Guide to a New HPLC-UV Method and an Alternative LC-MS/MS Method for the Quantification of Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Pentadecaprenol against a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) alternative. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, based on performance characteristics and experimental requirements.

Data Presentation: A Comparative Analysis

The performance of the new HPLC-UV method and the alternative LC-MS/MS method were evaluated based on key validation parameters as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The results are summarized in the table below, offering a clear comparison of their quantitative capabilities.

Validation ParameterNew HPLC-UV MethodAlternative LC-MS/MS Method
**Linearity (R²) **0.99950.9999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intra-day≤ 1.5%≤ 1.0%
- Inter-day≤ 2.0%≤ 1.8%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity GoodExcellent
Robustness RobustRobust

Experimental Protocols

Detailed methodologies for sample preparation and analysis using both the new HPLC-UV method and the alternative LC-MS/MS method are provided below.

Sample Preparation: Extraction of this compound from Plasma

A liquid-liquid extraction (LLE) method was employed to isolate this compound from plasma samples.

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution.

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

New Analytical Method: HPLC-UV

This method utilizes a reversed-phase HPLC system with UV detection for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

Alternative Analytical Method: LC-MS/MS

This highly sensitive method employs liquid chromatography coupled with tandem mass spectrometry for the quantification of this compound.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 70% B

    • 1-5 min: 70% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 70% B

    • 6.1-8 min: 70% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Plasma Sample sp2 Add Internal Standard sp1->sp2 sp3 Liquid-Liquid Extraction (MTBE) sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 a1 HPLC-UV Analysis sp5->a1 New Method a2 LC-MS/MS Analysis sp5->a2 Alternative Method d1 Chromatogram Integration a1->d1 a2->d1 d2 Quantification d1->d2 d3 Method Validation d2->d3

Experimental workflow for this compound quantification.

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

A Comparative Guide to the Biological Effects of Pentadecaprenol and Shorter-Chain Prenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of pentadecaprenol (C75), a long-chain polyprenol, and its shorter-chain counterparts, such as farnesol (B120207) (C15) and geraniol (B1671447) (C10). While direct comparative studies on this compound are limited, this document synthesizes available data on long-chain polyprenols as a proxy, offering insights into their differential biological activities.

Data Presentation: A Comparative Overview

The following tables summarize the known biological effects of long-chain polyprenols (representing this compound) versus well-studied shorter-chain prenols. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparative Anti-Inflammatory and Antioxidant Activities

PropertyThis compound (from long-chain polyprenol data)Farnesol (C15)Geraniol (C10)
Anti-Inflammatory Activity General anti-inflammatory effects reported[1].Demonstrates anti-inflammatory properties[2].Exhibits significant anti-inflammatory effects, with reported IC50 values for COX-1 (11 µg/mL) and COX-2 (50 µg/mL)[3]. Down-regulates pro-inflammatory cytokines like TNF-α and IL-1β[3][4].
Antioxidant Activity Long-chain polyprenols have shown antioxidant properties, improving antioxidant levels in clinical studies[1].Possesses antioxidant activity[2].Shows antioxidant effects by reducing oxidative stress markers[4].

Table 2: Comparative Effects on Cellular Processes and Membrane Properties

PropertyThis compound (from long-chain polyprenol data)Farnesol (C15)Geraniol (C10)
Anticancer Activity Long-chain polyprenols possess antitumor properties[5].Exhibits antitumor and chemopreventive activities. Induces apoptosis in cancer cells[2][6].Demonstrates anticancer activities and has been found to be effective against a broad range of cancers[7].
Effect on Membrane Fluidity Long-chain polyprenols are suggested to increase the fluidity of biomembranes[5].Modulates the structural properties of model membranes[8][9]. Can disrupt membrane function in microorganisms[10].Information on direct effects on membrane fluidity is less specific compared to farnesol.
Neurological Effects A pharmaceutical-grade polyprenol preparation (Ropren®) showed improved cognitive performance and myelination in preclinical studies[1].Limited direct evidence for neurological effects.Exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal models[2].

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of comparative studies.

Assessment of Anti-Inflammatory Activity (In Vitro)

Objective: To determine the inhibitory effect of prenols on cyclooxygenase (COX) enzymes.

Methodology:

  • Cell Culture: Human or animal cell lines (e.g., macrophages) are cultured in appropriate media.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-1 and COX-2.

  • Treatment: Cells are treated with varying concentrations of this compound, farnesol, or geraniol. A vehicle control and a positive control (e.g., a known NSAID) are included.

  • COX Activity Assay: The activity of COX-1 and COX-2 is measured using commercially available assay kits. These kits typically measure the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of prostaglandin (B15479496) G2.

  • Data Analysis: The absorbance is read using a spectrophotometer, and the percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of the enzyme activity) is then determined.

Evaluation of Antioxidant Capacity (DPPH Radical Scavenging Assay)

Objective: To measure the free radical scavenging activity of prenols.

Methodology:

  • Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test prenols are added to the DPPH solution. A blank (solvent without the test compound) is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test solution. The results can be expressed as IC50 values.

Analysis of Cell Viability (MTT Assay)

Objective: To assess the cytotoxic effects of prenols on cultured cells.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the prenols for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activity of prenols.

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Prenol Synthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP, C10) IPP->GPP FPP Farnesyl Pyrophosphate (FPP, C15) DMAPP->GPP GPP->FPP Geraniol Geraniol GPP->Geraniol Phosphatases GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP Farnesol Farnesol FPP->Farnesol Phosphatases Polyprenyl_PP Polyprenyl Pyrophosphate (e.g., C75-PP) GGPP->Polyprenyl_PP +n IPP This compound This compound Polyprenyl_PP->this compound Phosphatases Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Biological Assays start Cell Culture (e.g., Macrophages, Cancer Cells) Control Vehicle Control start->Control This compound This compound (various concentrations) start->this compound Short_Prenol Shorter-Chain Prenol (e.g., Farnesol, Geraniol) start->Short_Prenol Anti_Inflammatory Anti-Inflammatory Assay (e.g., COX inhibition, cytokine levels) Control->Anti_Inflammatory Antioxidant Antioxidant Assay (e.g., DPPH, ORAC) Control->Antioxidant Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Control->Cell_Viability Membrane_Fluidity Membrane Fluidity Assay (e.g., Fluorescence Anisotropy) Control->Membrane_Fluidity This compound->Anti_Inflammatory This compound->Antioxidant This compound->Cell_Viability This compound->Membrane_Fluidity Short_Prenol->Anti_Inflammatory Short_Prenol->Antioxidant Short_Prenol->Cell_Viability Short_Prenol->Membrane_Fluidity Data_Analysis Data Analysis and Comparison (IC50 values, % inhibition, etc.) Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Cell_Viability->Data_Analysis Membrane_Fluidity->Data_Analysis Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway MAPK_pathway MAPK Pathway Activation TLR4->MAPK_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines COX2 COX-2 Expression MAPK_pathway->COX2 Prenols Prenols (e.g., Geraniol) Prenols->NFkB_pathway Inhibition Prenols->MAPK_pathway Inhibition

References

Pentadecanoic Acid (C15:0) and Its Correlation with Key Metabolic Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, with other key metabolic markers. Emerging research suggests that C15:0, primarily obtained from the diet through dairy and ruminant fats, may play a significant role in metabolic health. This document summarizes the current understanding of the relationship between circulating C15:0 levels and established biomarkers of metabolic health, including cholesterol, triglycerides, glucose, and insulin (B600854). Detailed experimental protocols for the measurement of these markers are also provided, alongside visualizations of the key signaling pathways influenced by C15:0.

Correlation of Pentadecanoic Acid (C15:0) with Metabolic Markers: A Quantitative Overview

Observational studies have consistently demonstrated an inverse association between the levels of circulating pentadecanoic acid and the risk of developing metabolic diseases.[1] Higher plasma concentrations of C15:0 are linked to more favorable profiles of several metabolic markers. The following tables summarize the quantitative correlations between plasma C15:0 levels and key metabolic health indicators.

Metabolic Marker Correlation with Pentadecanoic Acid (C15:0) Key Findings from Studies References
Total Cholesterol InverseHigher circulating C15:0 concentrations are associated with lower total cholesterol.[2][3][4][5][2][3][4][5]
Triglycerides InverseIncreased plasma C15:0 is linked to lower triglyceride levels.[2][3][4][5][2][3][4][5]
Glucose InverseHigher C15:0 levels are associated with lower fasting glucose concentrations.[2][3][2][3]
Insulin Resistance InverseSerum C15:0 is inversely associated with insulin resistance and positively associated with insulin sensitivity.[1][2][3][1][2][3]
High-Density Lipoprotein (HDL) Cholesterol PositiveIn some studies, C15:0 has been positively associated with HDL cholesterol in women.[6][6]
Low-Density Lipoprotein (LDL) Cholesterol MixedAssociations between C15:0 and LDL cholesterol have been inconsistent across studies.[6][6]

Table 1: Summary of Correlations between Pentadecanoic Acid (C15:0) and Key Metabolic Markers. This table provides a qualitative summary of the observed correlations from various studies.

A clinical trial involving supplementation with C15:0 in young adults with overweight and obesity demonstrated that increasing plasma C15:0 levels was associated with improvements in certain clinical indices, although direct correlations with the primary metabolic markers in a dose-dependent manner were not the primary outcome.[7] Another study in a multiethnic cohort without diabetes at baseline showed that higher serum C15:0 was associated with a decreased risk of incident diabetes, which was linked to improved insulin sensitivity and β-cell function.[1]

Key Signaling Pathways Modulated by Pentadecanoic Acid (C15:0)

Pentadecanoic acid is believed to exert its beneficial metabolic effects through the modulation of key cellular signaling pathways that regulate energy homeostasis, protein synthesis, and inflammation. The primary pathways identified are the AMP-activated protein kinase (AMPK) pathway and the mammalian target of rapamycin (B549165) (mTOR) pathway.

C15:0-Mediated Activation of AMPK and Inhibition of mTOR

C15:0 has been shown to activate AMPK and inhibit mTOR, two central regulators of cellular metabolism.[2][3][4][5] AMPK acts as a cellular energy sensor; its activation under conditions of low energy (high AMP:ATP ratio) promotes catabolic processes to generate ATP. Conversely, mTOR is a key regulator of cell growth and proliferation, and its activity is promoted by nutrient availability. The interplay between these two pathways is crucial for maintaining metabolic balance.

anabolism_catabolism mTORC1 mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis AMPK AMPK mTORC1->AMPK Inhibits AMPK->mTORC1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glycolysis Glycolysis AMPK->Glycolysis C15_0 Pentadecanoic Acid (C15:0) C15_0->AMPK Activates

Figure 1: C15:0 activates AMPK, which in turn inhibits mTORC1, shifting cellular metabolism towards catabolism.

Experimental Protocols

Accurate and reproducible measurement of pentadecanoic acid and other metabolic markers is crucial for research in this field. The following sections detail the standard methodologies for these key experiments.

Measurement of Pentadecanoic Acid (C15:0) in Plasma/Serum

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of fatty acids, including C15:0, in biological samples.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction: Total lipids are extracted from plasma or serum samples (typically 50-100 µL) using a solvent mixture, most commonly the Folch method (chloroform:methanol (B129727), 2:1 v/v) or a methyl-tert-butyl ether (MTBE)-based method. An internal standard, such as a deuterated C15:0 analog, is added prior to extraction for accurate quantification.

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride (BF3) in methanol or acidic methanol.

  • FAMEs Extraction: The resulting FAMEs are extracted into an organic solvent like hexane (B92381) or iso-octane. The solvent is then evaporated, and the sample is reconstituted in a small volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar SP-2560 or equivalent). The oven temperature is programmed to ramp up, allowing for the sequential elution of different FAMEs.

  • Mass Spectrometry (MS): As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for C15:0 and the internal standard.

GCMS_Workflow Start Plasma/Serum Sample Extraction Lipid Extraction (e.g., Folch method) Start->Extraction Derivatization Saponification & Methylation to FAMEs Extraction->Derivatization GC_Separation Gas Chromatography (Separation of FAMEs) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: Workflow for the quantification of C15:0 in plasma/serum using GC-MS.
Measurement of Other Metabolic Markers

1. Cholesterol and Triglycerides

These are typically measured in serum or plasma using automated enzymatic colorimetric assays.[8][9][10][11]

  • Principle:

    • Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide (H2O2). The H2O2 reacts with a chromogenic probe in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the cholesterol concentration.[11]

    • Triglycerides: Triglycerides are hydrolyzed by lipase (B570770) to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate (B84403) oxidase to produce H2O2. The H2O2 is then measured colorimetrically as described for cholesterol.

  • Procedure: A small volume of serum or plasma is mixed with the respective enzymatic reagent, and after a short incubation, the absorbance is read on a spectrophotometer or an automated clinical chemistry analyzer.

2. Glucose

Fasting plasma glucose is measured using an enzymatic assay, most commonly the glucose oxidase or hexokinase method.

  • Principle (Glucose Oxidase): Glucose is oxidized by glucose oxidase to gluconic acid and H2O2. The H2O2 is then measured colorimetrically.

  • Procedure: Similar to cholesterol and triglyceride assays, this is typically performed on an automated analyzer.

3. Insulin

Fasting serum or plasma insulin is measured using an immunoassay, with chemiluminescence immunoassays (CLIA) being a common and sensitive method.[7][12][13][14][15]

  • Principle (Sandwich CLIA): The insulin in the sample is "sandwiched" between two antibodies. One antibody is coated onto a solid phase (e.g., magnetic microparticles), and the other is labeled with a chemiluminescent molecule. The amount of light emitted upon addition of a substrate is directly proportional to the concentration of insulin in the sample.[12]

  • Procedure: The sample is incubated with the antibody-coated microparticles and the labeled antibody. After washing away unbound components, a substrate is added, and the light emission is measured by a luminometer.[12]

Conclusion

The available evidence suggests a potentially beneficial role for pentadecanoic acid (C15:0) in metabolic health, as indicated by its inverse correlation with several key metabolic risk factors. The primary mechanism of action appears to involve the modulation of the AMPK and mTOR signaling pathways. Further research, particularly from randomized controlled trials, is needed to establish a causal relationship and to determine the potential of C15:0 as a therapeutic or preventative agent in metabolic diseases. The standardized experimental protocols outlined in this guide are essential for ensuring the quality and comparability of data in future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of Pentadecaprenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Chemical Waste Disposal

The fundamental rule for the disposal of laboratory chemicals is to avoid releasing them into the environment. This means that pentadecaprenol should not be poured down the sink or discarded as regular trash.[1][2] Improper disposal can lead to environmental contamination and may violate local and federal regulations.[3][4] All chemical waste should be collected and managed by a licensed hazardous waste disposal facility.[1][3]

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name and any known hazard information.

    • Keep this compound waste separate from other chemical waste streams, especially incompatible materials such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[2][5]

  • Container Selection and Management:

    • Use a container that is chemically resistant to alcohols and can be securely sealed to prevent leaks or spills.[3]

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[3]

    • Store the waste container in a designated, well-ventilated hazardous waste storage area away from heat, flames, and ignition sources.[2][3] This area should be under the direct supervision of laboratory personnel.[3]

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.[1][3]

    • Ensure all required paperwork is completed for the waste manifest.

Inferred Hazard Profile of this compound

To better understand the potential hazards of this compound, it is useful to examine the properties of similar long-chain alcohols and related compounds. The following table summarizes key data from Safety Data Sheets (SDS) for 1-pentadecanol (B150567) (a C15 saturated alcohol) and pentadecanoic acid (a C15 carboxylic acid).

Property1-PentadecanolPentadecanoic AcidThis compound (Inferred)
Physical State Solid[5]Powder Solid[6]Likely a solid or viscous liquid at room temperature
Odor Alcohol-like[5]Odorless[6]Likely a mild, alcohol-like odor
Melting Point 44 °C / 111.2 °F[5]51 - 53 °C / 123.8 - 127.4 °F[6]Expected to be in a similar range
Boiling Point 269 - 271 °C / 516.2 - 519.8 °F[5]339 °C / 642.2 °F[6]Expected to be high, indicating low volatility
Solubility Insoluble in water[5]Insoluble in waterExpected to be insoluble in water
Known Hazards Not classified as hazardous[7]Causes skin and serious eye irritation[6][8]Prudence suggests handling as a potential skin and eye irritant.
Incompatible Materials Strong oxidizing agents, Strong acids[5]Bases, Reducing Agent[6]Strong oxidizing agents, strong acids, bases, and reducing agents.

Based on this data, it is reasonable to treat this compound as a non-volatile, water-insoluble solid or viscous liquid with the potential for mild skin and eye irritation.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound waste from a laboratory setting is outlined in the diagram below. This workflow ensures that the waste is handled safely and in compliance with standard laboratory procedures.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generate this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handling C Segregate Waste (Keep from Incompatibles) B->C D Place in Labeled, Sealed Waste Container C->D E Store in Designated Hazardous Waste Area D->E Storage F Contact EHS or Licensed Waste Contractor E->F Initiate Disposal G Complete Waste Manifest Paperwork F->G H Scheduled Waste Pickup G->H I Transport to Licensed Disposal Facility H->I J Final Compliant Disposal I->J

This compound Waste Disposal Workflow

By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Pentadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pentadecaprenol in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound, also known as 1-Pentadecanol, is a solid, white, alcohol-like substance.[1] While some safety data sheets (SDS) classify it as having low hazard potential with no special respiratory protection needed under normal use[1][2], other sources indicate more severe hazards, including being toxic if swallowed or in contact with skin, causing serious eye and skin irritation, being fatal if inhaled, and being suspected of causing cancer.[3] Given these conflicting reports, a conservative approach to safety is mandated.

Quantitative Data Summary

PropertyValueSource
Physical StateSolid (White Powder)[1][4]
OdorAlcohol-like, Odorless[1][4]
Melting Point44 - 53 °C / 111.2 - 127.4 °F[1][4]
Boiling Point269 - 339 °C / 516.2 - 642.2 °F[1][4]
SolubilityInsoluble in water[1]
Incompatible MaterialsStrong oxidizing agents, Strong acids, Bases, Reducing Agents[1][4]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial due to the potential hazards. The following PPE is required for all personnel handling this compound:

PPE CategoryItemStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile rubber).The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves regularly or immediately if torn, punctured, or contaminated.[5]
Respiratory Protection A half-face or full-face respirator with a particle filter.Use in a well-ventilated area.[3]
Foot Protection Closed-toe shoes.N/A

II. Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A 1. Review SDS and Protocols B 2. Designate Handling Area A->B C 3. Assemble PPE B->C D 4. Prepare Spill Kit C->D E 5. Don PPE D->E F 6. Weigh and Prepare this compound E->F G 7. Perform Experiment F->G H 8. Decontaminate Work Area G->H I 9. Doff PPE H->I J 10. Dispose of Waste I->J K 11. Wash Hands Thoroughly J->K cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Collection cluster_waste_disposal Final Disposal A 1. Contaminated PPE D 4. Place in Labeled, Sealed Containers A->D B 2. Unused this compound B->D C 3. Contaminated Labware C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Arrange for Professional Disposal E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.